molecular formula C45H73NO16 B8070359 Solasonine

Solasonine

Cat. No.: B8070359
M. Wt: 884.1 g/mol
InChI Key: QCTMYNGDIBTNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Solasonine is a naturally occurring steroidal glycoalkaloid isolated from plants of the Solanum family, such as Solanum nigrum L. . This compound has garnered significant interest in pharmacological research due to its potent anti-cancer properties, demonstrating efficacy across various cancer cell lines including breast, pancreatic, lung, and osteosarcoma models . The primary research value of this compound lies in its ability to induce multiple modes of cancer cell death. A key mechanism identified is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation . Studies show that this compound activates this process by inhibiting the ERK2/MAPK signaling pathway and catalyzing the production of reactive oxygen species (ROS), leading to the suppression of tumor growth . Furthermore, this compound promotes mitochondrial-mediated apoptosis by modulating the permeability of the mitochondrial membrane and regulating the expression of key proteins such as Bax, Bcl-2, and cleaved caspase-3 . Research also indicates that this compound can inhibit cancer cell proliferation, migration, and invasion, making it a compelling candidate for investigating metastasis and tumor progression . Additional molecular targets of this compound include ACHE in non-small cell lung cancer and key pathways in osteosarcoma, highlighting its multi-targeted activity . This product is provided for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-[5-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTMYNGDIBTNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

884.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19121-58-5
Record name Solasonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Solasonine's Anti-Cancer Mechanisms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Pathways and Cellular Effects of a Promising Glycoalkaloid

Introduction

Solasonine, a steroidal glycoalkaloid predominantly isolated from plants of the Solanum genus, has emerged as a compound of significant interest in oncology research.[1][2] A growing body of evidence demonstrates its potent anti-tumor activities across a range of cancer cell lines, including but not limited to gastric, lung, colorectal, and pancreatic cancers.[1][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action on cancer cells, with a focus on its role in inducing apoptosis, instigating cell cycle arrest, and modulating key signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's therapeutic potential.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting cell proliferation through cell cycle arrest. These cellular outcomes are orchestrated by this compound's modulation of intricate signaling networks.

Induction of Apoptosis

A predominant mechanism of this compound's anti-tumor activity is the induction of apoptosis.[6] Studies have shown that this compound triggers both the intrinsic (mitochondria-mediated) and extrinsic apoptotic pathways, as well as the endoplasmic reticulum stress pathway.[1][2][7]

Mitochondria-Mediated Pathway: this compound has been observed to alter the expression of key proteins in the Bcl-2 family. It down-regulates the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[2][3]

Endoplasmic Reticulum Stress Pathway: this compound can induce apoptosis by triggering endoplasmic reticulum (ER) stress.[1][2][7] This pathway is activated when unfolded or misfolded proteins accumulate in the ER, leading to a cellular stress response that can ultimately initiate apoptosis.

Ferroptosis: Emerging research indicates that this compound can also induce a form of iron-dependent cell death known as ferroptosis. This process is characterized by the accumulation of lipid reactive oxygen species (ROS) and is distinct from apoptosis.[8] In lung adenocarcinoma cells, this compound was found to cause redox imbalance and mitochondrial oxidative stress, leading to ferroptosis.[8] Similarly, in pancreatic cancer cells, this compound was shown to activate ferroptosis by inhibiting the TFAP2A/OTUB1/SLC7A11 axis.[5]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1][2][9][10] This arrest prevents cancer cells from dividing and propagating. The mechanism involves the modulation of key cell cycle regulatory proteins. For instance, in acute monocytic leukemia cells, this compound was found to upregulate the expression of phosphorylated CDK1 (P-CDK1) and downregulate Cyclin B1, both of which are critical for the G2/M transition.[9] In colorectal cancer cells, this compound has been shown to downregulate CDK2 and upregulate p21, leading to cell cycle arrest.[4]

Signaling Pathway Modulation

The apoptotic and cell cycle inhibitory effects of this compound are a consequence of its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/AKT and MAPK/ERK Pathways

The PI3K/AKT and MAPK/ERK pathways are crucial for cell survival, proliferation, and differentiation. This compound has been shown to inhibit the activation of these pathways in various cancer cells. In bladder cancer, this compound treatment led to a decrease in the phosphorylation of ERK, P38, and MEK1/2, indicating suppression of the MAPK pathway.[11] Bioinformatics analysis further suggests the involvement of the PI3K/AKT pathway in this compound's therapeutic effects.[11] The inhibition of these pathways disrupts pro-survival signals, thereby promoting apoptosis and inhibiting proliferation.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation and cancer development. This compound has been found to inhibit this pathway in glioma cells by preventing the nuclear translocation of the p50/p65 subunits of NF-κB.[12] This inhibition leads to a decrease in the expression of pro-inflammatory mediators and contributes to the anti-tumor effects of this compound.[12]

Hedgehog (Hh) Signaling Pathway

The Hedgehog signaling pathway is involved in embryonic development and can contribute to tumorigenesis when aberrantly activated. This compound has been reported to inhibit the Hh pathway by acting on the Gli transcription factors, which are the final effectors of the pathway.[13] This inhibition can suppress cancer stemness and drug resistance.[13]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)Reference
SGC-7901Human Gastric Cancer1824[2]
SW620Colorectal Cancer35.5224[4]
SW480Colorectal Cancer44.1624[4]
A549Lung Cancer44.1824[4]
MGC803Gastric Cancer46.7224[4]
Calu-1Lung Adenocarcinoma15.08Not Specified[8]
A549Lung Adenocarcinoma21.59Not Specified[8]
HepG2Human Liver Cancer6.01 µg/mLNot Specified[14]
U87 MGHuman Glioma6Not Specified[12]

Table 2: Apoptotic Rates Induced by this compound

Cancer Cell LineThis compound Concentration (µM)Apoptotic Rate (%)Incubation Time (h)Reference
SGC-79011840.424[2][7]
H44613.644.6224[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[17]

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)[17][18]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[17]

    • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[17]

    • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[17]

    • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[17]

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[17]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[19]

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[19][20] The fluorescence intensity of the stained cells, which is proportional to their DNA content, is measured by a flow cytometer.[19] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

  • Materials:

    • Cancer cell lines

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with different concentrations of this compound for a specified time.

    • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Fixation: Wash the cells with ice-cold PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content.

    • Data Interpretation: The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the region between these peaks representing the S phase.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

  • Materials:

    • Cell lysates from treated and untreated cells

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, P-CDK1, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

    • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins based on size.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

    • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow.

Solasonine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax ER_Stress ER Stress Pathway This compound->ER_Stress Ferroptosis Ferroptosis This compound->Ferroptosis Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis ER_Stress->Apoptosis

Caption: this compound-induced apoptosis pathways.

Solasonine_Cell_Cycle_Arrest cluster_inhibition Inhibition This compound This compound P_CDK1 P-CDK1 (Inactive) This compound->P_CDK1 Increases CyclinB1 Cyclin B1 This compound->CyclinB1 Decreases CDK1 CDK1 CDK1_CyclinB1 CDK1/Cyclin B1 Complex CDK1->CDK1_CyclinB1 G2_M_Transition G2/M Transition P_CDK1->G2_M_Transition CyclinB1->CDK1_CyclinB1 CDK1_CyclinB1->G2_M_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest

Caption: this compound-induced G2/M cell cycle arrest.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with this compound (Varying Concentrations and Times) Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry - Annexin V/PI) Treatment->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry - PI) Treatment->Cell_Cycle Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle->Data_Analysis Protein_Expression->Data_Analysis

Caption: General experimental workflow.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by targeting fundamental cellular processes and signaling pathways essential for cancer cell survival and proliferation. Its ability to induce apoptosis through multiple pathways, cause cell cycle arrest, and inhibit key oncogenic signaling cascades underscores its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore and validate the therapeutic efficacy of this compound. Future in-depth studies, including in vivo models, are warranted to fully elucidate its clinical potential in cancer therapy.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Solanum nigrum Extracts

This technical guide provides a comprehensive overview of the multifaceted biological activities of Solanum nigrum extracts. Solanum nigrum L., commonly known as black nightshade, is a medicinal plant that has been utilized in traditional medicine for centuries to treat a variety of ailments.[1] Modern pharmacological studies have begun to validate these traditional uses, revealing a broad spectrum of activities including anticancer, anti-inflammatory, antioxidant, hepatoprotective, and antimicrobial effects.[1][2] These activities are attributed to a rich and diverse phytochemical profile, which includes steroidal alkaloids, steroidal saponins, flavonoids, polysaccharides, and polyphenols.[1][3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to support further research and development in this area.

Anticancer Activity

Extracts from Solanum nigrum and its isolated bioactive compounds, such as solanine, solamargine, and solasonine, have demonstrated significant antitumor properties across various cancer cell lines.[3][5] The mechanisms of action are diverse, primarily involving the induction of apoptosis, cell cycle arrest, and suppression of tumor metastasis.[3][6] Aqueous extracts have been shown to inhibit the growth of breast, ovarian, and liver cancer cells by influencing the expression of multiple tumor-related genes.[3]

Data Presentation: Anticancer Activity
Extract/CompoundCancer Cell LineAssayResult (IC50/Effect)Reference
Polyphenolic ExtractHepG2 (Liver Cancer)MTTIC50: 0.75 mg/mL[1][4]
Aqueous ExtractU14 (Cervical Cancer)In vivoInhibition of tumor growth, cell cycle arrest at G0/G1 phase[7]
Aqueous ExtractMCF-7 (Breast Cancer)Cytotoxicity43% cytotoxicity at 10 g/L[4]
SolamargineSMMC-7721 (Hepatoma)MTTInduction of apoptosis via caspase-3 activation
α-SolaninePC-3 (Prostate Cancer)Invasion AssayInhibition of cell invasion by blocking EMT[7]
Ethanolic ExtractMCF-7 (Breast Cancer)Cell ViabilityReduced cell growth and increased cell death[7]
Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of Solanum nigrum extract or isolated compounds. Include a negative control (untreated cells) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing for the conversion of MTT to formazan.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) can be determined by plotting cell viability against extract concentration.

Visualization: Anticancer Signaling Pathway

anticancer_pathway cluster_0 Solanum nigrum Bioactives (Solanine, Solamargine) cluster_1 Cellular Effects SN_Extract S. nigrum Extract Mitochondria Mitochondrial Dysfunction SN_Extract->Mitochondria Induces CellCycle Cell Cycle Arrest (G0/G1 or G2/M) SN_Extract->CellCycle Induces EMT ↓ EMT Suppression (↓ Invasion/Metastasis) SN_Extract->EMT Inhibits ROS ↑ ROS Production Mitochondria->ROS Caspase9 Caspase-9 Activation ROS->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway for the anticancer activity of Solanum nigrum.

Anti-inflammatory Activity

Solanum nigrum has been traditionally used to treat inflammatory conditions.[8] Studies have shown that its extracts can significantly reduce inflammation in animal models.[9][10] The anti-inflammatory effects are attributed to the inhibition of inflammatory mediators like leukotrienes and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][11]

Data Presentation: Anti-inflammatory Activity
Extract TypeModelDosageEffectReference
Methanolic (Berries)Carrageenan-induced rat paw edema375 mg/kg b.w.Significant decrease in paw edema[9]
Methanolic (Aerial parts)Carrageenan-induced rat paw edema125 mg/kg b.w.20% reduction in edema after 3 hours[10]
Methanolic (Berries)Carrageenan-induced rat paw edema125 mg/kg b.w.25% reduction in edema after 3 hours[10]
Ethanolic (Leaves)LPS-stimulated THP-1 cells100 µg/mLSignificant decrease in TNF-α, IL-1β, and IL-6[11]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of the Solanum nigrum extract.

  • Compound Administration: Administer the vehicle (control), standard drug, or plant extract orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualization: Workflow for Anti-inflammatory Assay

anti_inflammatory_workflow start Start: In Vivo Model (e.g., Wistar Rats) grouping Animal Grouping (Control, Standard, Test Groups) start->grouping admin Oral Administration of S. nigrum Extract grouping->admin induction Induce Inflammation (Sub-plantar injection of Carrageenan) admin->induction measurement Measure Paw Volume (Plethysmometer at 0, 1, 2, 3, 4h) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end End: Evaluate Activity analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Antioxidant Activity

The antioxidant properties of Solanum nigrum are well-documented and are primarily linked to its high content of phenolic and flavonoid compounds.[12][13] These compounds enable the extracts to scavenge free radicals, chelate metal ions, and reduce oxidative stress, which is implicated in numerous chronic diseases.[12][14]

Data Presentation: Antioxidant Activity
Extract/PartAssayResultReference
Ethanolic Fruit ExtractDPPH ScavengingIC50: 81.02 µg/mL[15]
Ethanolic Fruit ExtractABTS ScavengingIC50: 35.56 µg/mL[15]
Ethanolic Fruit ExtractSuperoxide ScavengingIC50: 57.82 µg/mL[15]
Ethanolic Leaf ExtractDPPH ScavengingIC50: 83 µg/mL[13]
Methanolic Extract (S. nigrum)FRAP8.5 mM FeSO₄·7H₂O[12]
Methanolic Extract (S. retroflexum)ABTS (TEAC)33.88 mM/100 g DW[12]
Diethyl Ether Leaf ExtractTotal Phenols120.50 mg GAE/g[16]
Diethyl Ether Leaf ExtractTotal Flavonoids108.75 mg QAE/g[16]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate hydrogen and scavenge the stable DPPH free radical.

  • Preparation of Reagents: Prepare a 0.5 mM solution of DPPH in methanol. Prepare various concentrations of the Solanum nigrum extract in methanol. Ascorbic acid is typically used as a positive control.

  • Reaction Mixture: In a test tube, mix 0.2 mL of the sample extract with 2 mL of the DPPH solution.

  • Incubation: Allow the mixture to stand in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank (methanol). The discoloration from purple to yellow indicates the scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a plot of scavenging percentage against extract concentration.

Determination of Total Phenolic Content (Folin-Ciocalteu Method)

This method measures the total amount of phenolic compounds in an extract.

  • Sample Preparation: Prepare the extract at a concentration of 0.5 mg/mL.[17]

  • Reaction Mixture: Mix an aliquot of the diluted extract with 5 mL of Folin-Ciocalteu reagent (pre-diluted 1:10 with deionized water).[17]

  • Incubation 1: Let the mixture react for 6 minutes.[17]

  • Addition of Sodium Carbonate: Add 4 mL of 7% sodium carbonate solution (70 g/L).[17]

  • Incubation 2: Vortex the mixture and allow it to stand for 90 minutes for color development.[17]

  • Absorbance Measurement: Measure the absorbance at 765 nm.

  • Quantification: Use a standard curve prepared with known concentrations of gallic acid. Express the total phenolic content as mg of Gallic Acid Equivalents per gram of dry extract (mg GAE/g).

Hepatoprotective Activity

Solanum nigrum extracts have demonstrated significant protective effects against liver damage induced by toxins such as carbon tetrachloride (CCl₄) and ethanol.[18][19] The hepatoprotective mechanism is linked to its antioxidant properties, which help to mitigate oxidative stress, and its ability to modulate detoxification enzymes.[19] Treatment with the extract has been shown to restore elevated levels of serum liver enzymes like AST, ALT, and ALP back to normal levels.[19][20]

Data Presentation: Hepatoprotective Activity
ExtractModelDosageKey FindingsReference
Aqueous ExtractCCl₄-induced chronic hepatotoxicity in rats0.5 and 1.0 g/kgSignificantly lowered serum GOT, GPT, ALP, and total bilirubin. Restored hepatic GSH and SOD levels.[19]
Aqueous ExtractEthanol-induced injury in primary hepatocytes100 µg/mLPrevented hepatocytic damage; more sensitive reduction in GSTA1 compared to ALT/AST.[18]
Aqueous ExtractEthanol-induced injury in mice150 mg/kgMarked attenuation of hepatotoxicity, significant reduction of serum transaminases.[18]
Water ExtractCCl₄-induced liver damage in rats250-500 mg/kgDecreased serum AST, ALT, ALP, and bilirubin concentrations.[20]
Methanolic ExtractCCl₄-induced liver damage in rats250-500 mg/kgSignificantly decreased serum AST, ALT, ALP, and bilirubin compared to the untreated group.[20]
Experimental Protocols

CCl₄-Induced Hepatotoxicity in Rats

This is a widely used animal model to screen for hepatoprotective agents.

  • Animal Dosing: Administer different doses of Solanum nigrum extract (e.g., 0.2, 0.5, and 1.0 g/kg body weight) orally to rats for a specified period (e.g., 6 weeks).[19]

  • Induction of Toxicity: Concurrently, administer CCl₄ (e.g., 20% CCl₄ in corn oil at 0.5 mL/kg) to induce liver damage.[19] A control group receives only the vehicle, and a CCl₄-only group serves as the disease model.

  • Blood and Tissue Collection: At the end of the treatment period, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissue for histopathological examination and analysis of antioxidant enzymes.

  • Biochemical Analysis: Measure serum levels of liver function markers, including aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), and total bilirubin.

  • Tissue Analysis: Prepare liver homogenates to measure the levels of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[19]

  • Histopathology: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the slides for pathological changes such as necrosis, fatty changes, and inflammation.[19]

Antimicrobial Activity

Extracts from various parts of Solanum nigrum exhibit broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[21] This activity is likely due to the presence of compounds like alkaloids and tannins, which can disrupt bacterial cell walls and membranes.[21]

Data Presentation: Antimicrobial Activity
ExtractMicroorganismAssayResultReference
Methanolic (Aerial Parts & Roots)Gram-positive cocci, PectobacteriumMicrodilutionMIC₉₀: 125 to 500 µg/mL[21]
Methanolic (Aerial Parts)Pectobacterium strainsDisc DiffusionZone of Inhibition: 7-11 mm[21]
Ethanolic (Roots)Staphylococcus aureusDisc DiffusionZone of Inhibition: 16 mm (at 200 mg/mL)[22]
Ethanolic (Roots)Escherichia coliDisc DiffusionZone of Inhibition: 13 mm (at 200 mg/mL)[22]
Leaf ExtractAcinetobacter baumanniiMicrodilutionMIC: 12.5 ppm (for 2 strains), 25 ppm (for 7 strains)[23]
Aqueous Leaf ExtractStaphylococcus aureusDisc DiffusionZone of Inhibition: 19 mm (at 100 mg/mL)[24]
Aqueous Leaf ExtractEscherichia coliDisc DiffusionZone of Inhibition: 17 mm (at 100 mg/mL)[24]
Ethanolic Fruit ExtractEscherichia coliDisc DiffusionZone of Inhibition: 25 mm (at 625 µg/mL)[15]
Experimental Protocols

Agar Disc Diffusion Method

This method is used to assess the antimicrobial activity of plant extracts qualitatively.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in a sterile saline solution.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) using a sterile cotton swab.

  • Disc Application: Sterilize paper discs (6 mm in diameter) and impregnate them with a known concentration of the Solanum nigrum extract (e.g., 100 µ g/disc ).[21] Place the discs onto the surface of the inoculated agar plate.

  • Controls: Use a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic (e.g., tetracycline) as a positive control.[21]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm). A larger zone indicates greater antimicrobial activity.[21]

References

Solasonine: A Comprehensive Technical Guide for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solasonine, a steroidal glycoalkaloid predominantly found in plants of the Solanum genus, has emerged as a promising candidate for therapeutic agent development. Possessing a wide range of pharmacological activities, its potential as an anticancer and anti-inflammatory agent is of particular interest to the scientific community. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, summarizing quantitative data from key studies, and providing detailed experimental protocols. Furthermore, this guide offers visualizations of the critical signaling pathways modulated by this compound to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound is a naturally occurring glycoalkaloid, a glycoside of solasodine.[1] Traditionally, plants containing this compound have been used in Chinese medicine for their anti-inflammatory and anti-viral properties.[1] Modern scientific investigation has delved into the specific molecular activities of this compound, revealing its potential to suppress tumor growth, induce programmed cell death (apoptosis), and activate ferroptosis, a form of iron-dependent cell death.[1][2] This guide aims to consolidate the existing scientific literature on this compound's therapeutic potential, providing a valuable resource for researchers and professionals in drug development.

Pharmacological Activities and Therapeutic Potential

This compound exhibits a diverse range of pharmacological effects, with its anticancer and anti-inflammatory activities being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of tumor cell migration and invasion.[3][4]

Quantitative Data on Cytotoxicity:

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Reference
SGC-7901 Human Gastric Cancer1824[3]
HepG2 Human Liver Cancer6.01 µg/mLNot Specified[3]
SW620 Colorectal Cancer35.5224[5]
SW480 Colorectal Cancer44.1624[5]
A549 Lung Cancer44.1824[5]
MGC803 Gastric Cancer46.7224[5]
PANC-1 Pancreatic CancerVaries (dose-dependent)24, 48, 72[3]
CFPAC-1 Pancreatic CancerVaries (dose-dependent)24, 48, 72[3]
THP-1 Acute Monocytic LeukemiaVaries (dose-dependent)24, 48[6]
MV4-11 Acute Monocytic LeukemiaVaries (dose-dependent)24, 48[6]
H446 Lung CancerVaries (dose-dependent)Not Specified[7]
U87 MG GliomaVaries (dose-dependent)48[8]

In Vivo Antitumor Efficacy:

Animal studies have provided further evidence of this compound's anticancer potential. The following table summarizes key findings from in vivo experiments.

Animal ModelCancer TypeDosageAdministration RouteKey OutcomesReference
Nude Mice Pancreatic Cancer (PANC-1 and CFPAC-1 xenografts)40 and 80 mg/kgOralSuppressed tumor volumes.[4]
Nude Mice Pancreatic Cancer Metastasis Model40 and 80 mg/kgOralAbrogated NSCLC metastasis.[4]
Nude Mice Acute Monocytic Leukemia (THP-1 xenografts)Not SpecifiedNot SpecifiedInhibited tumor growth.[6]
Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[8] This is achieved through the modulation of key inflammatory signaling pathways. For instance, in glioma cells, this compound reduced the expression of iNOS and COX-2 proteins and decreased the gene expression of IL-6 and TNF-α in a dose-dependent manner.[8]

Mechanisms of Action: Signaling Pathways

This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of future therapeutic strategies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation and cancer. This compound has been found to inhibit the NF-κB signaling pathway in glioma cells by preventing the nuclear translocation of the p50-p65 subunits of NF-κB.[8] This inhibition leads to a downstream reduction in the expression of pro-inflammatory and proliferative genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-p65/p50 Complex Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation Leads to NFkB p65/p50 NFkB_n p65/p50 NFkB->NFkB_n Translocates IkB_NFkB->IkB Releases IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-inflammatory & Proliferative Genes DNA->Gene_Expression Promotes Transcription

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating a wide range of cellular processes, including inflammation and cell proliferation. This compound has been shown to suppress the phosphorylation of p38 and JNK MAPKs in glioma cells, thereby inhibiting inflammatory signaling.[8]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p38_JNK p38/JNK This compound->p38_JNK Inhibits Phosphorylation MAPKKK MAPKKK MAPKKK->p38_JNK Phosphorylates p_p38_JNK p-p38/p-JNK p38_JNK->p_p38_JNK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38_JNK->Transcription_Factors Activates Gene_Expression Inflammatory & Proliferative Genes Transcription_Factors->Gene_Expression Regulates Transcription AMPK_FOXO3A_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK AMPK->pAMPK FOXO3A FOXO3A pAMPK->FOXO3A Phosphorylates FOXO3A_n FOXO3A FOXO3A->FOXO3A_n Translocates Target_Genes Target Genes (e.g., pro-apoptotic, cell cycle inhibitors) FOXO3A_n->Target_Genes Promotes Transcription Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest Target_Genes->Apoptosis & Cell Cycle Arrest MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Treat with this compound (24-72h) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Add Solubilization Solution C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate Cell Viability E->F Apoptosis_Assay_Workflow A 1. Treat Cells with this compound B 2. Harvest & Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate (15 min, dark) D->E F 6. Analyze by Flow Cytometry E->F Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (to membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection (ECL) F->G

References

In Vitro Cytotoxic Effects of Solasonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine is a naturally occurring steroidal glycoalkaloid found in various Solanum species, such as Solanum nigrum (black nightshade).[1] It has garnered significant attention in oncological research due to its demonstrated cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound vary depending on the cancer cell line, exposure time, and the assay method used.

Cancer TypeCell LineIC50 Value (µM)Exposure Time (h)AssayReference
Lung Adenocarcinoma Calu-115.0824CCK-8[4]
A54921.5924CCK-8[4]
Gastric Cancer SGC-79011824MTT[5]
Glioma U87 MG, U251, U118 MG~6Not SpecifiedMTT[6]
Bladder Cancer T24~50-6048CCK-8[7]
5637~80-9048CCK-8[7]
Acute Monocytic Leukemia THP-1, MV4-11Not explicitly stated, but effective at 8 µM24CCK-8[8]

Mechanisms of Action & Signaling Pathways

This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death), promoting ferroptosis, and causing cell cycle arrest.[2][4][8]

Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism of this compound-induced cytotoxicity is the activation of the intrinsic (mitochondrial) apoptosis pathway.[1] This process involves the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).[1]

This compound treatment has been shown to:

  • Decrease the expression of anti-apoptotic Bcl-2 protein .[1][9]

  • Increase the expression of pro-apoptotic Bax protein .[1][9]

  • This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential.[1][10]

  • The compromised mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.[6]

  • Cytochrome c then activates a cascade of executioner caspase enzymes, most notably Caspase-3 , which is a key mediator of apoptosis.[1][6] The activation of Caspase-3 leads to the cleavage of cellular proteins, resulting in the characteristic morphological changes of apoptosis and ultimately, cell death.[1]

Several studies confirm that this compound treatment leads to significantly enhanced activity of Caspase-3 and its cleaved, active form.[1][10] This pathway has been observed in non-small cell lung cancer, glioma, and gastric cancer cells.[1][5][6]

G cluster_0 Mitochondrial Apoptosis Pathway This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes mito Mitochondrial Membrane Integrity bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c Disruption leads to cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Modulation of Other Signaling Pathways

Beyond the core apoptosis pathway, this compound's effects are mediated by its influence on upstream signaling cascades:

  • PI3K/Akt Pathway: this compound has been observed to decrease the phosphorylation of PI3K and Akt in non-small cell lung cancer cells.[1][11] The PI3K/Akt pathway is a crucial cell survival pathway, and its inhibition sensitizes cells to apoptosis.

  • MAPK Pathway: In glioma cells, this compound can suppress the phosphorylation of p38 and JNK MAPKs, which are involved in inflammatory and stress responses.[6] It has also been shown to inhibit the ERK/MAPK and P38/MAPK pathways in bladder cancer.[7]

  • NF-κB Pathway: this compound can inhibit the nuclear translocation of the NF-κB p50/p65 subunits, thereby downregulating the expression of pro-inflammatory mediators.[6]

G cluster_1 Upstream Regulatory Pathways cluster_2 Cellular Outcomes This compound This compound pi3k PI3K/Akt Pathway This compound->pi3k Inhibits mapk MAPK Pathways (p38, JNK, ERK) This compound->mapk Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits survival Cell Survival & Proliferation pi3k->survival apoptosis Apoptosis pi3k->apoptosis Inhibition promotes mapk->survival inflammation Inflammation nfkb->inflammation

Caption: this compound's modulation of key upstream signaling pathways.

Experimental Protocols

The in vitro evaluation of this compound's cytotoxicity involves a series of standardized cell-based assays.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This is the foundational experiment to determine the dose-dependent effect of this compound on cell viability. The MTT and CCK-8 assays are colorimetric methods that measure the metabolic activity of cells, which correlates with the number of viable cells.[12]

Protocol Outline:

  • Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[12]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is included.[12]

  • Incubation: Plates are incubated for a specified period (typically 24, 48, or 72 hours).[10][12]

  • Reagent Addition: After incubation, a reagent (MTT or CCK-8 solution) is added to each well.[8]

  • Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent into a colored product (formazan for MTT) by metabolically active cells.[12]

  • Solubilization (MTT only): A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[12]

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of this compound concentration.

G start Start seed Seed Cells in 96-well Plate start->seed treat Treat with This compound Dilutions seed->treat incubate Incubate (24-72h) treat->incubate reagent Add MTT or CCK-8 Reagent incubate->reagent measure Measure Absorbance reagent->measure analyze Calculate Viability & IC50 Value measure->analyze end End analyze->end

Caption: General workflow for an in vitro cytotoxicity assay (MTT/CCK-8).

Apoptosis Detection Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Outline:

  • Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a defined period (e.g., 24 hours).

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in a binding buffer.[12]

  • Staining: Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells) are added.[12]

  • Incubation: Cells are incubated in the dark at room temperature for approximately 15 minutes.[12]

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.[10][12]

Caspase Activity Assay

This assay directly measures the activity of key executioner caspases, like Caspase-3, to confirm the apoptotic mechanism.

Protocol Outline:

  • Cell Lysis: Following treatment with this compound, cells are lysed to release their cytoplasmic contents.[12]

  • Assay Reaction: The cell lysate is incubated with a specific caspase substrate that is conjugated to a colorimetric or fluorometric reporter.[12]

  • Measurement: A microplate reader measures the signal generated from the cleavage of the substrate by the active caspase enzyme.[12]

  • Data Analysis: The fold-increase in caspase activity is calculated relative to untreated control cells.[12]

Conclusion

The in vitro evidence strongly supports the potent cytotoxic effects of this compound against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of Caspase-3. Furthermore, its ability to interfere with key cell survival and inflammatory signaling pathways, such as PI3K/Akt and MAPK, highlights its potential as a multi-targeted anticancer agent. The standardized protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound's therapeutic potential in oncology drug development.

References

Solasonine: A Technical Guide to its Apoptotic Induction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solasonine, a glycoalkaloid found in plants of the Solanaceae family, has emerged as a compound of significant interest in oncology research due to its potent cytotoxic and pro-apoptotic activities against a variety of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces programmed cell death. It consolidates quantitative data on its efficacy, details the experimental protocols for its study, and visualizes the complex signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound is a promising candidate in this arena. This steroidal alkaloid has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis, a regulated process of cell death that is a key target for anti-cancer therapies. Understanding the precise mechanisms through which this compound exerts its effects is crucial for its potential development as a therapeutic agent. This guide will delve into the core molecular pathways activated by this compound in its induction of apoptosis.

Quantitative Analysis of this compound's Apoptotic Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency, while apoptosis rate assays quantify the extent of induced cell death.

Cell LineCancer TypeIC50 (µM)Apoptosis Rate (%)Reference(s)
SGC-7901Human Gastric Cancer1840.4% at 18 µM for 24h[1]
H446Human Lung CancerNot specifiedUp to 44.62% at 13.6 µmol/L
Calu-1Lung Adenocarcinoma15.08Not specified
A549Lung Adenocarcinoma21.59Not specified
THP-1Acute Monocytic Leukemia11.19Dose-dependent increase[2]
MV4-11Acute Monocytic Leukemia12.50Dose-dependent increase[2]
SW620Colorectal Cancer35.52Not specified[3]
SW480Colorectal Cancer44.16Not specified[3]
MGC803Colorectal Cancer46.72Not specified[3]
U87 MGGlioma6Dose-dependent increase[4]
T24Bladder Cancer~50Significant increase[5]
5637Bladder Cancer~80Significant increase[5]
PC9Non-small cell lung cancerNot specifiedSignificantly increased[6]
HepG2Hepatocellular CarcinomaNot specifiedApoptosis observed[7]
Hep3bHepatocellular CarcinomaNot specifiedApoptosis observed[7]

Core Signaling Pathways in this compound-Induced Apoptosis

This compound orchestrates apoptosis through a multi-pronged approach, engaging several key signaling cascades within the cancer cell. These pathways often crosstalk, leading to a robust and efficient induction of cell death.

The Intrinsic (Mitochondrial) Pathway

A primary mechanism of this compound-induced apoptosis is through the intrinsic pathway, which is centered on the mitochondria. This compound treatment leads to a disruption of the mitochondrial membrane potential. This is largely regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[2][6] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[4][8] Cytoplasmic cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.[2][8]

G Intrinsic Apoptosis Pathway Induced by this compound This compound This compound Bcl2 Bcl-2 This compound->Bcl2 | Bax Bax This compound->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis

This compound's activation of the intrinsic apoptotic pathway.
The p53-Dependent and -Independent Pathways

The tumor suppressor protein p53 plays a pivotal role in mediating apoptosis in response to cellular stress. This compound has been shown to induce apoptosis through both p53-dependent and p53-independent mechanisms.[7] In p53-competent cells, this compound can lead to the stabilization and activation of p53. One proposed mechanism involves this compound inhibiting the interaction between p53 and its negative regulator, mortalin, allowing p53 to translocate to the nucleus.[7] Nuclear p53 can then transcriptionally activate pro-apoptotic genes, including Bax. Furthermore, cytoplasmic p53 can directly interact with Bcl-2 family proteins at the mitochondria to promote MOMP. In colorectal cancer cells, this compound has been observed to inhibit histone deacetylases (HDACs), leading to p53 acetylation and subsequent induction of apoptosis.[3]

G p53-Mediated Apoptosis by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDAC HDAC This compound->HDAC | Mortalin Mortalin This compound->Mortalin | p53 p53 HDAC->p53 Deacetylation Mortalin->p53 Sequestration p53_acetylated Acetylated p53 p53->p53_acetylated Acetylation p53_nuclear Nuclear p53 p53_acetylated->p53_nuclear Translocation Bax_gene Bax Gene p53_nuclear->Bax_gene Transcriptional Activation Bax_protein Bax Protein Bax_gene->Bax_protein Translation Mitochondrion Mitochondrion Bax_protein->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis

This compound's influence on p53-mediated apoptotic pathways.
Modulation of PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical regulators of cell survival, proliferation, and apoptosis. This compound has been demonstrated to inhibit the PI3K/Akt pathway, a key pro-survival cascade.[5] By decreasing the phosphorylation of PI3K and Akt, this compound can relieve the inhibition of pro-apoptotic factors and promote cell death. In non-small cell lung cancer cells, this inhibition was shown to be mediated by increased expression of the tumor suppressor PTEN.

Concurrently, this compound can modulate the MAPK pathways, including ERK, JNK, and p38 MAPK. In bladder cancer cells, this compound was found to decrease the phosphorylation of ERK and p38.[5] The differential regulation of these pathways can contribute to the overall pro-apoptotic effect of this compound, tipping the cellular balance towards death.

G This compound's Modulation of PI3K/Akt and MAPK Pathways This compound This compound PI3K PI3K This compound->PI3K | MAPK MAPK (ERK, p38) This compound->MAPK Modulation Akt Akt PI3K->Akt Activation Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis | MAPK->Apoptosis

Impact of this compound on pro-survival and apoptotic signaling.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the apoptotic effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound stock solution (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the wells and replace it with the this compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

G MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_this compound Add this compound (and Controls) Seed_Cells->Add_this compound Incubate Incubate (e.g., 24-72h) Add_this compound->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cells by treating them with the desired concentrations of this compound for a specific duration. Include untreated and vehicle controls.

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G Annexin V/PI Staining Workflow Start Start Treat_Cells Treat Cells with This compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate Incubate (15 min, dark) Add_Stains->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze End End Analyze->End

Procedure for apoptosis detection via Annexin V/PI staining.
Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

  • Materials:

    • Treated and control cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p53, p-Akt, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and control cells with RIPA buffer to extract total proteins.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a potent inducer of apoptosis in a wide range of cancer cells, operating through multiple, interconnected signaling pathways. Its ability to modulate the intrinsic mitochondrial pathway, engage p53-dependent and -independent mechanisms, and interfere with critical cell survival pathways like PI3K/Akt and MAPK underscores its potential as a multi-targeted anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound. Future studies should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies to enhance its anti-tumor activity.

References

Solasonine: A Technical Deep-Dive into its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a glycoalkaloid found in various Solanum species, has garnered significant scientific interest for its potential therapeutic applications. Beyond its well-documented cytotoxic effects on cancer cells, emerging evidence highlights its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.

In Vitro Anti-inflammatory and Anti-proliferative Activities

This compound has demonstrated significant anti-proliferative and anti-inflammatory effects in various cancer cell lines, which often exhibit an inflammatory microenvironment.

Quantitative Data: Anti-proliferative IC50 Values

The anti-proliferative activity of this compound has been quantified in several human glioma cell lines, indicating its potential to modulate inflammatory conditions associated with cancer.

Cell LineIC50 (μM)Reference
U87 MG (Human Glioblastoma)3.97[1]
U251 (Human Glioblastoma)6.68[1]
U118 MG (Human Glioblastoma)13.72[1]

Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical signaling pathways and mediators involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

In vitro studies have shown that this compound can downregulate the expression of key pro-inflammatory enzymes and cytokines in a dose-dependent manner. In human U87 MG glioma cells, treatment with this compound at concentrations of 4 and 8 μM resulted in a significant reduction in the expression of the following mediators[1]:

  • Cyclooxygenase-2 (COX-2): A key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

  • Inducible Nitric Oxide Synthance (iNOS): An enzyme that produces nitric oxide, a molecule implicated in inflammation and cellular damage.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.

  • Interleukin-6 (IL-6): A cytokine with diverse roles in inflammation and the immune response.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory action of this compound is largely attributed to its ability to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Pathway: this compound has been shown to inhibit the nuclear translocation of the p50/p65 subunits of NF-κB[1]. By preventing the translocation of these transcription factors into the nucleus, this compound effectively blocks the transcription of a wide array of pro-inflammatory genes.

  • MAPK Pathway: this compound has been observed to suppress the phosphorylation of p38 and JNK MAPKs in U87 MG cells[1]. The MAPK pathways are crucial for the production of inflammatory mediators, and their inhibition by this compound contributes to its overall anti-inflammatory effect.

This compound Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK_Pathway MAPK Pathway (p38, JNK) Receptor->MAPK_Pathway IKK IKK Receptor->IKK NFkB_n NF-κB (p50/p65) MAPK_Pathway->NFkB_n activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters NFkB->NFkB_n translocation Solasonine_Target_MAPK This compound Solasonine_Target_MAPK->MAPK_Pathway inhibits phosphorylation Solasonine_Target_NFkB This compound Solasonine_Target_NFkB->IkB inhibits degradation DNA DNA NFkB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_Genes transcription

This compound's inhibition of NF-κB and MAPK signaling pathways.

In Vivo Anti-inflammatory Activity

While direct quantitative data for this compound in animal models of inflammation is limited in the reviewed literature, studies on its aglycone, solasodine, provide strong evidence for its potential in vivo anti-inflammatory efficacy. Solasodine has been reported to exhibit dose-dependent anti-inflammatory effects in the carrageenan-induced rat paw edema model, a standard and widely used assay for evaluating acute inflammation[2].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Lines: Human glioma cell lines U87 MG, U251, and U118 MG.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, cells are treated with various concentrations of this compound (e.g., 0, 2, 4, 8 μM) for specified durations (e.g., 48 hours). The final DMSO concentration in the culture medium should be kept below 0.1%.

Western Blot Analysis for Protein Expression

This protocol is designed to assess the protein levels of key inflammatory mediators and signaling molecules.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with this compound Cell_Lysis 2. Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk in TBST) Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-COX-2) Overnight at 4°C Blocking->Primary_Antibody Secondary_Antibody 8. HRP-conjugated Secondary Antibody Incubation 1 hour at RT Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescence Detection Secondary_Antibody->Detection Analysis 10. Densitometry Analysis Detection->Analysis

A typical workflow for Western Blot analysis.
  • Materials:

    • RIPA lysis buffer (containing protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65, anti-p-JNK, anti-COX-2, anti-iNOS from Cell Signaling Technology)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer.

    • Protein concentration in the lysates is determined using the BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with blocking buffer for 1 hour at room temperature.

    • The membrane is incubated with the primary antibody overnight at 4°C.

    • After washing with TBST, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands are visualized using a chemiluminescence detection system.

    • Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression

This protocol is used to measure the mRNA levels of pro-inflammatory cytokines.

RT_qPCR_Workflow Cell_Treatment 1. Cell Treatment with this compound RNA_Extraction 2. Total RNA Extraction (TRIzol reagent) Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcriptase) RNA_Extraction->cDNA_Synthesis qPCR 4. qPCR with SYBR Green (Primers for TNF-α, IL-6, etc.) cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (2^-ΔΔCt method) qPCR->Data_Analysis

Workflow for RT-qPCR analysis of gene expression.
  • Materials:

    • TRIzol reagent

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Gene-specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)

  • Procedure:

    • Total RNA is extracted from this compound-treated cells using TRIzol reagent.

    • cDNA is synthesized from the extracted RNA using a reverse transcriptase kit.

    • qPCR is performed using SYBR Green master mix and gene-specific primers.

    • The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene for normalization.

Conclusion

This compound demonstrates significant anti-inflammatory potential through its ability to modulate key signaling pathways, including the NF-κB and MAPK pathways, and to suppress the production of pro-inflammatory mediators. The available in vitro data provides a strong foundation for its further investigation as a novel anti-inflammatory agent. However, to fully elucidate its therapeutic potential, further research is warranted to obtain more comprehensive quantitative data, particularly from in vivo models of inflammation, and to conduct detailed toxicological and pharmacokinetic studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute further studies to unravel the full therapeutic promise of this compound.

References

A Comprehensive Technical Guide to the Neuroprotective Effects of Solasonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a glycoalkaloid found in plants of the Solanaceae family, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's mechanisms of action in neuroprotection, focusing on its anti-inflammatory, antioxidant, and anti-apoptotic effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for neurological disorders, particularly those involving cerebral ischemia-reperfusion injury.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and apoptosis. In vitro and in vivo studies have demonstrated that this compound can mitigate neuronal damage in models of cerebral ischemia-reperfusion injury.[1]

Anti-inflammatory Effects

This compound has been shown to suppress the inflammatory cascade in neuronal cells. It achieves this by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical component of the innate immune response and its overactivation can lead to excessive production of pro-inflammatory cytokines, causing neuronal damage. This compound treatment has been observed to significantly reduce the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1]

Antioxidant Effects

The antioxidant properties of this compound are primarily attributed to its ability to activate the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[1] The Nrf2/HO-1 axis is a major cellular defense mechanism against oxidative stress. Activation of this pathway leads to the production of various antioxidant enzymes. Experimental evidence indicates that this compound treatment decreases the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[1]

Anti-apoptotic Effects

This compound demonstrates significant anti-apoptotic activity by modulating the expression of key proteins in the apoptotic cascade. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. Furthermore, this compound has been found to reduce the levels of cleaved caspase-3, an executioner caspase responsible for the final stages of apoptosis.[1]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

ParameterThis compound ConcentrationEffectReference
Cell ViabilityDose-dependent increaseIncreased neuronal survival[1]
TNF-α SecretionDose-dependent decreaseReduction in pro-inflammatory cytokine[1]
IL-1β SecretionDose-dependent decreaseReduction in pro-inflammatory cytokine[1]
IL-6 SecretionDose-dependent decreaseReduction in pro-inflammatory cytokine[1]
ROS LevelsDose-dependent decreaseReduction in oxidative stress[1]
MDA LevelsDose-dependent decreaseReduction in lipid peroxidation[1]
SOD ActivityDose-dependent increaseEnhancement of antioxidant defense[1]
GPx ActivityDose-dependent increaseEnhancement of antioxidant defense[1]
Bcl-2 ExpressionUpregulationInhibition of apoptosis[1]
Bax ExpressionDownregulationInhibition of apoptosis[1]
Cleaved Caspase-3DownregulationInhibition of apoptosis[1]

Table 2: In Vivo Neuroprotective Effects of this compound in a Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model

ParameterThis compound TreatmentEffectReference
Infarct VolumeAdministrationSignificant reduction in brain infarct size[1]
Neurological Deficit ScoreAdministrationImprovement in neurological function[1]
Neuronal DamageAdministrationDiminished neuronal damage in the hippocampus[1]

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Hippocampal Neurons
  • Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.[1]

  • OGD Induction: After 7 days in culture, the medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a period of 2-4 hours.[1]

  • Reoxygenation: Following OGD, the glucose-free EBSS is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.[1]

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations during the reoxygenation phase.[1]

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.

  • Surgical Procedure: The rats are anesthetized, and a midline incision is made in the neck. The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[1]

  • Ischemia and Reperfusion: The filament is left in place for 1.5-2 hours to induce ischemia. Reperfusion is initiated by withdrawing the filament.[1]

  • This compound Administration: this compound is administered intraperitoneally or intravenously at specific doses at the onset of reperfusion.[1]

  • Assessment of Neurological Deficit: Neurological function is assessed at 24 hours post-MCAO using a scoring system that evaluates motor, sensory, and reflex functions.[2][3][4]

  • Infarct Volume Measurement: After 24 hours, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.[1]

Biochemical Assays
  • ELISA for Cytokines: The concentrations of TNF-α, IL-1β, and IL-6 in cell culture supernatants or brain tissue homogenates are measured using commercially available ELISA kits according to the manufacturer's instructions.[1]

  • Western Blotting: Protein expression levels of Bcl-2, Bax, and cleaved caspase-3 are determined by Western blotting. Brain tissue or cell lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathways and Experimental Workflows

G cluster_inflammation Anti-inflammatory Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines

Caption: this compound inhibits the TLR4/MyD88/NF-κB signaling pathway.

G cluster_antioxidant Antioxidant Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 HO1 HO-1 Nrf2->HO1 AntioxidantEnzymes Antioxidant Enzymes (SOD, GPx) HO1->AntioxidantEnzymes

Caption: this compound activates the AMPK/Nrf2/HO-1 signaling pathway.

G cluster_apoptosis Anti-apoptotic Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Upregulates Bax Bax This compound->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

Caption: this compound regulates apoptosis-related proteins.

G cluster_workflow Experimental Workflow start Start model Induce Neuronal Injury (OGD/R or MCAO/R) start->model treatment Administer this compound model->treatment assessment Assess Neuroprotection treatment->assessment data_analysis Data Analysis assessment->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for studying this compound.

Conclusion

This compound demonstrates significant neuroprotective potential through its multifaceted mechanisms of action, including the suppression of inflammation, mitigation of oxidative stress, and inhibition of apoptosis. The evidence presented in this technical guide, including quantitative data and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound in the context of neurological disorders. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its delivery to the central nervous system, and conducting preclinical studies in more advanced animal models to pave the way for potential clinical trials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Solasonine and Its Effect on Signaling Pathways

Introduction

This compound is a naturally occurring steroidal glycoalkaloid found in plants of the Solanum genus, such as Solanum nigrum (black nightshade).[1][2] Traditionally used in Chinese medicine for its anti-inflammatory and anti-viral properties, this compound has recently garnered significant attention from the scientific community for its potent anticancer activities.[1][3] Extensive research has demonstrated its ability to inhibit tumor growth, induce programmed cell death (apoptosis), and trigger ferroptosis in various cancer models.[1][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, with a focus on its modulation of key cellular signaling pathways.

Modulation of Key Signaling Pathways by this compound

This compound exerts its anticancer effects by intervening in multiple signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

AMPK/FOXO3A Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Its activation can lead to the induction of apoptosis and cell cycle arrest. In acute monocytic leukemia cell lines (THP-1 and MV4-11), this compound has been shown to activate the AMPK/FOXO3A signaling axis.[1] This activation leads to the nuclear translocation of the transcription factor FOXO3A, which in turn promotes the expression of pro-apoptotic proteins and cell cycle inhibitors.[1] Inhibition of AMPK was found to reverse the apoptosis and cell cycle arrest induced by this compound, confirming the critical role of this pathway.[1]

cluster_membrane cluster_cytoplasm cluster_nucleus This compound This compound pAMPK p-AMPK (Activated) This compound->pAMPK Activates AMPK AMPK FOXO3A_cyto FOXO3A pAMPK->FOXO3A_cyto Phosphorylates FOXO3A_nuc FOXO3A FOXO3A_cyto->FOXO3A_nuc Nuclear Translocation Apoptosis_Genes Pro-Apoptotic & Cell Cycle Arrest Genes FOXO3A_nuc->Apoptosis_Genes Promotes Transcription

Caption: this compound activates the AMPK/FOXO3A pathway.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. This compound has been demonstrated to inhibit the NF-κB pathway in glioma cells.[6] It achieves this by preventing the nuclear translocation of the p50/p65 subunits of NF-κB, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[6] This inhibition of NF-κB signaling is a key mechanism behind this compound's anti-inflammatory and pro-apoptotic effects in glioma.[6]

cluster_cytoplasm cluster_nucleus This compound This compound p50_p65_complex NF-κB (p50/p65) This compound->p50_p65_complex Inhibits Translocation p50_p65_nuc NF-κB (p50/p65) p50_p65_complex->p50_p65_nuc Nuclear Translocation Target_Genes Pro-inflammatory & Pro-survival Genes p50_p65_nuc->Target_Genes Promotes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial for regulating cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate several branches of the MAPK pathway, including ERK, JNK, and p38 MAPK, in various cancer types.[6][7] In glioma cells, this compound treatment leads to the inhibition of phosphorylated p38 (p-p38) and JNK (p-JNK) MAPKs.[6] In bladder cancer, this compound suppresses the ERK/MAPK and p38/MAPK pathways, contributing to its pro-apoptotic and anti-proliferative effects.[7]

cluster_mapk This compound This compound ERK ERK This compound->ERK p38 p38 This compound->p38 JNK JNK This compound->JNK Inhibits Upstream_Signal Upstream Signals (e.g., Growth Factors) Upstream_Signal->ERK Upstream_Signal->p38 Upstream_Signal->JNK Proliferation Cell Proliferation & Survival ERK->Proliferation p38->Proliferation JNK->Proliferation

Caption: this compound inhibits multiple MAPK signaling pathways.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route that promotes cell growth, survival, and proliferation, and it is frequently hyperactivated in cancer. This compound has been identified as an inhibitor of this pathway in bladder cancer cells.[7] The inhibition of the PI3K/Akt pathway by this compound contributes to its ability to induce apoptosis and suppress tumor cell proliferation.[7] This effect is potentially mediated by this compound's interaction with Neuropilin-1 (NRP1), which can prevent the formation of signaling complexes that activate downstream pathways like PI3K/Akt.[7]

This compound This compound PI3K PI3K This compound->PI3K Inhibits Receptor Receptor Tyrosine Kinase (RTK) Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activates Survival Cell Survival & Proliferation Downstream->Survival

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of several cancers, including osteosarcoma. This compound has been shown to inhibit cancer stemness and metastasis in osteosarcoma by suppressing the Wnt/β-catenin/Snail pathway.[8][9][10] Treatment with this compound reduces the levels of Wnt3a, β-catenin, and the downstream transcription factor Snail, which is a key regulator of the epithelial-mesenchymal transition (EMT).[8][9] This inhibition also impacts glucose metabolism, a process often dysregulated in cancer cells.[8]

This compound This compound Wnt3a Wnt3a This compound->Wnt3a Inhibits beta_catenin β-catenin Wnt3a->beta_catenin Stabilizes Snail Snail beta_catenin->Snail Activates Transcription EMT Epithelial-Mesenchymal Transition (EMT) & Cancer Stemness Snail->EMT Promotes

Caption: this compound inhibits the Wnt/β-catenin/Snail pathway.

Hedgehog (Hh) Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development, and its aberrant reactivation in adults is linked to the development and progression of various cancers. This compound has been identified as an inhibitor of the Hh pathway, specifically targeting the Gli family of transcription factors, which are the final effectors of the pathway.[11][12][13] By inhibiting Gli-mediated transcriptional activity, this compound can suppress the growth of cancers that are dependent on Hh signaling and may help overcome resistance to drugs that target upstream components of the pathway, like Smoothened (Smo).[12][13]

This compound This compound Gli_active Active Gli This compound->Gli_active Inhibits Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Gli Gli SUFU->Gli Gli->Gli_active Activation Target_Genes Hh Target Genes (e.g., Gli1, Ptch1) Gli_active->Target_Genes Transcription

Caption: this compound inhibits the Hedgehog pathway via Gli.

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from multiple studies.

Table 1: Cytotoxicity of this compound (IC₅₀ Values) in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
U87 MGGlioma~6Not Specified[6]
SGC-7901Gastric Cancer1824[2]
SW620Colorectal Cancer35.5224[14]
SW480Colorectal Cancer44.1624[14]
A549Lung Cancer44.1824[14]
MGC803Gastric Cancer46.7224[14]
THP-1Acute Monocytic LeukemiaNot Specified-[1]
MV4-11Acute Monocytic LeukemiaNot Specified-[1]
H446Lung CancerNot Specified-[15]

Table 2: Effect of this compound on Key Apoptosis and Cell Cycle Regulatory Proteins

ProteinFunctionEffect of this compoundCancer TypeReference
Apoptosis Regulators
BaxPro-apoptoticUpregulationAcute Monocytic Leukemia, Lung Cancer[1][15]
Bcl-2Anti-apoptoticDownregulationAcute Monocytic Leukemia, Lung Cancer, Gastric Cancer[1][2][15]
Cleaved Caspase-3Executioner CaspaseUpregulation/ActivationAcute Monocytic Leukemia, Lung Cancer[1][15]
Cleaved Caspase-9Initiator CaspaseUpregulation/ActivationAcute Monocytic Leukemia[1]
Cleaved-PARPApoptosis MarkerUpregulation/ActivationAcute Monocytic Leukemia[1]
Cell Cycle Regulators
Cyclin B1G2/M TransitionDownregulationAcute Monocytic Leukemia[1]
p-CDK1G2/M TransitionUpregulationAcute Monocytic Leukemia[1]
CDK2S Phase ProgressionDownregulationColorectal Cancer[14]
p21Cell Cycle InhibitorUpregulationColorectal Cancer[14]

Experimental Protocols

This section provides a generalized workflow and detailed methodologies for key experiments used to evaluate the effects of this compound.

cluster_workflow General Experimental Workflow A Cancer Cell Culture B This compound Treatment (Varying Concentrations & Times) A->B C Cell Viability Assay (e.g., CCK-8/MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Protein Expression Analysis (Western Blot) B->F G Gene Expression Analysis (RT-qPCR) B->G H In Vivo Xenograft Model B->H

Caption: A general workflow for studying this compound's effects.

Cell Viability Assay (CCK-8/MTT)

This assay measures the cytotoxic activity of this compound.

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells/well) into 96-well plates and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-60 µM) and a vehicle control (DMSO) for specific time periods (e.g., 24 or 48 hours).[1][14]

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.[1][16]

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTT) using a microplate reader.[1][16]

  • Analysis: Calculate cell viability as a percentage relative to the control group. Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.[14]

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

  • Cell Treatment: Seed cells in 6-well plates, treat with this compound for 24 hours, and harvest.[2]

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.[17]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1][2]

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins.

  • Cell Lysis: Treat cells with this compound for 24 hours, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][2]

Conclusion and Future Directions

This compound is a promising natural compound with multi-targeted anticancer activity. It effectively induces apoptosis and cell cycle arrest by modulating a complex network of signaling pathways, including AMPK/FOXO3A, NF-κB, MAPK, PI3K/Akt, Wnt/β-catenin, and Hedgehog/Gli. The comprehensive data presented in this guide highlight its potential as a lead compound for the development of novel cancer therapeutics.

Future research should focus on:

  • In vivo Efficacy: Further validation of its anticancer effects in a wider range of preclinical animal models.

  • Pharmacokinetics and Safety: Detailed investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

  • Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapy or targeted therapy agents to enhance efficacy and overcome drug resistance.

  • Target Identification: Precisely identifying the direct molecular targets of this compound to better understand its mechanism of action.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the study of this compound from a promising natural product to a potential clinical candidate in the fight against cancer.

References

A Technical Guide to the Discovery and Isolation of Solasonine from Solanum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of solasonine, a steroidal glycoalkaloid found in various Solanum species. This document details experimental protocols for extraction and purification, presents quantitative data for comparative analysis, and visualizes key experimental workflows and biological pathways.

Introduction: The Significance of this compound

This compound is a naturally occurring glycoalkaloid present in plants of the Solanaceae family, notably within the genus Solanum. It is a glycoside of the aglycone solasodine, a valuable precursor in the semi-synthesis of steroidal drugs.[1][2] Historically, plants containing this compound, such as Solanum nigrum L. (black nightshade), have been utilized in traditional medicine for their anti-inflammatory and anti-viral properties.[3] In modern pharmacology, this compound has garnered significant attention for its potential therapeutic applications, particularly in oncology.[4][5]

Recent research has highlighted the anticancer capabilities of this compound, demonstrating its ability to suppress tumor growth, induce programmed cell death (apoptosis), and activate ferroptosis.[3] Its mechanism of action involves the disruption of cell membrane function and modulation of key signaling pathways.[3] This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, offering detailed methodologies for the extraction and analysis of this promising bioactive compound.

Experimental Protocols: Extraction, Isolation, and Purification

The isolation of this compound from Solanum species involves several stages, from the initial extraction from plant material to purification and quantification. Various methods have been developed, each with its own advantages in terms of yield, purity, and environmental impact.

General Extraction and Isolation Workflow

The overall process for obtaining pure this compound from Solanum plant material can be visualized as follows:

G plant_material Plant Material (Solanum sp.) (Fruits, Leaves) drying Drying & Grinding plant_material->drying extraction Extraction of Glycoalkaloids drying->extraction hydrolysis Acid Hydrolysis extraction->hydrolysis aglycone_extraction Aglycone (Solasodine) Extraction hydrolysis->aglycone_extraction purification Purification aglycone_extraction->purification final_product Pure this compound / Solasodine purification->final_product

Caption: General workflow for the extraction and isolation of this compound/solasodine.

Detailed Experimental Protocols

Protocol 1: Conventional Solvent Extraction and Hydrolysis

This protocol is adapted from a method for extracting solasodine from the fruits and leaves of Solanum laciniatum Ait.[2]

  • Preparation of Plant Material: Collect fresh fruits or leaves of the Solanum species. Dry the plant material in an oven at 60°C and then grind it into a fine powder.[2]

  • Extraction of Crude Glycosides:

    • Macerate the powdered plant material in 70% 2-propanol. The optimal concentration of 2-propanol was found to be 70%.[2]

    • Filter the mixture to separate the extract from the solid plant residue.

    • Concentrate the filtrate under reduced pressure to obtain the crude glycoside extract.

  • Acid Hydrolysis:

    • Dissolve the crude glycoside extract in 2-propanol.

    • Add 1 N hydrochloric acid and reflux the mixture. This step cleaves the sugar moieties from the aglycone, yielding solasodine.[2]

  • Isolation of Solasodine:

    • After hydrolysis, cool the solution and adjust the pH to be alkaline using a suitable base (e.g., sodium carbonate solution).[6]

    • The solasodine will precipitate out of the solution.

    • Collect the precipitate by filtration, wash it with water until neutral pH is achieved, and then dry it.[6]

  • Purification: The resulting solasodine can be further purified by recrystallization from a suitable solvent like methanol to obtain pure crystalline solasodine.[2]

Protocol 2: Ultrasound-Assisted Extraction with EDTA

This method utilizes ultrasonication and a chelating agent to enhance the extraction of alkaloids from the leaves of Solanum xanthocarpum.[6]

  • Sample Preparation: Use 10 g of powdered dry leaf material.

  • Extraction:

    • Suspend the powdered material in 400 ml of a 0.3% (m/v) EDTA solution in a glass beaker.[6]

    • Sonicate the suspension for 120 minutes in an ultrasonic bath at a constant temperature.[6]

    • Separate the extract by filtration.

  • Precipitation of Alkaloids:

    • Wash the residual material with 20 ml of pure water and acidify the combined extract to pH 3-4 with sulfuric acid.[6]

    • Precipitate the alkaloids by adding 15 ml of Mayer's reagent.[6]

  • Isolation:

    • Dissolve the precipitate in a 5% (m/m) sodium carbonate solution.[6]

    • Extract the alkaloids with chloroform (CHCl3) using a separation funnel.[6]

    • Wash the organic layer with water to a neutral pH, dry it with anhydrous sodium sulfate (Na2SO4), and concentrate it to dryness under reduced pressure to obtain the alkaloids.[6]

Protocol 3: Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE)

This novel method was developed for the extraction of solasodine from the fruits of Solanum nigrum L. and combines microwave-assisted extraction with an aqueous two-phase system for simultaneous extraction and purification.[7][8]

  • Aqueous Two-Phase System (ATPS) Preparation: The optimal ATPS consists of 26% (w/w) ethanol and 20% (w/w) (NH4)2SO4.[8]

  • Extraction Conditions:

    • Place the powdered fruit sample in the ATPS.

    • Perform microwave irradiation at 400 W for 12 minutes.[8]

    • The solid-liquid ratio should be 1:40 g/mL.[8]

  • Phase Separation and Analysis: After extraction, the two phases are separated, and the solasodine-rich phase is collected for analysis. This method offers a high yield and reduces extraction time.[7][8]

Data Presentation: Quantitative Analysis

The yield of this compound and its aglycone, solasodine, varies significantly depending on the Solanum species, the plant part used, and the extraction method. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of these compounds.[9][10][11]

Solasodine Content in Various Solanum Species
Solanum SpeciesPlant PartSolasodine Content (mg/g dry weight)Reference
S. sisymbrifoliumFruits0.494[11]
S. nigrumFruits0.472[11]
S. vellosumFruits0.465[11]
S. surattenseFruits0.446[11]
S. laciniatumLeaves4.4 (0.44%)[2]
S. laciniatumFruits3.4 (0.34%)[2]
S. verbascifoliumFruits0.416[11]
S. torvumFruits0.396[11]
S. diphyllumFruits0.356[11]
S. incanumFruits0.341[11]
This compound Content in Solanum melongena (Eggplant) Genotypes
GenotypeTissueThis compound Content (µg/g)Reference
D1 (Non-bitter)Flower Buds135.63[12]
D1 (Non-bitter)Leaf113.29[12]
D1 (Non-bitter)Ripe Fruit74.74[12]
J10 (Bitter)Flower Buds478.81[12]
J10 (Bitter)Leaf249.32[12]
J10 (Bitter)Ripe Fruit185.03[12]
HPLC Parameters for Quantification
ParameterMethod 1 (Solasodine)Method 2 (this compound & Solamargine)
Column Supelco reverse-phased C18Not specified
Mobile Phase Linear gradient of water and methanol (40% to 70% methanol over 25 min)80% aqueous EtOH
Flow Rate 1.0 mL/minNot specified
Detection UV at 205 nmUV detection
Linear Range 0.1-1.0 mg/mL0.77–990.0 μg/mL (this compound)
LOD 0.012 µg/mL0.29 µg/mL (this compound)
LOQ 0.035 µg/mL0.86 µg/mL (this compound)
Reference [11][10]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It can induce apoptosis and inhibit cancer cell proliferation by modulating specific signaling pathways.

Inhibition of the Hedgehog (Hh) Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. This compound has been shown to inhibit this pathway by targeting the Gli family of transcription factors, which are the final effectors of the pathway.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Sequesters Nucleus Nucleus Gli->Nucleus Translocates This compound This compound This compound->Gli Inhibits Transcription Transcription TargetGenes Hh Target Genes (Gli1, Ptch1) Transcription->TargetGenes Activates

Caption: this compound inhibits the Hedgehog pathway by targeting the Gli transcription factor.

This inhibition of Gli-mediated transcription can combat resistance to conventional Smoothened (Smo) inhibitors, making this compound a promising lead compound for developing novel anticancer drugs.[13]

Induction of Apoptosis via the p53 Pathway

This compound has also been found to induce apoptosis in colorectal cancer cells through a mechanism involving the p53 tumor suppressor protein. It can increase the expression of cleaved Caspase-3 and decrease the expression of the anti-apoptotic protein Bcl-2.[5]

G This compound This compound HDACs HDACs This compound->HDACs Inhibits p53 p53 HDACs->p53 Deacetylates Bcl2 Bcl-2 p53->Bcl2 Downregulates Caspase3 Cleaved Caspase-3 p53->Caspase3 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3->Apoptosis Induces

Caption: this compound induces apoptosis via the p53 pathway.

By inhibiting histone deacetylases (HDACs), this compound can lead to the acetylation and activation of p53, thereby promoting apoptosis in cancer cells.[5]

Conclusion

This compound is a glycoalkaloid with significant potential in the pharmaceutical industry, particularly as an anticancer agent. This guide has provided a detailed overview of the methods for its discovery and isolation from Solanum species, presenting quantitative data and outlining its mechanisms of action. The experimental protocols and pathway diagrams included herein serve as a valuable technical resource for researchers and scientists in the field of natural product drug discovery and development. Further investigation into optimizing extraction techniques and fully elucidating the pharmacological profile of this compound is warranted to harness its full therapeutic potential.

References

Preliminary Investigation of Solasonine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solasonine, a glycoalkaloid found in various Solanum species, has emerged as a compound of significant interest in pharmacological research due to its diverse bioactive properties. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's bioactivity, with a primary focus on its anticancer and anti-inflammatory effects. This document details the molecular mechanisms, summarizes quantitative data on its efficacy, provides in-depth experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further exploration of this compound's therapeutic potential.

Introduction

This compound is a steroidal glycoalkaloid naturally occurring in plants of the Solanaceae family.[1] Traditionally, plants containing this compound have been used in folk medicine for various ailments. Modern scientific investigations have begun to unravel the pharmacological activities of this compound, revealing its potential as a therapeutic agent. The primary areas of research have centered on its cytotoxic effects against various cancer cell lines and its ability to modulate inflammatory responses.[1][2] This guide synthesizes the current understanding of this compound's bioactivity, offering a technical resource for the scientific community.

Bioactive Properties of this compound

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[2][3] Its anticancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[4]

Anti-inflammatory Activity

This compound also possesses anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.[1] It has been shown to suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory process.[5][6] This activity is largely attributed to its ability to inhibit the NF-κB signaling pathway.[1]

Quantitative Data on this compound Bioactivity

The efficacy of this compound has been quantified in numerous studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) in various cell-based assays. The following tables summarize the reported IC50 values for this compound's cytotoxic effects on different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
U87 MGGlioma3.9748[1]
U251Glioma6.6848[1]
U118 MGGlioma13.7248[1]
SGC-7901Gastric Cancer1824[7]
THP-1Acute Monocytic LeukemiaNot specified24, 48[8]
MV4-11Acute Monocytic LeukemiaNot specified24, 48[8]
NB-4Acute Myeloid LeukemiaNot specified24, 48[8]
HL-60Promyelocytic LeukemiaNot specified24, 48[8]
HELErythroleukemiaNot specified24, 48[8]
RajiBurkitt's LymphomaNot specified24, 48[8]
JurkatT-cell LeukemiaNot specified24, 48[8]
HT-29Colorectal Cancer>10 µg/ml (inhibition of 68.4%)Not specified[2]
HepG2Liver Cancer>10 µg/ml (inhibition of 79.3%)Not specified[2]
HepG2 2.2.15Hepatitis B-expressing Liver Cancer5.9Not specified[2]
MCF-7Breast Cancer22.25 µg/mLNot specified[3]
HRT-18Colorectal CancerNot specifiedNot specified[9]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways affected by this compound.

NF-κB Signaling Pathway

This compound has been shown to inhibit the canonical NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1] It prevents the translocation of the p50/p65 heterodimer to the nucleus, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Sequesters Ub Ubiquitination IκBα->Ub NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IκBα Degrades Target Genes Pro-inflammatory & Anti-apoptotic Genes NF-κB (p50/p65)_n->Target Genes Activates Transcription

This compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

This compound has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the phosphorylation of p38 and JNK in glioma cells.[1] This inhibition contributes to its anti-inflammatory and pro-apoptotic effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK This compound This compound p38 p38 This compound->p38 Inhibits Phosphorylation JNK JNK This compound->JNK Inhibits Phosphorylation MKK3/6 MKK3/6 MAPKKK->MKK3/6 MKK4/7 MKK4/7 MAPKKK->MKK4/7 MKK3/6->p38 Phosphorylates MKK4/7->JNK Phosphorylates p-p38 p-p38 p38->p-p38 p-JNK p-JNK JNK->p-JNK Transcription Factors Transcription Factors p-p38->Transcription Factors p-JNK->Transcription Factors Apoptosis/Inflammation Apoptosis/Inflammation Transcription Factors->Apoptosis/Inflammation Regulates

Modulation of the MAPK pathway by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway, crucial for cell survival and proliferation, is another target of this compound. It has been shown to decrease the phosphorylation of PI3K and Akt, leading to the induction of apoptosis.[10]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates This compound This compound This compound->PI3K Inhibits p-Akt p-Akt Akt->p-Akt Downstream Effectors Downstream Effectors p-Akt->Downstream Effectors Activates Apoptosis Apoptosis p-Akt->Apoptosis Inhibits Cell Survival/\nProliferation Cell Survival/ Proliferation Downstream Effectors->Cell Survival/\nProliferation Promotes

Inhibition of the PI3K/Akt signaling pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., U87 MG, SGC-7901)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of this compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells with or without this compound for the desired time. Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

    • Annexin V-negative/PI-negative cells are live cells.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the expression and phosphorylation status of key proteins in signaling pathways modulated by this compound.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p-JNK, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse this compound-treated and control cells with RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL detection reagent.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow Visualizations

The following diagrams illustrate typical experimental workflows for investigating this compound's bioactivity.

Cytotoxicity and Apoptosis Workflow

Cytotoxicity_Apoptosis_Workflow cluster_workflow Cytotoxicity and Apoptosis Analysis Workflow A 1. Cell Culture (e.g., U87 MG, SGC-7901) B 2. Treatment with this compound (Varying Concentrations & Times) A->B C 3. Cell Viability Assay (MTT) B->C E 5. Apoptosis Assay (Annexin V-FITC/PI Staining) B->E H 8. Western Blot for Apoptotic Proteins (Bcl-2, Bax, Caspase-3) B->H D 4. Determine IC50 Value C->D F 6. Flow Cytometry Analysis E->F G 7. Quantify Apoptotic Cells F->G I 9. Analyze Protein Expression H->I Signaling_Pathway_Workflow cluster_workflow Signaling Pathway Analysis Workflow A 1. Cell Culture and Treatment with this compound B 2. Protein Extraction (Cell Lysates) A->B F 6. Nuclear/Cytoplasmic Fractionation (for NF-κB) A->F C 3. Western Blot Analysis B->C D 4. Probe for Phosphorylated and Total Pathway Proteins (e.g., p-p38, p38, p-Akt, Akt) C->D E 5. Densitometry Analysis D->E G 7. Western Blot for p65 in Fractions F->G H 8. Analyze NF-κB Translocation G->H

References

Solasonine: A Technical Deep Dive into its Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solasonine, a steroidal glycoalkaloid found predominantly in plants of the Solanum genus, has long been a subject of interest for its diverse pharmacological activities. While extensively studied for its anticancer properties, emerging evidence highlights its potential as a significant antimicrobial agent. This technical guide provides a comprehensive overview of the current state of research into this compound's antimicrobial capabilities, with a focus on its spectrum of activity, mechanisms of action, and potential synergistic effects with conventional antibiotics. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes putative action pathways to serve as a foundational resource for researchers and professionals in drug development.

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents from diverse sources. Natural products, with their inherent chemical diversity, represent a promising reservoir for the discovery of new antimicrobial leads. This compound, a complex glycoalkaloid, has demonstrated a range of biological effects, including antibacterial, antifungal, and anti-biofilm activities. This whitepaper delves into the technical details of these properties, offering a critical evaluation of its potential for further development as an antimicrobial therapeutic.

Antimicrobial Spectrum of Activity

The antimicrobial activity of this compound and its aglycone, solasodine, has been evaluated against a variety of pathogenic microorganisms. The available data on their Minimum Inhibitory Concentrations (MICs) are summarized below. It is important to note that much of the current literature focuses on solasodine; however, this data provides valuable insight into the potential of the parent compound, this compound.

Antibacterial Activity

Quantitative data for the antibacterial activity of solasodine, the aglycone of this compound, is more readily available in the current literature. These findings suggest that the steroidal backbone possesses intrinsic antibacterial properties.

Table 1: Minimum Inhibitory Concentration (MIC) of Solasodine against Pathogenic Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923512[1]
Staphylococcus aureus1199B512[1]
Staphylococcus aureus(Clinical Isolate)8000[2]
Staphylococcus epidermidis(Clinical Isolate)6000[2]
Escherichia coliATCC 25922512[1]
Escherichia coli(Clinical Isolate)4000[2]
Pseudomonas aeruginosaATCC 9027512[1]
Pseudomonas aeruginosa(Clinical Isolate)8000[2]
Antifungal Activity

This compound and the related glycoalkaloid solamargine have demonstrated notable activity against various fungal species. In some instances, a synergistic effect is observed when these compounds are used in combination.

Table 2: Antifungal Activity of this compound and Related Compounds

Fungal SpeciesCompoundActivityConcentration (µM)Reference
Phoma medicaginisSolamargine50% Growth Inhibition60[3]
Rhizoctonia solaniThis compoundInactiveUp to 100[3]
Rhizoctonia solaniThis compound + Solamargine (1:1)Synergistic Inhibition50 + 50[3]
Alternaria brassicicolaThis compoundNo Inhibition (Spores)100[3]
Alternaria brassicicolaSolamargineMarked Inhibition (Spores)100[3]
Candida albicansSolasodine-3-O-β-D-glucopyranosideMIC32 µg/mL

Mechanism of Antimicrobial Action

The precise antimicrobial mechanisms of this compound are still under investigation, with current evidence pointing towards a multi-faceted mode of action.

Disruption of Membrane Integrity

A primary proposed mechanism is the disruption of microbial cell membranes. The amphiphilic nature of glycoalkaloids allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. Studies on related glycoalkaloids have demonstrated their ability to lyse protoplasts and erythrocytes, supporting this hypothesis.

Inhibition of Efflux Pumps

The aglycone, solasodine, has been shown to act as an efflux pump inhibitor in bacteria such as Staphylococcus aureus.[1] Efflux pumps are a significant mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the bacterial cell. By inhibiting these pumps, solasodine can potentiate the activity of conventional antibiotics, reducing their effective MICs.[1]

Table 3: Synergistic Activity of Solasodine with Conventional Antibiotics

Bacterial StrainAntibioticSolasodine ConcentrationMIC Reduction of AntibioticReference
S. aureus 10GentamicinNot specified50 µg/mL to 6 µg/mL[1]
E. coli 06GentamicinNot specified40 µg/mL to 5 µg/mL[1]
P. aeruginosa 24GentamicinNot specified40 µg/mL to 25 µg/mL[1]
S. aureus 10NorfloxacinNot specified128 µg/mL to 64 µg/mL[1]
E. coli 06NorfloxacinNot specified322 µg/mL to 80 µg/mL[1]
P. aeruginosa 24NorfloxacinNot specified50 µg/mL to 6 µg/mL[1]
S. aureus 10AmpicillinNot specified256 µg/mL to 161 µg/mL[1]
Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antimicrobial agents. Solasodine has demonstrated the ability to inhibit biofilm formation in several bacterial species, including Enterococcus faecalis and Staphylococcus aureus.[4] However, some studies have shown that sub-inhibitory concentrations of solasodine and the related compound solanidine can paradoxically stimulate biofilm formation in Pseudomonas aeruginosa.[5] This highlights the complexity of its effects and the need for further investigation into dose-dependent responses. For instance, at concentrations of 32 µg/mL and 512 µg/mL, solasodine enhanced biofilm formation in both weak and strong biofilm-producing strains of P. aeruginosa.[5]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the antimicrobial potential of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control (conventional antibiotic)

  • Negative control (medium and solvent)

  • Resazurin or similar viability indicator (optional)

Procedure:

  • Prepare a twofold serial dilution of the this compound stock solution in the microtiter plate wells containing the growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 1-5 x 10^5 CFU/mL for bacteria).

  • Include positive and negative control wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a viability indicator.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Serial Dilution of This compound in Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microorganism B->D C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Read Results: Visual Inspection or Viability Indicator E->F G Determine MIC F->G

Workflow for MIC Determination by Broth Microdilution.
Anti-Biofilm Assay (Crystal Violet Method)

The crystal violet assay is a common method for quantifying biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other suitable medium

  • This compound solution

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

Procedure:

  • Add the bacterial suspension and different concentrations of this compound to the wells of the microtiter plate.

  • Incubate the plate to allow for biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet solution for 10-15 minutes.

  • Wash the wells again to remove excess stain.

  • Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.

  • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Biofilm_Assay_Workflow A Inoculate Plate with Bacteria & this compound B Incubate to Allow Biofilm Formation A->B C Wash to Remove Planktonic Cells B->C D Stain with Crystal Violet C->D E Wash to Remove Excess Stain D->E F Solubilize Bound Stain E->F G Measure Absorbance F->G H Quantify Biofilm Inhibition G->H

Crystal Violet Assay Workflow for Biofilm Quantification.

Signaling Pathways

While the direct signaling pathways involved in this compound's antimicrobial activity are not yet fully elucidated, research into its anticancer effects provides some plausible targets that may be relevant. It is important to note that the following diagram represents a hypothetical pathway based on the known membrane-disrupting properties of glycoalkaloids and potential downstream effects, rather than a confirmed antimicrobial signaling cascade for this compound.

Putative_Antimicrobial_Pathway This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Targets Disruption Membrane Disruption (Intercalation) Membrane->Disruption Leads to Leakage Ion Leakage & Loss of Membrane Potential Disruption->Leakage Metabolism Inhibition of Cellular Metabolism Leakage->Metabolism Death Cell Death Metabolism->Death

Putative Mechanism of this compound-Induced Bacterial Cell Death.

Conclusion and Future Directions

This compound and its related compounds present a compelling case for further investigation as potential antimicrobial agents. The available data indicates a broad spectrum of activity, including against clinically relevant bacteria and fungi. The dual action of direct antimicrobial effects and the potentiation of existing antibiotics through mechanisms like efflux pump inhibition makes this compound a particularly attractive candidate for combating drug-resistant infections.

However, significant knowledge gaps remain. A more comprehensive screening of this compound against a wider panel of pathogenic microbes is necessary to fully define its spectrum of activity. Crucially, further research is needed to elucidate the specific molecular targets and signaling pathways involved in its antimicrobial action. Understanding these mechanisms will be vital for optimizing its therapeutic potential and for the rational design of novel derivatives with improved efficacy and safety profiles. The paradoxical effects on biofilm formation at different concentrations also warrant detailed investigation.

References

An In-depth Technical Guide to the Chemical Structure of Solasonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine is a naturally occurring steroidal glycoalkaloid found in various plant species of the Solanum genus, such as Solanum nigrum (black nightshade).[1][2] It is a toxic compound at high concentrations but has garnered significant scientific interest for its potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a comprehensive overview of the chemical structure of this compound, methods for its analysis, and its known biological signaling pathways.

Chemical Structure and Properties

This compound is a complex molecule composed of a steroidal aglycone, solasodine, linked to a trisaccharide chain.[4] The sugar moiety consists of D-galactose, D-glucose, and L-rhamnose.[5][6] Specifically, its chemical name is (3β,22α,25R)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-galactopyranoside.[7] This intricate structure is fundamental to its biological activity.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C45H73NO16[1][6][8]
Molecular Weight 884.06 g/mol [6][8][9]
Melting Point 301-303 °C[6][7][10]
Appearance White to beige solid/powder[8][10]
Solubility Soluble in DMSO, hot ethanol, and hot dioxane. Slightly soluble in hot water and dilute acetic acid. Insoluble in chloroform and ether.[5][7][10]
pKa (Predicted) 12.78 ± 0.70[6][10]
Optical Rotation [α]D23 -88° (c = 1.01 in pyridine); [α]D22 -74.5° (c = 0.51 in methanol)[7][10]

Experimental Protocols

Accurate analysis of this compound is crucial for research and development. Below are detailed methodologies for its extraction, isolation, and structural elucidation.

Extraction and Isolation of this compound

A common method for extracting this compound from plant material involves solvent extraction followed by purification.

Protocol: Extraction of this compound from Solanum Species

  • Sample Preparation: Air-dry the plant material (e.g., fruits, leaves) at 60°C and grind it into a fine powder.[11]

  • Extraction:

    • Defat the powdered plant material with n-hexane.

    • Perform a Soxhlet extraction sequentially with chloroform, ethyl acetate, and methanol (24 hours for each solvent).[12]

    • Alternatively, extract the powdered material with 70% 2-propanol at 70°C.[11]

  • Hydrolysis (to obtain aglycone for quantification):

    • Hydrolyze the crude glycoside extract with 1 N hydrochloric acid in 2-propanol.[11]

  • Purification:

    • The methanolic extract can be fractionated using column chromatography on silica gel with a gradient of methanol in chloroform.[12]

    • Further purification can be achieved using techniques like preparative TLC, ODS column chromatography, and preparative HPLC.[13]

    • In some cases, pure this compound can be obtained by selective hydrolysis of co-occurring glycoalkaloids like solamargine using fungal fermentation with Aspergillus niger.[14]

Structural Analysis by HPLC, NMR, and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust method for the quantitative analysis of this compound.

Protocol: HPLC-UV Analysis

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 column is typically used.[15]

  • Mobile Phase: A common mobile phase is a mixture of methanol and an ammonium dihydrogen phosphate buffer. The optimal isocratic conditions may vary, for instance, 65% methanol: 35% AH2P buffer (pH 3.5/100 mM).[15]

  • Detection: The UV detection wavelength is typically set between 200-205 nm.[15]

  • Quantification: A calibration curve is generated using a standard of known concentration. The method can achieve a limit of detection of 0.29 µg/mL and a limit of quantification of 0.86 µg/mL for this compound.[16]

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of this compound.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as pyridine-d₅, DMSO-d₆, or methanol-d₄, in a 5 mm NMR tube.[3]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the proton and carbon environments within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

MS provides information on the molecular weight and fragmentation pattern of this compound.

Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF) is used.[17]

  • Ionization: Electrospray ionization (ESI) is a common method for ionizing this compound.[17]

  • Data Analysis: The mass-to-charge ratio (m/z) of the parent ion is used to determine the molecular weight. The fragmentation pattern in MS/MS analysis can help to confirm the structure of the aglycone and the sugar moieties.[17]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

Inhibition of Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. This compound has been shown to inhibit this pathway by targeting the Gli family of transcription factors, which are the final effectors of the pathway.[18] This inhibition can suppress tumor growth and may help overcome resistance to drugs that target upstream components of the pathway.[18]

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Gli_active Active Gli Gli->Gli_active Translocation Target_Genes Target Gene Expression Gli_active->Target_Genes Promotes This compound This compound This compound->Gli Inhibits

Inhibition of the Hedgehog signaling pathway by this compound.
Induction of Apoptosis via the Mitochondrial Pathway

This compound can induce apoptosis in cancer cells through the mitochondria-mediated pathway.[19] It has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the expression of the pro-apoptotic protein Bax.[19][20] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately leading to cell death.[20][21]

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c Release Bax->Mitochondrion Promotes Cytochrome c Release Cytochrome_c Cytochrome c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Mitochondrial apoptosis pathway induced by this compound.
Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[21] It can decrease the expression of pro-inflammatory mediators such as COX-2, iNOS, TNF-α, and IL-6.[21] This anti-inflammatory action may contribute to its anticancer effects, as chronic inflammation is often associated with tumor progression.[21]

Experimental Workflow

The following diagram illustrates a typical workflow for the phytochemical analysis of this compound from a plant source.

Experimental_Workflow Start Plant Material (e.g., Solanum sp.) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography) Crude_Extract->Purification Fractions Purified Fractions Purification->Fractions Analysis Analysis Fractions->Analysis HPLC HPLC-UV (Quantification) Analysis->HPLC NMR NMR (Structure Elucidation) Analysis->NMR MS Mass Spectrometry (Molecular Weight) Analysis->MS End Characterized This compound HPLC->End NMR->End MS->End

Workflow for phytochemical analysis of this compound.

Conclusion

This compound is a steroidal glycoalkaloid with a complex chemical structure that underpins its significant biological activities. This guide has provided a detailed overview of its physicochemical properties, experimental protocols for its analysis, and its mechanisms of action through various signaling pathways. A thorough understanding of these aspects is essential for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are exploring the therapeutic potential of this compound.

References

Solasonine's Interaction with Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solasonine, a steroidal glycoalkaloid found in various Solanum species, has garnered significant scientific interest due to its potent interactions with cellular membranes. These interactions are fundamental to its diverse biological activities, including its cytotoxic effects on cancer cells. This technical guide provides an in-depth analysis of the mechanisms governing this compound's engagement with cellular membranes, its impact on membrane integrity and function, and the subsequent activation of intracellular signaling cascades. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to serve as a valuable resource for researchers in pharmacology, cell biology, and drug development.

Introduction

Glycoalkaloids are naturally occurring secondary metabolites in plants, playing a crucial role in defense mechanisms. This compound, a prominent member of this class, is characterized by its aglycone, solasodine, linked to a trisaccharide chain.[1][2] The amphipathic nature of this compound dictates its interaction with the lipid bilayer of cellular membranes, initiating a cascade of events that can culminate in cell death.[3][4] Understanding the intricacies of these membrane interactions is paramount for harnessing the therapeutic potential of this compound, particularly in the context of oncology.

Mechanisms of this compound-Membrane Interaction

The primary mode of this compound's action on cellular membranes involves its interaction with membrane sterols, particularly cholesterol.[5] This interaction leads to the formation of glycoalkaloid-sterol complexes, which disrupt the packing of phospholipids and alter the biophysical properties of the membrane.[5]

Membrane Disruption and Permeabilization

The formation of this compound-cholesterol complexes can lead to the creation of pores and other structural defects within the membrane, increasing its permeability.[5] This disruption of the membrane barrier allows for the leakage of intracellular components and an influx of extracellular ions, ultimately leading to cell lysis.[6] Studies have shown that this compound can cause hemolysis of erythrocytes and lysis of protoplasts.[6]

Synergistic Effects with Other Glycoalkaloids

The membrane-disrupting effects of this compound can be significantly enhanced when it is co-administered with other glycoalkaloids, such as solamargine.[6] This synergistic action is particularly noteworthy, as these compounds often coexist in the same plant species.[6] The combination of this compound and solamargine has been shown to be more effective at inducing lysis of liposomes and cells than either compound alone.[6]

Quantitative Data on this compound's Membrane Interactions

The following tables summarize key quantitative data from various studies on the effects of this compound on cellular and model membranes.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SGC-7901Human Gastric Cancer1824[7]
PC-3Prostate CancerNot specifiedNot specified[7]
HepG2Liver CancerNot specifiedNot specified[7]
MCF-7Breast Cancer13.24 ± 0.8872[8]
Bcap-37Breast CancerNot specifiedNot specified[8]
P388LeukemiaGI50 = Not specified72[8]
SW620Colon CancerGI50 = 6.72 µg/mL72[8]
PC-6Prostate CancerGI50 = 14.40 µg/mL72[8]
Light II-IC50 = 1.56Not specified[9]
C3H10T1/2-Not specifiedNot specified[9]

Table 2: Effects of this compound on Membrane Permeability and Potential

SystemEffectConcentrationpHReference
Phosphatidylcholine/cholesterol liposomesIneffective at inducing disruption aloneUp to 150 µMNeutral[6]
Phosphatidylcholine/cholesterol liposomes (with solamargine)Marked synergistic disruptionNot specifiedNeutral[6]
Penicillium notatum protoplastsLysisNot specifiedNot specified[6]
Bovine erythrocytesLysisNot specifiedNot specified[6]
Frog embryo cellsDecrease in membrane potential (hyperpolarization)EC50 = 21 µM6 and 8[5][9][10]
PC9 cellsDecreased mitochondrial membrane potentialNot specifiedNot specified

Signaling Pathways Activated by this compound-Membrane Interaction

The disruption of cellular membranes by this compound, particularly the mitochondrial membrane, triggers a cascade of intracellular signaling events that often lead to apoptosis.

The Mitochondria-Mediated Apoptosis Pathway

This compound can directly interact with the mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential (MMP).[7] This depolarization is a critical event in the intrinsic pathway of apoptosis. It results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[8]

The release of these factors activates a cascade of caspases, which are proteases that execute the apoptotic program.[7] Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. This compound has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby promoting apoptosis.[7]

Mitochondria_Mediated_Apoptosis This compound This compound Membrane Cellular Membrane Interaction This compound->Membrane Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mito_Membrane Mitochondrial Membrane Membrane->Mito_Membrane Direct Interaction or Downstream Effect MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mito_Membrane->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC Apaf1 Apaf-1 Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1->Apoptosome aCasp9 Activated Caspase-9 Apoptosome->aCasp9 Activation Casp9 Pro-Caspase-9 aCasp3 Activated Caspase-3 aCasp9->aCasp3 Activation Casp3 Pro-Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis Bcl2->Mito_Membrane Inhibits permeabilization Bax->Mito_Membrane Promotes permeabilization

Caption: Mitochondria-mediated apoptosis induced by this compound.

PI3K/AKT and MAPK/ERK Signaling Pathways

Recent studies have indicated that this compound can also modulate other critical signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[11] this compound has been shown to inhibit these pathways, which are often hyperactivated in cancer cells, thereby contributing to its anti-proliferative and pro-apoptotic effects.[11]

PI3K_MAPK_Pathway This compound This compound Receptor Membrane Receptor (e.g., NRP1) This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of PI3K/AKT and MAPK/ERK pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with cellular membranes.

Liposome Preparation and Permeability Assay

This protocol describes the preparation of liposomes to be used as a model membrane system to study the membrane-disrupting properties of this compound.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Calcein (or other fluorescent dye)

  • Sephadex G-50 column

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Lipid Film Formation: Dissolve PC and cholesterol in a chloroform:methanol (2:1, v/v) solution in a round-bottom flask. The molar ratio of PC to cholesterol can be varied to mimic different membrane compositions.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a PBS solution containing a self-quenching concentration of calcein (e.g., 50-100 mM) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated calcein by passing the liposome suspension through a Sephadex G-50 column equilibrated with PBS.

  • Permeability Assay: a. Dilute the purified calcein-loaded liposomes in PBS in a cuvette. b. Add different concentrations of this compound (and/or solamargine for synergy studies) to the cuvette. c. Monitor the increase in fluorescence intensity over time using a fluorometer. The dequenching of calcein upon its release from the liposomes is a measure of membrane permeabilization. d. The percentage of calcein leakage can be calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after complete lysis of the liposomes with a detergent like Triton X-100.

Liposome_Permeability_Workflow Start Start Lipid_Film Prepare Lipid Film (PC + Cholesterol) Start->Lipid_Film Hydration Hydrate with Calcein Solution Lipid_Film->Hydration Extrusion Extrude to form LUVs Hydration->Extrusion Purification Purify Liposomes (Size-Exclusion Chromatography) Extrusion->Purification Assay_Setup Set up Fluorometer Assay Purification->Assay_Setup Add_this compound Add this compound Assay_Setup->Add_this compound Measure_Fluorescence Measure Fluorescence (Calcein Release) Add_this compound->Measure_Fluorescence Data_Analysis Analyze Data (% Leakage) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

References

The Double-Edged Sword: An In-depth Technical Guide to the Genotoxic and Mutagenic Effects of High-Dose Solasonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a steroidal glycoalkaloid found in various Solanum species, has garnered significant attention for its potential therapeutic applications, particularly in oncology. However, its utility is shadowed by concerns regarding its toxicity at high concentrations. High doses of this compound are known to disrupt cellular DNA synthesis, suggesting potential genotoxic and mutagenic effects[1]. This technical guide provides a comprehensive overview of the current understanding of the genotoxic and mutagenic properties of high-dose this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. While extensive research has been conducted on its cytotoxic and anti-cancer properties, direct quantitative data on its genotoxicity and mutagenicity at high doses remains limited in publicly available literature. This guide synthesizes the available information to aid researchers in navigating the complexities of this compound's biological activities.

Genotoxicity and Mutagenicity Profile of this compound

The genotoxic potential of a compound refers to its ability to damage DNA and/or cellular components that regulate genetic fidelity. Mutagenicity is a specific type of genotoxicity that involves the induction of permanent, transmissible changes in the genetic material of an organism. The following sections summarize the findings from key assays used to evaluate these effects for this compound and related compounds.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used primary screening tool for identifying chemical mutagens. It utilizes histidine-requiring strains of Salmonella typhimurium to detect point mutations that restore the ability of the bacteria to synthesize histidine.

Quantitative Data:

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The extent of DNA migration in an electric field, visualized as a "comet tail," is proportional to the amount of DNA damage.

Quantitative Data:

Specific quantitative data (% tail DNA, tail length, or tail moment) from comet assays performed with high concentrations of isolated this compound is limited. However, a study on a hydroalcoholic extract of Solanum lycocarpum (containing this compound and solamargine) at concentrations of 16, 32, and 64 μg/mL did not show a significant increase in DNA damage in V79 cells compared to the control group[4]. This suggests a lack of genotoxic effect at these concentrations for the extract. It is important to note that these findings are for a plant extract and not for high doses of purified this compound.

Micronucleus Assay

The micronucleus assay is used to detect chromosomal damage or damage to the mitotic apparatus. It quantifies the frequency of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Quantitative Data:

Similar to other genotoxicity assays, direct quantitative data on micronucleus formation induced by high doses of isolated this compound is scarce. The study on the Solanum lycocarpum extract (16, 32, and 64 μg/mL) found no significant difference in the frequency of micronucleated cells in V79 cultures compared to the control[4]. In an in vivo study, the same extract administered to mice at doses of 15, 30, and 60 mg/kg body weight did not show genotoxic effects in the peripheral blood micronucleus test[5].

Chromosomal Aberration Assay

This assay evaluates the ability of a substance to induce structural or numerical changes in chromosomes.

Quantitative Data:

There is a lack of specific quantitative data from chromosomal aberration assays conducted with high doses of this compound in the reviewed literature. General studies on other chemicals demonstrate the utility of this assay in identifying clastogenic agents[6][7][8][9][10].

Signaling Pathways Implicated in this compound-Induced Cellular Responses

High doses of this compound are known to induce apoptosis and cell cycle arrest, which can be cellular responses to DNA damage. Several signaling pathways have been identified to play a crucial role in these processes.

Mitochondrial Pathway of Apoptosis

This compound has been shown to induce apoptosis through the mitochondria-mediated pathway[11][12]. This pathway is initiated by mitochondrial damage, leading to the release of pro-apoptotic factors into the cytoplasm.

Key Events:

  • Disruption of Mitochondrial Membrane Potential: High concentrations of this compound can interact with mitochondrial membranes, leading to a decrease in membrane potential[13][14].

  • Regulation of Bcl-2 Family Proteins: this compound treatment has been observed to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby decreasing the Bcl-2/Bax ratio[11][12].

  • Caspase Activation: The release of cytochrome c from mitochondria activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis[11][12][15].

Mitochondrial_Pathway This compound High-Dose this compound Mito_Damage Mitochondrial Damage This compound->Mito_Damage Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax CytoC Cytochrome c Release Mito_Damage->CytoC Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

AMPK/FOXO3A Signaling Pathway

The AMP-activated protein kinase (AMPK)/Forkhead box protein O3 (FOXO3A) signaling pathway is another critical mediator of this compound's effects on cell fate. Activation of this pathway can lead to cell cycle arrest and apoptosis, potentially as a response to cellular stress, including DNA damage.

Key Events:

  • AMPK Activation: this compound treatment can lead to the phosphorylation and activation of AMPK[16][17].

  • FOXO3A Nuclear Translocation: Activated AMPK can induce the nuclear translocation of the transcription factor FOXO3A[16][17].

  • Target Gene Expression: In the nucleus, FOXO3A can regulate the expression of genes involved in cell cycle arrest (e.g., by inhibiting Cyclin B1) and apoptosis (e.g., by promoting the expression of pro-apoptotic proteins)[16].

AMPK_FOXO3A_Pathway This compound High-Dose this compound AMPK AMPK Activation This compound->AMPK FOXO3A_cyto FOXO3A (Cytoplasm) AMPK->FOXO3A_cyto FOXO3A_nuc FOXO3A (Nucleus) FOXO3A_cyto->FOXO3A_nuc Nuclear Translocation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M) FOXO3A_nuc->Cell_Cycle_Arrest Apoptosis Apoptosis FOXO3A_nuc->Apoptosis

Caption: this compound-activated AMPK/FOXO3A signaling pathway.

p53 Signaling Pathway

The tumor suppressor protein p53 is a central regulator of the cellular response to DNA damage. This compound has been shown to influence the p53 pathway, which can lead to cell cycle arrest and apoptosis.

Key Events:

  • Inhibition of p53-Mortalin Interaction: this compound can inhibit the interaction between p53 and mortalin, a chaperone protein that sequesters p53 in the cytoplasm. This inhibition allows p53 to translocate to the nucleus[18].

  • HDAC Inhibition and p53 Acetylation: this compound may also act as an inhibitor of histone deacetylases (HDACs). HDAC inhibition can lead to increased acetylation of p53, enhancing its transcriptional activity[19].

  • p21 Upregulation: Activated p53 can upregulate the expression of p21, a cyclin-dependent kinase inhibitor, which in turn can induce cell cycle arrest[19].

p53_Pathway This compound High-Dose this compound HDAC HDAC This compound->HDAC Inhibition p53_Mortalin p53-Mortalin Complex This compound->p53_Mortalin Inhibition p53_acetyl Acetylated p53 (Active) HDAC->p53_acetyl p53_Mortalin->p53_acetyl p21 p21 Upregulation p53_acetyl->p21 Apoptosis Apoptosis p53_acetyl->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: this compound's influence on the p53 signaling pathway.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to facilitate the design and execution of further research into the genotoxic and mutagenic effects of this compound.

Ames Test (Bacterial Reverse Mutation Assay) - General Protocol

This protocol is a generalized procedure based on established methods[3][20][21].

1. Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA102)

  • Nutrient broth

  • Minimal glucose agar plates

  • Top agar (containing a trace amount of histidine and biotin)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive and negative controls

  • S9 metabolic activation mix (optional, to assess the mutagenicity of metabolites)

2. Procedure:

  • Bacterial Culture: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or control).

    • If metabolic activation is required, add 0.5 mL of S9 mix to the top agar.

    • Vortex the mixture gently and pour it over the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Alkaline Single Cell Gel Electrophoresis) - General Protocol

This protocol is a generalized procedure based on established methods[22][23][24][25][26].

1. Materials:

  • Cultured cells of interest

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS)

  • Low melting point (LMP) agarose

  • Normal melting point (NMP) agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green, propidium iodide)

  • Microscope slides

2. Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound for a defined period. Include positive and negative controls.

  • Cell Embedding:

    • Harvest the cells and resuspend them in PBS.

    • Mix the cell suspension with molten LMP agarose at 37°C.

    • Pipette the cell-agarose mixture onto a microscope slide pre-coated with NMP agarose and cover with a coverslip.

    • Allow the agarose to solidify at 4°C.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for approximately 20-40 minutes to allow DNA unwinding.

    • Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Neutralize the slides with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per sample using image analysis software to quantify DNA damage (e.g., % tail DNA, tail length, tail moment).

Micronucleus Assay (in vitro) - General Protocol

This protocol is a generalized procedure based on established methods[27][28][29].

1. Materials:

  • Cultured cells of interest

  • Test compound (this compound)

  • Culture medium

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • DNA staining solution (e.g., Giemsa, DAPI)

  • Microscope slides

2. Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound. Include positive and negative controls. The treatment period should cover at least one cell cycle.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to allow for nuclear division without cytoplasmic division, resulting in binucleated cells.

  • Cell Harvesting and Preparation:

    • Harvest the cells by trypsinization or scraping.

    • Treat the cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells with a suitable fixative.

  • Slide Preparation and Staining:

    • Drop the cell suspension onto clean microscope slides and allow them to air dry.

    • Stain the slides with a DNA-specific stain.

  • Scoring:

    • Using a light microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration.

    • The presence of a dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Conclusion and Future Directions

The available evidence suggests that high doses of this compound can induce cellular responses indicative of genotoxicity, such as apoptosis and cell cycle arrest, mediated through complex signaling pathways including the mitochondrial, AMPK/FOXO3A, and p53 pathways. However, a significant gap exists in the literature regarding direct, quantitative data from standardized genotoxicity and mutagenicity assays (Ames, comet, micronucleus, and chromosomal aberration assays) for high concentrations of isolated this compound.

For a comprehensive risk assessment and to fully understand the therapeutic window of this compound, further research is imperative. Future studies should focus on:

  • Quantitative Genotoxicity Testing: Performing standardized genotoxicity assays with a range of high doses of purified this compound to establish clear dose-response relationships.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound may induce DNA damage and the subsequent cellular responses.

  • In Vivo Studies: Conducting well-designed in vivo genotoxicity and mutagenicity studies to understand the effects of this compound in a whole-organism context, considering its metabolism and distribution.

A thorough understanding of the genotoxic and mutagenic potential of high-dose this compound is crucial for its safe development as a therapeutic agent. This guide provides a foundation for researchers to build upon, highlighting both what is known and the critical knowledge gaps that need to be addressed.

References

Methodological & Application

Application Notes and Protocols for Solasonine Extraction and Purification from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine is a steroidal glycoalkaloid naturally occurring in various plant species of the Solanum genus, such as Solanum nigrum (black nightshade), Solanum incanum, and Solanum khasianum.[1][2] It has garnered significant scientific interest due to its potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] this compound and its aglycone, solasodine, are important precursors for the synthesis of steroidal drugs.[4][5] These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from plant materials, tailored for research, and drug development applications.

Data Presentation: Quantitative Analysis of this compound and Solasodine

The yield and concentration of this compound and its aglycone can vary significantly depending on the plant species, the part of the plant used, developmental stage, and the extraction and purification methods employed. The following tables summarize quantitative data from various studies.

Table 1: this compound and Solamargine Content in Different Solanum Species and Plant Parts.

Plant SpeciesPlant PartThis compound Content (% w/w or µg/g)Solamargine Content (% w/w or µg/g)Reference
Solanum incanumImmature LeavesHighest concentrationHighest concentration[6]
Solanum incanumMature LeavesLower than immature leaves~57% of immature leaves[6]
Solanum incanumRootsHighest concentration of total glycoalkaloidsLower than leaves[6]
Solanum xanthocarpumAerial Part (Methanol Extract)0.102 ± 0.010 % w/w0.257 ± 0.012 % w/w[6]
Solanum nigrumEthanol Extract0.4 mg/gNot specified[7]
Solanum nigrumWater Extract0.28 mg/gNot specified[7]
Solanum melongena (Genotype D1)Flower Buds135.63 µg/gNot specified[8]
Solanum melongena (Genotype D1)Leaf113.29 µg/gNot specified[8]
Solanum melongena (Genotype J10)Flower Buds478.81 µg/gNot specified[8]
Solanum melongena (Genotype J10)Leaf249.32 µg/gNot specified[8]

Table 2: Yield of Solasodine from Solanum Species using Different Extraction and Hydrolysis Methods.

Plant SpeciesPlant PartExtraction/Hydrolysis MethodSolasodine Yield (% of dry weight)Reference
Solanum laciniatumFruits2-propanol extraction, 1N HCl hydrolysis0.34 ± 0.04%[9]
Solanum laciniatumLeaves2-propanol extraction, 1N HCl hydrolysis0.44 ± 0.16%[9]
Solanum paludosumUnripe FruitsMethanolic extraction and hydrolysis0.67%[5]
Solanum asperumUnripe FruitsMethanolic extraction and hydrolysis0.24%[5]
Solanum pubescensHydro-alcohol leaf extractRP-HPLC quantification1.857%[10]
Solanum nigrum L.FruitsMicrowave-Assisted Aqueous Two-Phase Extraction7.11 ± 0.08 mg/g[11]

Experimental Protocols

Protocol 1: Extraction of Crude Glycoalkaloids from Plant Material

This protocol describes a general procedure for the extraction of crude glycoalkaloids, including this compound, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, fruits)

  • Ethanol (90%)[12] or 2-propanol (70%)[9]

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Filter paper

Procedure:

  • Accurately weigh the dried and powdered plant material.

  • Soxhlet Extraction: Place the powdered material in a thimble and extract with the chosen solvent (e.g., ethanol) for several hours.[13]

  • Ultrasonic Extraction: Suspend the powdered material in the solvent in a beaker and sonicate for a specified time (e.g., 120 minutes).[14]

  • After extraction, filter the mixture to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude glycoalkaloid extract.[12]

G start Start: Dried Plant Material powder Powdering of Plant Material start->powder extraction Extraction with Solvent (e.g., 90% Ethanol) powder->extraction soxhlet Soxhlet Extraction extraction->soxhlet Method 1 ultrasonic Ultrasonic Extraction extraction->ultrasonic Method 2 filtration Filtration soxhlet->filtration ultrasonic->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation end Crude Glycoalkaloid Extract evaporation->end

Caption: Workflow for Crude Glycoalkaloid Extraction.

Protocol 2: Acid Hydrolysis of this compound to Solasodine

This protocol outlines the procedure for hydrolyzing the glycosidic bonds of this compound to yield its aglycone, solasodine.

Materials:

  • Crude glycoalkaloid extract

  • Hydrochloric acid (HCl), 1 N in 2-propanol[9] or aqueous HCl[15]

  • Toluene or another immiscible organic solvent[16]

  • Sodium carbonate or other base for neutralization

  • Separatory funnel

Procedure:

  • Dissolve the crude glycoalkaloid extract in the acidic solution (e.g., 1 N HCl in 2-propanol).[9]

  • Reflux the mixture for a specified period (e.g., 3 hours) to facilitate hydrolysis.[17]

  • A two-phase system can also be employed by adding an immiscible organic solvent like toluene to the aqueous acid phase during reflux. This allows for the simultaneous extraction of the liberated aglycone.[16][17]

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium carbonate solution) to precipitate the solasodine.[14]

  • If a two-phase system was used, separate the organic layer containing the solasodine using a separatory funnel.[14]

  • Wash the organic layer with water to a neutral pH.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude solasodine.[14]

G start Start: Crude Glycoalkaloid Extract dissolve Dissolve in Acidic Solution (e.g., 1N HCl in 2-propanol) start->dissolve reflux Reflux for Hydrolysis dissolve->reflux neutralize Neutralization with Base (e.g., Sodium Carbonate) reflux->neutralize precipitate Precipitation of Solasodine neutralize->precipitate filtration Filtration and Washing precipitate->filtration end Crude Solasodine filtration->end

Caption: Workflow for Acid Hydrolysis of this compound.

Protocol 3: Purification of this compound/Solasodine by Column Chromatography

This protocol describes the purification of this compound or solasodine using silica gel column chromatography.

Materials:

  • Crude this compound or solasodine extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvent system (e.g., Chloroform:Methanol, Chloroform:Ethyl Acetate)[12][18]

  • Thin Layer Chromatography (TLC) plates for monitoring fractions

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into the glass column.

  • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system. A gradient elution may be necessary to separate the desired compound from impurities. For instance, a mobile phase of chloroform and ethyl acetate (3:2) has been used for solasodine purification.[18]

  • Collect fractions of the eluate.

  • Monitor the collected fractions using TLC to identify the fractions containing the pure compound.

  • Pool the pure fractions and evaporate the solvent to obtain the purified this compound or solasodine.

G start Start: Crude Extract prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Crude Extract onto Column prepare_column->load_sample elute Elute with Solvent System (e.g., Chloroform:Methanol) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate end Purified this compound/Solasodine evaporate->end

Caption: Workflow for Chromatographic Purification.

Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound using Reverse Phase-HPLC.

Materials:

  • Purified this compound extract or standard

  • HPLC system with UV or MS/MS detector

  • C18 analytical column[19][20]

  • Mobile phase: Acetonitrile and a buffer (e.g., ammonium dihydrogen phosphate or phosphoric acid solution)[12][19]

  • This compound standard for calibration curve

Procedure:

  • Sample Preparation: Dissolve a known amount of the extract in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[21]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer. For example, a mobile phase of acetonitrile and 2% phosphoric acid solution (22:78 v/v) has been used.[12]

    • Flow Rate: Typically 1 mL/min.[19][20]

    • Detection: UV detection at around 205 nm[10] or MS/MS detection for higher sensitivity and specificity. For MS/MS, the precursor ion for this compound is [M+H]⁺ at m/z 884.5.[3]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject the standards into the HPLC system and construct a calibration curve by plotting peak area against concentration.

  • Quantification: Inject the sample solution into the HPLC system. Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the calibration curve.

Signaling Pathways

While the direct signaling pathways of this compound are still under investigation, its aglycone, solasodine, has been shown to exhibit various pharmacological effects, suggesting its interaction with multiple cellular pathways. The anticancer properties of these compounds are often attributed to the induction of apoptosis. One of the proposed mechanisms for this compound-induced apoptosis in cancer cells, such as human gastric cancer SGC-7901 cells, is through the mitochondria-mediated pathway.[7]

G This compound This compound mitochondria Mitochondria This compound->mitochondria Induces cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

References

Application Note: Quantification of Solasonine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed methodologies for the quantification of solasonine, a steroidal glycoalkaloid of significant interest in the pharmaceutical and agricultural industries. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering robust and validated High-Performance Liquid Chromatography (HPLC) methods coupled with UV or Mass Spectrometry (MS) detection. This document outlines comprehensive experimental procedures, including sample preparation from various matrices, and presents a comparative summary of different chromatographic conditions to guide method selection and development.

Introduction

This compound is a naturally occurring glycoalkaloid found in various Solanum species. It consists of the aglycone solasodine linked to a carbohydrate moiety. Due to its potential biological activities, including anti-cancer properties, the accurate and precise quantification of this compound is crucial for drug discovery, quality control of herbal products, and toxicological assessments. This note details reliable HPLC-based analytical methods for the determination of this compound.

Data Presentation: Comparative HPLC and UPLC-MS/MS Methods

The following tables summarize quantitative data from various validated HPLC and UPLC-MS/MS methods for this compound quantification, providing a clear comparison of their key parameters.

Table 1: HPLC-UV Methods for this compound Quantification

ParameterMethod 1Method 2Method 3
Column Zorbax SB-C18 (250 x 4.6 mm, 5 µm)[1]SphereClone 3µ ODS (100 x 4.6 mm, 3 µm)[2]Supelco C18 (dimensions not specified)[3]
Mobile Phase A: 0.01 M Sodium phosphate buffer (pH 7.2)B: Acetonitrile[1]10 mM Phosphate buffer-acetonitrile (75:25, v/v), pH 3.0[2]A: WaterB: Methanol[3]
Elution Mode Gradient[1]Isocratic[2]Gradient[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]
Detection UV at 200 nm[1]UV at 530 nm (after derivatization)[2]UV at 205 nm[3]
Linearity Range 0.86 - 990.00 µg/mL[1]2.5 - 60.0 µg/mL[2]0.1 - 1.0 mg/mL[3]
LOD Not Specified0.13 µg/mL[2]0.012 µg/mL[3]
LOQ Not Specified0.43 µg/mL0.035 µg/mL[3]
Retention Time ~10.3 min[1]~10 min[2]Not Specified

Table 2: UPLC-MS/MS Methods for this compound Quantification

ParameterMethod 4Method 5
Column ACQUITY HSS T3 (100 x 2.1 mm, 1.8 µm)[4]Waters MSC-18 XTerra (dimensions not specified)[5]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile[4]A: 0.5% (v/v) Formic acid in waterB: Acetonitrile:2-propanol:formic acid (94.5:5:0.5, v/v/v)[5]
Elution Mode Gradient[4]Gradient[5]
Flow Rate Not Specified1.0 mL/min[5]
Detection ESI-MS/MS (MRM)[4]LC-MS[5]
Linearity Range 0.1 - 500 ng/mL[4]Not Specified
LOD 0.1 ng/mL[4]Not Specified
LOQ 0.5 ng/mL[4]Not Specified
Recovery 92.4 - 94.9%[4]Not Specified

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol is adapted for the extraction of this compound from dried and powdered plant tissues.[6]

Materials:

  • Dried, powdered plant material (e.g., leaves, fruits)

  • 80% (v/v) Ethanol in water

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh accurately about 250 mg of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% aqueous ethanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube in a shaker and extract for 2 hours at 30°C and 120 rpm.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Protocol 2: Sample Preparation from Biological Fluids (Rat Plasma)

This protocol describes the extraction of this compound from plasma samples using protein precipitation.[4]

Materials:

  • Rat plasma

  • Acetonitrile

  • Internal Standard (IS) solution (e.g., dendrobine)

  • Vortex mixer

  • Centrifuge capable of reaching >12,000 rpm

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Pipette 100 µL of rat plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for UPLC-MS/MS analysis.

Protocol 3: HPLC-UV Method for this compound Quantification

This protocol provides a general procedure for the quantification of this compound using a C18 column and UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium phosphate buffer (0.01 M, pH 7.2)

  • This compound standard

Chromatographic Conditions (based on Method 1):

  • Mobile Phase A: 0.01 M Sodium phosphate buffer (pH 7.2)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-11.5 min: 36.5% B (isocratic)

    • 11.5-12 min: Linear gradient to 85% B

    • 12-16 min: 85% B (isocratic, column wash)

    • 16-17 min: Linear gradient to 36.5% B

    • 17-25 min: 36.5% B (column equilibration)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Detection Wavelength: 200 nm[1]

  • Column Temperature: Ambient

Procedure:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or mobile phase).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the calibration standards, followed by the prepared samples.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound from a sample matrix.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plant, Plasma) Extraction Extraction Sample->Extraction Add solvent Purification Purification / Filtration Extraction->Purification Centrifuge / Filter Injection HPLC Injection Purification->Injection Transfer to vial Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Application Notes and Protocols for the Comprehensive Analysis of Solasonine via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the structural elucidation and quantification of solasonine, a steroidal glycoalkaloid of significant interest for its potential pharmacological activities. The following protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are designed to ensure accurate and reproducible results, crucial for drug discovery, quality control, and development processes.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of this compound

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound, enabling the unambiguous assignment of its complex steroidal and glycosidic moieties.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, critical for its identification and structural verification.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound in Pyridine-d₅

Atom No.δ (ppm)MultiplicityJ (Hz)
H-65.38br d5.2
H-1' (Gal)4.88d7.6
H-1'' (Glc)5.15d7.6
H-1''' (Rha)6.35br s
H-180.85s
H-191.05s
H-211.08d6.8
H-270.88d6.4

Note: This is a partial list. A comprehensive assignment can be found in the cited literature.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound in Pyridine-d₅

Atom No.δ (ppm)
C-378.1
C-5141.1
C-6121.7
C-1' (Gal)100.2
C-1'' (Glc)102.1
C-1''' (Rha)101.8
C-1816.5
C-1919.4
C-2115.1
C-2717.5

Note: This is a partial list. A comprehensive assignment can be found in the cited literature.

Experimental Protocol: ¹H and ¹³C NMR of this compound

This protocol details the procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Pyridine-d₅ is a commonly used solvent for dissolving this compound for NMR analysis.[1] Alternatively, deuterated solvents such as DMSO-d₆ or methanol-d₄ can be utilized based on experimental needs.[1]

  • Concentration: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent within a clean, dry 5 mm NMR tube.[1]

  • Internal Standard: Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.[1]

  • ¹H NMR Parameters (Typical):

    • Pulse Sequence: Standard single-pulse experiment.[1]

    • Spectral Width: 0-12 ppm.[1]

    • Acquisition Time: 2-4 seconds.[1]

    • Relaxation Delay: 1-5 seconds.[1]

    • Number of Scans: 16-64, depending on the sample concentration.[1]

  • ¹³C NMR Parameters (Typical):

    • Pulse Sequence: Proton-decoupled single-pulse experiment.[1]

    • Spectral Width: 0-200 ppm.[1]

    • Acquisition Time: 1-2 seconds.[1]

    • Relaxation Delay: 2-5 seconds.[1]

    • Number of Scans: 1024-4096, to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh this compound (5-10 mg) dissolve Dissolve in Pyridine-d5 (0.5-0.7 mL) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer (≥400 MHz) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft correction Phase & Baseline Correction ft->correction reference Reference to TMS correction->reference integration Integration (¹H) reference->integration

Experimental Workflow for NMR Analysis of this compound.

Part 2: Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a highly sensitive technique used for determining the molecular weight of this compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis.

Data Presentation: Mass Spectrometry Data

The fragmentation of this compound in the mass spectrometer primarily involves the sequential loss of its sugar moieties.

Table 3: ESI-MS/MS Fragmentation of this compound

m/z (Da)IdentityDescription
884.5[M+H]⁺Protonated molecular ion of this compound
738.4[M+H - Rha]⁺Loss of the rhamnose sugar moiety
576.3[M+H - Rha - Glc]⁺Sequential loss of rhamnose and glucose
414.3[M+H - Rha - Glc - Gal]⁺Aglycone (Solasodine)
Experimental Protocol: UPLC-ESI-MS/MS of this compound

This protocol outlines a method for the sensitive detection and fragmentation analysis of this compound.

1. Sample Preparation:

  • Extraction: For complex matrices (e.g., plasma, plant extracts), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to isolate and concentrate this compound.

  • Solution Preparation: For pure compounds, dissolve a small amount of this compound in a suitable solvent compatible with reverse-phase chromatography, such as methanol or acetonitrile, to a final concentration of approximately 1-10 µg/mL.

2. UPLC-MS/MS Conditions:

  • UPLC System: A UPLC system equipped with a C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for the separation of this compound.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute this compound.

  • Flow Rate: 0.3-0.5 mL/min.[1]

  • Injection Volume: 5-10 µL.[1]

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode.[1]

  • MS/MS Detection: For fragmentation analysis, select the precursor ion for this compound, [M+H]⁺ at m/z 884.5, and acquire product ion spectra.[1]

3. Data Analysis:

  • Analyze the full scan mass spectrum to confirm the presence of the [M+H]⁺ ion of this compound.

  • Examine the MS/MS spectrum to identify the characteristic fragment ions corresponding to the sequential loss of the sugar units.

G This compound This compound [M+H]⁺ m/z 884.5 Fragment1 [M+H - Rha]⁺ m/z 738.4 This compound->Fragment1 - Rhamnose Fragment2 [M+H - Rha - Glc]⁺ m/z 576.3 Fragment1->Fragment2 - Glucose Aglycone Aglycone (Solasodine) [M+H - Rha - Glc - Gal]⁺ m/z 414.3 Fragment2->Aglycone - Galactose

Fragmentation Pathway of this compound in ESI-MS/MS.

References

Application Notes and Protocols for In Vivo Xenograft Models Studying Solasonine's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solasonine, a glycoalkaloid found in plants of the Solanaceae family, has demonstrated significant anti-tumor properties in preclinical studies.[1][2] It has been shown to inhibit tumor cell proliferation, induce apoptosis, and suppress metastasis.[1][2] The mechanisms underlying these effects involve the modulation of several key signaling pathways, including the PI3K/Akt, MAPK, and Hedgehog pathways.[3][4][5] In vivo xenograft models are crucial for evaluating the therapeutic potential of this compound in a whole-organism context, providing valuable data on its efficacy, pharmacokinetics, and potential toxicity.

These application notes provide an overview of the methodologies and protocols for utilizing in vivo xenograft models to study the anti-cancer efficacy of this compound.

Key Signaling Pathways Affected by this compound

This compound exerts its anti-tumor effects by targeting multiple signaling pathways critical for cancer cell survival and proliferation.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[3]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. This compound can modulate the MAPK pathway, contributing to its anti-cancer effects.[3][6]

  • NF-κB Signaling Pathway: The NF-κB pathway is a key player in inflammation and cancer. This compound has been found to suppress NF-κB signaling, thereby reducing inflammation-associated tumor growth.[6]

  • Hedgehog (Hh) Signaling Pathway: The Hedgehog pathway is crucial in embryonic development and can be aberrantly activated in various cancers. This compound has been identified as an inhibitor of the Hh pathway, targeting the Gli transcription factor.[4][5][7]

Diagrams of Signaling Pathways and Experimental Workflow

Solasonine_Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_hh Hedgehog Pathway cluster_nucleus Nucleus Receptor Growth Factor Receptors PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Smo Smoothened (Smo) Gli Gli Smo->Gli This compound This compound This compound->PI3K Akt Akt This compound->Akt ERK ERK This compound->ERK NFkB NF-κB This compound->NFkB This compound->Gli PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation IKK IKK IKK->NFkB NFkB->Proliferation Gli->Proliferation

Caption: this compound's multifaceted anti-cancer mechanism.

Xenograft_Workflow A Cancer Cell Culture B Subcutaneous Injection of Cells into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment Groups C->D E This compound Administration D->E F Tumor Volume & Body Weight Measurement E->F G Endpoint: Tumor Excision & Analysis F->G H Western Blot & Immunohistochemistry G->H

Caption: Workflow for in vivo xenograft studies.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo xenograft studies investigating the efficacy of this compound.

Table 1: Efficacy of this compound in Mouse Xenograft Models

Cancer Cell LineMouse StrainThis compound DoseAdministration RouteTreatment DurationOutcomeReference
HCT116 (Colorectal)BALB/c nude30 & 50 mg/kg/dayIntraperitoneal5 weeksSignificant reduction in tumor volume and weight.[8]
PANC-1 (Pancreatic)Nude40 & 80 mg/kg (twice a week)Oral5 weeksSuppression of tumor volume.[9]
CFPAC-1 (Pancreatic)Nude40 & 80 mg/kg (twice a week)Oral5 weeksSuppression of tumor volume.[9]
THP-1 (Leukemia)Nude4, 8, & 16 mg/kg/dayIntraperitoneal14 daysDose-dependent decrease in tumor weight and size.[10]

Table 2: Efficacy of this compound in a Zebrafish Xenograft Model

Cancer Cell LineThis compound ConcentrationTreatment DurationOutcomeReference
THP-1 (Leukemia)10 µM4 daysProlonged survival and reduced tumor cell proliferation.[10][11]

Detailed Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model in Mice

1. Cell Culture and Preparation:

  • Culture the desired cancer cell line (e.g., HCT116, PANC-1) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Harvest cells during the logarithmic growth phase using trypsinization.
  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or serum-free medium at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL.[8][10]

2. Animal Handling and Tumor Inoculation:

  • Use immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.[8]
  • Acclimatize the mice for at least one week before the experiment.
  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine mixture).
  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.[8]

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor the mice regularly for tumor formation.
  • Measure tumor dimensions using a digital caliper 2-3 times per week.
  • Calculate tumor volume using the formula: Volume = (length × width²) / 2.[9]
  • When tumors reach a palpable volume (e.g., ~100-150 mm³), randomly assign the mice to control and treatment groups.[8][10]

4. This compound Preparation and Administration:

  • Dissolve this compound in a suitable vehicle (e.g., DMSO and then diluted in saline).[10]
  • Administer this compound to the treatment groups via the chosen route (e.g., intraperitoneal injection or oral gavage) at the predetermined dosage and schedule.[8][9][10] The control group should receive the vehicle only.

5. Monitoring and Endpoint:

  • Continue to measure tumor volume and mouse body weight throughout the study.[10]
  • At the end of the experiment (based on tumor size limits or a predetermined time point), euthanize the mice.
  • Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for immunohistochemistry).

Protocol 2: Western Blot Analysis of Xenograft Tumors

1. Protein Extraction:

  • Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[8]
  • Centrifuge the lysate at high speed to pellet cellular debris.
  • Collect the supernatant containing the protein extract.
  • Determine the protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.
  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Gli1, β-actin) overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Wash the membrane again with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Protocol 3: Immunohistochemistry (IHC) of Xenograft Tumors

1. Tissue Preparation:

  • Fix the excised tumors in 10% neutral buffered formalin.
  • Dehydrate the tissue through a series of graded ethanol solutions.
  • Clear the tissue with xylene and embed in paraffin wax.
  • Cut 4-5 µm thick sections and mount them on charged microscope slides.[12]

2. Staining:

  • Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
  • Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).[12]
  • Block endogenous peroxidase activity with 3% hydrogen peroxide.
  • Block non-specific binding sites with a blocking serum.
  • Incubate the sections with the primary antibody of interest overnight at 4°C.
  • Wash the sections with PBS.
  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
  • Develop the signal using a chromogen such as diaminobenzidine (DAB).
  • Counterstain the sections with hematoxylin.

3. Imaging and Analysis:

  • Dehydrate the stained sections, clear in xylene, and mount with a coverslip.
  • Examine the slides under a microscope and capture images for analysis. The intensity and localization of the staining can provide information about protein expression and distribution within the tumor tissue.

References

Application Notes: Measuring Solasonine Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solasonine is a naturally occurring glycoalkaloid found in plants of the Solanaceae family, such as Solanum nigrum[1][2]. This compound has garnered significant interest in oncological research due to its demonstrated anticancer properties, which include suppressing tumor growth, inducing programmed cell death (apoptosis), and activating other cell death pathways like ferroptosis[3][4][5]. As a potent bioactive compound, accurately quantifying its cytotoxic effects on cancer cells is a critical step in preclinical drug development.

These application notes provide detailed protocols for two of the most common colorimetric assays used to evaluate cell viability and cytotoxicity: the Cell Counting Kit-8 (CCK-8) and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. These methods are routinely employed to determine the concentration-dependent and time-dependent effects of compounds like this compound on cell proliferation[1][6].

Principles of Cell Viability Assays

CCK-8 Assay The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in metabolically active cells to produce a water-soluble orange-colored formazan dye[7]. The amount of formazan produced is directly proportional to the number of living cells[8]. This assay is known for its high sensitivity, low toxicity, and simple procedure, as it does not require a solubilization step[7][9].

MTT Assay The MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of living cells[10][11][12]. The insoluble formazan crystals must be dissolved in a solubilization solution (e.g., DMSO) before the absorbance can be measured[11][13]. The intensity of the resulting purple color is proportional to the number of viable cells[11][12].

Data Presentation: this compound Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The following table summarizes reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
SW620 Colorectal CancerCCK-82435.52[6]
SW480 Colorectal CancerCCK-82444.16[6]
A549 Lung CancerCCK-82444.18[6]
MGC803 Gastric CancerCCK-82446.72[6]
SGC-7901 Gastric CancerMTT2418[4]
T24 Bladder CancerCCK-848~50[2]
5637 Bladder CancerCCK-848~80[2]
Calu-1 Lung AdenocarcinomaCCK-824~20[5]
A549 Lung AdenocarcinomaCCK-824~30[5]

Experimental Workflow

The general workflow for assessing this compound cytotoxicity involves several key stages, from initial cell culture preparation to final data analysis and interpretation.

Experimental Protocols

Protocol 1: CCK-8 Assay for this compound Cytotoxicity

This protocol is adapted from standard procedures used for evaluating natural product cytotoxicity[1][6][7][8][14].

Materials:

  • This compound (≥98% purity), dissolved in Dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 100 mM)[1].

  • Target cancer cell line(s) (e.g., SW620, A549)[6].

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[1][2].

  • Cell Counting Kit-8 (CCK-8) reagent.

  • Sterile 96-well cell culture plates.

  • Phosphate-Buffered Saline (PBS).

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Seed the cell suspension into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium[1][9]. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 30, 40, 50, 60 µM)[6]. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only)[9].

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Assay Reaction: Add 10 µL of CCK-8 solution to each well[1][7][14]. Be careful to avoid introducing air bubbles.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need optimization depending on the cell type and density[7][8].

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader[1][14]. A reference wavelength of >600 nm can be used to reduce background noise[9].

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: MTT Assay for this compound Cytotoxicity

This protocol is based on established methods for assessing the cytotoxicity of plant-derived compounds[6][10][11][12].

Materials:

  • This compound stock solution in DMSO.

  • Target cancer cell line(s).

  • Complete culture medium.

  • MTT solution (5 mg/mL in sterile PBS)[9][10].

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10][11].

  • Sterile 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the CCK-8 protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well[9][11].

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells[11].

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well[9][11].

    • Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals[11].

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader[11][13]. A reference wavelength of 630 nm can be used to subtract background absorbance[11][13].

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described in step 7 of the CCK-8 protocol.

Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects through the induction of programmed cell death, primarily apoptosis[1][3][4]. Studies have shown that this compound can trigger apoptosis through multiple signaling pathways.

Mitochondrial (Intrinsic) Apoptosis Pathway: this compound can modulate the expression of Bcl-2 family proteins. It has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax[1][4]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in apoptosis[1][4].

AMPK/FOXO3A Signaling Pathway: In acute monocytic leukemia cells, this compound has been found to activate the AMPK/FOXO3A signaling pathway[1]. Activation of this pathway promotes the expression of pro-apoptotic proteins and induces cell cycle arrest at the G2/M phase, contributing to the overall anti-proliferative effect[1].

References

Unveiling the Pro-Apoptotic Potential of Solasonine: A Flow Cytometry-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Solasonine, a glycoalkaloid found in plants of the Solanaceae family, has emerged as a compound of significant interest in oncological research due to its demonstrated anti-cancer properties.[1] Multiple studies have highlighted its ability to suppress tumor growth and induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2] This document provides a comprehensive overview and detailed protocols for analyzing this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis. The primary method detailed is the Annexin V and Propidium Iodide (PI) staining assay, which allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of Annexin V/PI Apoptosis Assay

The Annexin V/PI assay is a widely used method for detecting apoptosis.[3] It is based on two key cellular changes that occur during this process. In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the cell membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[3] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA. By using both Annexin V and PI, it is possible to distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis).

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the general procedure for treating cancer cells with this compound to induce apoptosis prior to flow cytometric analysis. The optimal concentration of this compound and incubation time will vary depending on the cell line and should be determined empirically.

Materials:

  • Cancer cell line of interest (e.g., H446, SGC-7901, PC9)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • This compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should be chosen based on previously published data or preliminary dose-response experiments (e.g., 0, 3.4, 6.8, 13.6 µmol/L for H446 cells).[5]

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubation Period: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[6][7]

  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.

Protocol 2: Annexin V/PI Staining for Flow Cytometry

This protocol details the steps for staining this compound-treated cells with Annexin V and PI for subsequent analysis by flow cytometry.[8][9]

Materials:

  • This compound-treated and control cells (from Protocol 1)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (typically provided with Annexin V kits)

  • Cold PBS

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Washing: Wash the harvested cells twice with cold PBS by centrifuging at approximately 400-600 x g for 5 minutes and resuspending the pellet in PBS.[8]

  • Resuspension in Binding Buffer: After the final wash, resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Cell Aliquoting: Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a flow cytometry tube.[9]

  • Annexin V Staining: Add 5 µL of Annexin V-FITC to the cell suspension.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • PI Staining: Add 5 µL of PI staining solution to the cell suspension.[8] Some protocols recommend adding PI just before analysis.

  • Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[9]

Data Presentation

The following tables summarize quantitative data from various studies on this compound-induced apoptosis in different cancer cell lines.

Table 1: Apoptosis Rates in Different Cancer Cell Lines Treated with this compound

Cell LineThis compound Concentration (µM)Incubation Time (h)Apoptosis Rate (%)Reference
H446 (Lung Cancer)3.424Not specified[5]
6.824Not specified[5]
13.62444.62[5]
SGC-7901 (Gastric Cancer)182440.4[10][11]
T24 (Bladder Cancer)5048Significantly increased[12]
5637 (Bladder Cancer)8048Significantly increased[12]
THP-1 (Acute Monocytic Leukemia)Varies24Dose-dependent increase[13][14]
MV4-11 (Acute Monocytic Leukemia)Varies24Dose-dependent increase[13][14]
PC9 (Non-small Cell Lung Cancer)15, 20, 2524Significantly increased[6][7][15]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

Cell LineThis compound TreatmentBcl-2 ExpressionBax ExpressionCleaved Caspase-3 ExpressionReference
H446Dose-dependentDown-regulatedUp-regulatedUp-regulated[5]
SGC-790118 µM for 24 hDown-regulatedReducedDown-regulated[10][11]
PC915, 20, 25 µM for 24 hDown-regulatedUp-regulatedUp-regulated[6][7]
Acute Monocytic LeukemiaDose-dependentDown-regulatedUp-regulatedNot specified[14]

Signaling Pathways and Experimental Workflow

Signaling Pathways of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple signaling pathways. A key mechanism is the intrinsic or mitochondrial pathway.[10][11] this compound treatment can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[5][6] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[2] Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[6][13] Additionally, this compound has been reported to influence other signaling pathways, such as the PI3K/Akt and MAPK pathways, which are also involved in cell survival and apoptosis.[6][12]

Solasonine_Apoptosis_Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits MAPK MAPK Pathway This compound->MAPK inhibits Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates PI3K_Akt->Bcl2 activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release Bax->Mitochondrion promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Flow Cytometry Analysis

The following diagram illustrates the key steps involved in the analysis of this compound-induced apoptosis by flow cytometry.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis Cell_Seeding 1. Seed Cells Solasonine_Treatment 2. Treat with this compound Cell_Seeding->Solasonine_Treatment Incubation 3. Incubate Solasonine_Treatment->Incubation Harvest_Cells 4. Harvest Cells Incubation->Harvest_Cells Wash_Cells 5. Wash with PBS Harvest_Cells->Wash_Cells Resuspend 6. Resuspend in Binding Buffer Wash_Cells->Resuspend Add_AnnexinV 7. Add Annexin V Resuspend->Add_AnnexinV Incubate_AnnexinV 8. Incubate Add_AnnexinV->Incubate_AnnexinV Add_PI 9. Add PI Incubate_AnnexinV->Add_PI Flow_Cytometry 10. Flow Cytometry Analysis Add_PI->Flow_Cytometry Data_Analysis 11. Data Analysis & Quantification Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for apoptosis analysis.

References

Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Solasonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known effects of Solasonine on protein expression, supported by detailed protocols for Western blot analysis. The information is intended to guide researchers in studying the molecular mechanisms of this compound, a steroidal glycoalkaloid with significant anti-tumor properties.

Introduction to this compound and its Effects on Protein Expression

This compound, a natural compound extracted from plants of the Solanum genus, has garnered considerable interest for its potent anti-cancer activities.[1][2][3][4] It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines.[1][2][5] The underlying mechanisms of these effects involve the modulation of numerous key proteins involved in critical cellular signaling pathways. Western blot analysis is a fundamental technique to elucidate these changes in protein expression.

Proteins Affected by this compound Treatment

This compound treatment has been demonstrated to alter the expression levels of a range of proteins crucial for cell survival, proliferation, and apoptosis. The following table summarizes the key protein changes observed in cancer cells upon treatment with this compound, as determined by Western blot analysis.

Protein Family Specific Protein Effect of this compound Cancer Cell Line(s) Reference(s)
Apoptosis Regulators (Bcl-2 family) Bcl-2↓ DecreaseSGC-7901 (Gastric), SW620 (Colorectal), THP-1 & MV4-11 (Leukemia)[1][3][5][6]
Bax↑ Increase / ↓ Decrease*SGC-7901 (Gastric), SW620 (Colorectal), THP-1 & MV4-11 (Leukemia)[1][5][6]
Bcl-xL↓ DecreaseSGC-7901 (Gastric), SW620 (Colorectal)[1][6]
Apoptosis Executioners (Caspases) Caspase-3↓ Decrease (pro-form) / ↑ Increase (cleaved)SGC-7901 (Gastric), SW620 (Colorectal), THP-1 & MV4-11 (Leukemia)[1][3][5][6]
Caspase-8↑ Increase (cleaved)SW620 (Colorectal)[6]
Caspase-9↓ Decrease (pro-form) / ↑ Increase (cleaved)SW620 (Colorectal), THP-1 & MV4-11 (Leukemia)[5][6]
Cleaved PARP1↑ IncreaseSW620 (Colorectal)[6]
Cell Cycle Regulators Cyclin B1↓ DecreaseTHP-1 & MV4-11 (Leukemia)[5]
Phospho-CDK1 (p-CDK1)↑ IncreaseTHP-1 & MV4-11 (Leukemia)[5]
Signaling Pathway Proteins Neuropilin-1 (NRP1)↓ DecreaseT24 & 5637 (Bladder)[2]
PI3K/AKT pathway proteins↓ Decrease in phosphorylationT24 & 5637 (Bladder)[2]
ERK/MAPK pathway proteins↓ Decrease in phosphorylationT24 & 5637 (Bladder)[2]
P38/MAPK pathway proteins↓ Decrease in phosphorylationT24 & 5637 (Bladder)[2]
AMPK/FOXO3A axis proteins↑ Increase in phosphorylation (AMPK)THP-1 & MV4-11 (Leukemia)[5]
Other Key Proteins Histone Deacetylase (HDAC)↓ DecreaseSW620 (Colorectal)[3]
p53↑ Increase in acetylationSW620 (Colorectal)[3]
Survivin↓ DecreaseSW620 (Colorectal)[6]

*Note: The effect on Bax expression appears to be cell-type dependent, with some studies reporting an increase[5][6] and one reporting a decrease.[1]

Experimental Protocols

A detailed protocol for Western blot analysis to investigate the effect of this compound on protein expression is provided below. This protocol is a generalized procedure and may require optimization for specific cell types and target proteins.

Protocol: Western Blot Analysis of this compound-Treated Cells

1. Cell Culture and this compound Treatment: a. Culture the desired cancer cell line in the appropriate medium and conditions until they reach 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

2. Protein Extraction: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.[5] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C. f. Collect the supernatant containing the total protein.

3. Protein Quantification: a. Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

4. Sample Preparation for Electrophoresis: a. Mix a calculated volume of protein lysate with 4x or 6x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein. b. Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target protein. c. Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

6. Protein Transfer (Blotting): a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. b. A wet or semi-dry transfer system can be used. Ensure good contact between the gel and the membrane. c. The transfer is typically run at a constant current or voltage for a duration dependent on the size of the proteins and the transfer system used.

7. Immunoblotting and Detection: a. Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7] This step prevents non-specific binding of the antibodies. b. Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in the blocking buffer, overnight at 4°C with gentle shaking.[7] The dilution factor will depend on the antibody and should be optimized. c. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody. d. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature. e. Washing: Repeat the washing step (7c) to remove the unbound secondary antibody. f. Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer. g. Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

8. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading. c. Express the results as a fold change relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflow for Western blot analysis.

Solasonine_Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Proteins cluster_Caspases Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Caption: this compound-induced apoptosis pathway.

Solasonine_PI3K_MAPK_Pathway cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway This compound This compound NRP1 NRP1 This compound->NRP1 Inhibits PI3K PI3K This compound->PI3K Inhibits ERK ERK This compound->ERK Inhibits NRP1->PI3K RAS RAS NRP1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation

Caption: Inhibition of PI3K/AKT and MAPK/ERK pathways by this compound.

Western_Blot_Workflow A 1. Cell Culture & This compound Treatment B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (Blotting to Membrane) D->E F 6. Blocking (Prevent non-specific binding) E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Data Analysis I->J

Caption: General workflow for Western blot analysis.

References

Protocols for Dissolving Solasonine for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of solasonine for in vitro studies. This compound, a steroidal glycoalkaloid found in plants of the Solanum genus, has demonstrated various biological activities, including anticancer properties. Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results in cell-based assays.

Data Presentation: this compound Solubility and Working Concentrations

The following table summarizes the key solubility parameters and effective concentrations of this compound reported in the literature, providing a quick reference for designing in vitro experiments.

ParameterSolvent/VehicleConcentrationCell Line(s)Reference
Solubility DMSO100 mg/mL (113.11 mM)-[1][2]
Methanol10 mg/mL-[3]
Ethanol (with ultrasonic and warming)≥1.77 mg/mL-[4]
Stock Solution Preparation DMSO100 mg/mL-[1][2]
Methanol10 mg/mL-[3]
Working Concentrations (IC50 Values) -35.52 µMSW620 (colorectal cancer)[5]
-44.16 µMSW480 (colorectal cancer)[5]
-44.18 µMA549 (lung cancer)[5]
-46.72 µMMGC803 (gastric cancer)[5]
-18 µMSGC-7901 (gastric cancer)[3]

Experimental Protocols

Herein are detailed methodologies for the preparation of this compound stock and working solutions for use in typical in vitro cytotoxicity and other cell-based assays.

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution that can be serially diluted for various cell culture experiments.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight: 884.06 g/mol ), weigh out 88.41 mg of this compound.

  • Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve the final concentration of 100 mg/mL.[1][2]

  • Mixing: Securely cap the tube and vortex thoroughly until the this compound is completely dissolved. The resulting solution should be clear. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for long-term stability.[2]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into a cell culture medium for treating cells. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile pipette tips and tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution of the 100 mM stock solution in the complete cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 100 mM stock 1:100 in the medium.

  • Final Working Solution: Further dilute the intermediate solution to achieve the desired final concentrations for your experiment. For instance, to prepare a 20 µM working solution from a 1 mM intermediate stock, perform a 1:50 dilution in the cell culture medium.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for preparing this compound solutions for in vitro studies.

Solasonine_Preparation_Workflow A Weigh this compound Powder B Dissolve in DMSO (e.g., 100 mg/mL) A->B C 100 mM Stock Solution B->C D Store at -20°C (Aliquots) C->D E Dilute in Cell Culture Medium C->E Serial Dilution F Working Solutions (µM range) E->F H Vehicle Control (DMSO in Medium) E->H G Treat Cells in Culture F->G I Perform In Vitro Assay (e.g., CCK-8, Apoptosis) G->I H->G

Caption: Workflow for preparing this compound stock and working solutions.

This comprehensive guide should assist researchers in accurately preparing this compound solutions for their in vitro investigations, leading to more consistent and reliable experimental outcomes.

References

Application of Solasonine in Glioma Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a natural glycoalkaloid compound found in plants of the Solanum genus, has emerged as a promising candidate in cancer therapy.[1] Recent studies have highlighted its potential in the treatment of glioma, the most common and aggressive type of primary brain tumor.[1][2] This document provides detailed application notes and protocols for researchers investigating the anti-glioma effects of this compound, summarizing key findings and methodologies from published research. This compound has been shown to inhibit glioma cell proliferation, migration, and colony formation, while also promoting apoptosis (programmed cell death).[1][2] Its mechanism of action primarily involves the inhibition of inflammatory signaling pathways, including the NF-κB and MAPK pathways.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various glioma cell lines.

Table 1: IC50 Values of this compound in Glioma Cell Lines

Cell LineIC50 Value (µM)Citation
U87 MG3.97[2]
U2516.68[2]
U118 MG13.72[2]
T98G19.66 - 22.87[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-glioma effects through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the nuclear translocation of NF-κB p50/p65 subunits in glioma cells.[2] This inhibition leads to a decrease in the expression of pro-inflammatory mediators, thereby suppressing the inflammatory microenvironment that supports tumor growth.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (Inactivates) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Promotes

Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

Research indicates that this compound can suppress the phosphorylation of p38 and JNK MAPKs in glioma cells.[2] This action contributes to the overall anti-inflammatory and anti-tumor effects of the compound.[2]

MAPK_Pathway This compound This compound p38 p-p38 This compound->p38 Inhibits JNK p-JNK This compound->JNK Inhibits Downstream Downstream Targets p38->Downstream JNK->Downstream Inflammation Inflammation & Tumor Growth Downstream->Inflammation

Caption: this compound suppresses the p38 and JNK MAPK signaling pathways.
Intrinsic Apoptosis Pathway

This compound induces apoptosis in glioma cells through the intrinsic mitochondrial pathway.[2] This is characterized by an increased Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and caspase-3.[2]

Apoptosis_Pathway This compound This compound Bax ↑ Bax/Bcl-2 ratio This compound->Bax Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the intrinsic pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-glioma effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the proliferation of glioma cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed Seed glioma cells in 96-well plates Treat Treat with various concentrations of This compound Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Glioma cell lines (e.g., U87 MG, U251, U118 MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed glioma cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM). The final concentration of DMSO should be less than 0.1%.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value can be determined from the dose-response curve.[2]

Wound-Healing Assay

This assay is used to assess the effect of this compound on glioma cell migration.

Materials:

  • Glioma cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • 200 µL pipette tip

Procedure:

  • Seed glioma cells into 6-well plates and grow them to confluence.

  • Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of this compound.

  • Capture images of the wound at 0 hours and after a specific time interval (e.g., 24 hours).

  • Measure the width of the wound at different points and calculate the migration rate.[2]

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

  • Glioma cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed glioma cells in 6-well plates and treat them with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.[2] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be both Annexin V and PI-positive.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Materials:

  • Glioma cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p-p38, p-JNK, NF-κB p65, Bax, Bcl-2, Caspase-3, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Lyse the treated glioma cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.[2]

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Xenograft_Workflow Inject Subcutaneously inject U87 MG cells into nude mice Tumor_Growth Allow tumors to grow to a palpable size Inject->Tumor_Growth Group Randomly divide mice into treatment groups Tumor_Growth->Group Treat Administer this compound (e.g., intraperitoneally) or vehicle control Group->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Sacrifice Sacrifice mice and excise tumors for further analysis Monitor->Sacrifice

Caption: Workflow for the in vivo glioma xenograft model.

Materials:

  • Nude mice (e.g., BALB/c nude mice)

  • U87 MG glioma cells

  • PBS (Phosphate-Buffered Saline)

  • This compound

  • Vehicle control (e.g., PBS)

Procedure:

  • Subcutaneously inject a suspension of U87 MG cells (e.g., 2 x 10^6 cells in 100 µL PBS) into the flank of each nude mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into a control group and one or more treatment groups.

  • Administer this compound (e.g., by intraperitoneal injection) or the vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily or every other day).[2]

  • Measure the tumor volume (Volume = 0.5 x length x width²) and the body weight of the mice regularly (e.g., every 2-3 days).

  • At the end of the experiment, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry or western blotting).[2]

Conclusion

This compound demonstrates significant anti-glioma activity both in vitro and in vivo. Its ability to target key oncogenic pathways like NF-κB and MAPK, coupled with its pro-apoptotic effects, makes it a compelling candidate for further investigation in glioma therapy. The protocols outlined in this document provide a framework for researchers to explore and validate the therapeutic potential of this compound in glioma research and drug development.

References

Application Notes: Investigating Bladder Cancer Cell Proliferation with Solasonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a steroidal glycoalkaloid found in plants of the Solanum genus, has emerged as a compound of interest in oncology research. Recent studies have demonstrated its potential to inhibit the proliferation of bladder cancer cells, suggesting its promise as a therapeutic agent. These application notes provide a comprehensive overview of the effects of this compound on bladder cancer cell lines, detailing its impact on cell viability, apoptosis, and cell cycle progression. The underlying molecular mechanisms involving key signaling pathways are also elucidated. This document offers detailed protocols for replicating and expanding upon these findings.

Mechanism of Action

This compound exerts its anti-proliferative effects on bladder cancer cells primarily through the suppression of Neuropilin-1 (NRP1) expression.[1] This leads to the inhibition of critical downstream signaling pathways, namely the MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[1] By binding to NRP1, this compound can disrupt the formation of NRP1/VEGFA/VEGFR2 and NRP1/EGFR complexes on the cell membrane.[1] Furthermore, intracellular this compound may promote the degradation of NRP1 protein by hindering its localization to the cell membrane.[1] This dual action on NRP1 culminates in the induction of apoptosis and a halt in cell proliferation in bladder cancer cells.[1]

Data Presentation

Table 1: Effect of this compound on the Viability of Bladder Cancer Cell Lines
Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability (% of Control)
T245048Significant Inhibition
56378048Significant Inhibition

Data summarized from Dong et al. (2022). "Significant Inhibition" indicates a marked decrease in cell viability as determined by CCK8 assay. The study selected these concentrations for subsequent experiments based on initial dose-response curves.[1]

Table 2: Impact of this compound on Apoptosis and Cell Cycle of Bladder Cancer Cells
Cell LineThis compound Concentration (µM)Effect on ApoptosisEffect on Cell Cycle
T2450Significant increase in apoptotic cellsDecrease in G0/G1 phase, accumulation in S phase
563780Significant increase in apoptotic cellsDecrease in G0/G1 phase, accumulation in S phase

Data summarized from Dong et al. (2022). Apoptosis was quantified by flow cytometry, and cell cycle analysis revealed an arrest at the S phase.[1]

Visualization of this compound's Mechanism and Experimental Workflow

Solasonine_Mechanism This compound's Proposed Mechanism of Action in Bladder Cancer Cells cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound NRP1 NRP1 This compound->NRP1 binds to and suppresses VEGFA_VEGFR2 VEGFA/VEGFR2 Complex NRP1->VEGFA_VEGFR2 EGFR EGFR Complex NRP1->EGFR PI3K_AKT PI3K/AKT Pathway VEGFA_VEGFR2->PI3K_AKT activates MAPK MAPK Pathway EGFR->MAPK activates Proliferation Cell Proliferation PI3K_AKT->Proliferation promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibits MAPK->Proliferation promotes MAPK->Apoptosis inhibits Experimental_Workflow Experimental Workflow for Studying this compound's Effects start Start: Bladder Cancer Cell Culture (T24, 5637) treatment Treat with this compound (various concentrations) start->treatment cck8 Cell Viability Assay (CCK8) treatment->cck8 flow_cytometry Flow Cytometry treatment->flow_cytometry western_blot Western Blot Analysis treatment->western_blot end End: Data Analysis and Conclusion cck8->end apoptosis Apoptosis Analysis (Annexin V/PI) flow_cytometry->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) flow_cytometry->cell_cycle apoptosis->end cell_cycle->end protein_expression Analyze Protein Expression (NRP1, p-AKT, p-ERK, etc.) western_blot->protein_expression protein_expression->end

References

Solasonine: A Novel Inducer of Ferroptosis in Lung Cancer for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing solasonine, a naturally derived steroidal glycoalkaloid, as a tool to investigate ferroptosis in lung cancer research. This compound has been demonstrated to induce a non-apoptotic, iron-dependent form of cell death known as ferroptosis in lung adenocarcinoma cells, presenting a promising avenue for therapeutic development and mechanistic studies.

Introduction

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2] It has emerged as a key process in cancer biology, and its induction is a promising anti-cancer strategy.[1][2] this compound, a compound found in plants of the Solanum genus, has been identified as a potent inducer of ferroptosis in lung cancer cell lines.[1][3] This document outlines the underlying mechanisms, provides quantitative data on its effects, and details experimental protocols for its application in a laboratory setting.

Mechanism of Action

This compound triggers ferroptosis in lung cancer cells primarily through the induction of redox imbalance and mitochondrial oxidative stress.[1] The core mechanism involves the disruption of the glutathione (GSH) antioxidant system, a critical defense against lipid peroxidation.[1] Specifically, this compound has been shown to decrease the expression of key proteins involved in GSH synthesis and function, including SLC7A11 (also known as xCT), a cystine/glutamate antiporter, and Glutathione Peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides.[1][4]

The inhibition of this antioxidant pathway leads to several downstream events characteristic of ferroptosis:

  • Accumulation of Lipid Reactive Oxygen Species (ROS): The inability to neutralize lipid peroxides results in their accumulation, leading to oxidative damage to cellular membranes.[1]

  • Iron Overload: this compound treatment has been associated with increased intracellular levels of ferrous iron (Fe²⁺), which participates in the Fenton reaction to generate more ROS.[1]

  • Mitochondrial Dysfunction: The compound also induces mitochondrial damage, further contributing to oxidative stress.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on lung cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Lung Adenocarcinoma Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Calu-1Lung Adenocarcinoma15.08[1]
A549Lung Adenocarcinoma21.59[1]

Table 2: Effect of this compound on Key Ferroptosis Markers in Lung Adenocarcinoma Cells

MarkerEffectCell Line(s)Reference
Lipid ROSIncreasedCalu-1, A549[1]
Intracellular Fe²⁺IncreasedCalu-1, A549[1]
Glutathione (GSH)DecreasedCalu-1, A549[1]
Cysteine (Cys)DecreasedCalu-1, A549[1]
GPX4 ProteinDecreasedCalu-1, A549[1]
SLC7A11 ProteinDecreasedCalu-1, A549[1]

Signaling Pathway and Experimental Workflow

Solasonine_Ferroptosis_Pathway This compound This compound SystemXc System Xc- (SLC7A11/SLC3A2) This compound->SystemXc Inhibits GPX4 GPX4 This compound->GPX4 Inhibits Iron Fe²⁺ Increase This compound->Iron Cystine Cystine SystemXc->Cystine Imports Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces GSH_Synth GSH Synthesis GSH GSH GSH_Synth->GSH GSH->GPX4 Cofactor Lipid_ROS Lipid ROS Accumulation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Cysteine Cysteine Cystine->Cysteine Cysteine->GSH_Synth Glutamate_out Glutamate (out) Lipid_Peroxides->Lipid_ROS Lipid_Alcohols Lipid Alcohols Lipid_Peroxides->Lipid_Alcohols Iron->Lipid_ROS Catalyzes (Fenton Reaction) Experimental_Workflow cluster_invitro In Vitro Experiments cluster_markers Ferroptosis Marker Analysis Cell_Culture 1. Culture Lung Cancer Cells (e.g., Calu-1, A549) Solasonine_Treatment 2. Treat with this compound (Dose-response & Time-course) Cell_Culture->Solasonine_Treatment Viability_Assay 3. Assess Cell Viability (CCK-8 Assay) Solasonine_Treatment->Viability_Assay Ferroptosis_Hallmarks 4. Measure Ferroptosis Markers Solasonine_Treatment->Ferroptosis_Hallmarks Lipid_ROS_Assay a. Lipid ROS Assay (C11-BODIPY 581/591) Iron_Assay b. Intracellular Iron Assay (FerroOrange) GSH_Assay c. Glutathione Assay Western_Blot d. Western Blot (GPX4, SLC7A11)

References

Application Notes & Protocols: Transdermal Patch Formulation for Solasodine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solasodine, a steroidal alkaloid aglycone, is a therapeutically active compound found in plants of the Solanum genus, such as Solanum surattense. It has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[1][2][3] However, its clinical application can be limited by factors such as poor solubility and potential gastrointestinal side effects with oral administration. Transdermal drug delivery systems (TDDS) offer a compelling alternative, providing controlled, non-invasive drug administration that bypasses hepatic first-pass metabolism and avoids gastrointestinal irritation.[4]

These application notes provide a comprehensive overview of the formulation and evaluation of a matrix-type transdermal patch for Solasodine. The protocols outlined below are based on established methodologies and published research, offering a framework for the development and characterization of this novel delivery system.

Physicochemical Properties of Solasodine

A drug's suitability for transdermal delivery is heavily influenced by its physicochemical properties. Ideally, a candidate molecule should have a low molecular weight (typically < 500 Da) and a balance between hydrophilicity and lipophilicity to partition from the patch and permeate the stratum corneum.[5]

PropertyValueReference
Molecular Formula C27H43NO2[6]
Molecular Weight 413.6 g/mol [6]
Description Steroid alkaloid sapogenin[6]

Transdermal Patch Formulation and Manufacturing

The formulation of a transdermal patch involves the careful selection of polymers, plasticizers, and permeation enhancers to achieve desired adhesion, flexibility, and drug release characteristics.[4]

Formulation Components

Several polymer combinations have been investigated for Solasodine patch development. The following tables summarize example formulations based on published studies.

Table 1: Example Formulations of Solasodine Transdermal Patches

Formulation IDPolymer(s)Plasticizer / Permeation EnhancerSolvent(s)Drug LoadReference
F-HPMC Hydroxypropyl Methylcellulose (HPMC)Polyethylene Glycol (PEG)Ethanol500 mg
F-EC Ethyl Cellulose (EC)Polyethylene Glycol (PEG)Ethanol500 mg
F-EUD/HPMC Eudragit RLPO / HPMC (1:1 ratio)Glycerol / Propylene Glycol (1:1 ratio)Methanol / DichloromethaneNot Specified[7][8]
Manufacturing Protocol: Solvent Evaporation Technique

The solvent evaporation method is a common and straightforward technique for preparing matrix-type transdermal patches.

Protocol:

  • Polymer Solution Preparation: Accurately weigh the required amount of polymer(s) (e.g., 1000 mg HPMC) and disperse it in a suitable solvent (e.g., Ethanol) with continuous stirring until a clear, homogenous solution is formed.

  • Incorporation of Plasticizer/Enhancer: Add the specified volume of plasticizer and/or permeation enhancer (e.g., 30% v/v PEG) to the polymer solution and stir until fully mixed.

  • Drug Incorporation: Separately, dissolve the accurately weighed Solasodine (e.g., 500 mg) in a small amount of the solvent. Add this drug solution to the polymer base with continuous stirring to ensure uniform distribution.

  • Casting: Pour the final solution into a clean, leveled Petri dish or onto a suitable backing membrane. Ensure the liquid is spread evenly to achieve a uniform thickness.

  • Drying: Allow the solvent to evaporate slowly at room temperature for 24 hours. An inverted funnel can be placed over the Petri dish to control the evaporation rate.

  • Cutting and Storage: Once dried, carefully peel the patch from the casting surface. Cut the patch into the required sizes (e.g., 1x1 cm²). Store the patches in a desiccator until further evaluation.

Figure 1. Experimental workflow for the solvent evaporation technique.

Evaluation Protocols and Data

Thorough evaluation is critical to ensure the quality, safety, and efficacy of the formulated patches.

Physicochemical Evaluation

These tests assess the physical properties and uniformity of the prepared patches.[7]

Protocols:

  • Weight Variation: Weigh three individual patches of a specified size from each formulation batch. Calculate the average weight and the standard deviation.

  • Thickness Uniformity: Measure the thickness of three patches at five different points (center and four corners) using a digital micrometer. Calculate the average thickness and standard deviation.

  • Folding Endurance: Repeatedly fold a single patch at the same point until it breaks or develops visible cracks. The number of folds is taken as the folding endurance value. An endurance value of >300 is considered satisfactory.[7]

  • Percentage Moisture Absorbance (PMA): Weigh the patches (W1) and place them in a desiccator containing a saturated solution of aluminum chloride (maintaining ~75% relative humidity) for 24 hours. Re-weigh the patches (W2). Calculate PMA using the formula: PMA = [(W2 - W1) / W1] * 100.

  • Percentage Moisture Loss (PML): Weigh the patches (W1) and place them in a desiccator containing anhydrous calcium chloride for 24 hours. Re-weigh the patches (W2). Calculate PML using the formula: PML = [(W1 - W2) / W1] * 100.

  • Drug Content Uniformity: Dissolve a patch of a specified area in a suitable solvent volume (e.g., 100 mL of 10% hydroalcoholic phosphate buffer, pH 7.4). Analyze the drug concentration using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Table 2: Representative Physicochemical Evaluation Data (Data compiled from published literature for illustrative purposes)

ParameterFormulation F-ECFormulation F-HPMC
Weight Variation (mg) 140 ± 1.52130 ± 1.82
Folding Endurance > 300> 300
% Moisture Absorbance 5.2 ± 0.046.8 ± 0.05
% Moisture Loss 3.1 ± 0.014.2 ± 0.02
Drug Content (%) 98.2 ± 0.1599.5 ± 0.11
In Vitro Drug Release & Permeation Studies

This experiment evaluates the rate at which the drug is released from the patch.

Protocol (Franz Diffusion Cell):

  • Apparatus Setup: Assemble the Franz diffusion cell. The receptor compartment should have a capacity of approximately 20 mL.

  • Membrane Mounting: Use a synthetic membrane (e.g., cellophane) or excised rat skin for permeation studies.[7] Mount the membrane between the donor and receptor compartments.

  • Receptor Medium: Fill the receptor compartment with a suitable diffusion medium (e.g., 20 mL of 10% hydroalcoholic phosphate buffer, pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 37 ± 0.5°C with constant stirring.

  • Patch Application: Cut the transdermal patch to fit the donor compartment's surface area and apply it firmly to the center of the membrane.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 5 hours), withdraw a specific volume of the receptor medium (e.g., 1 mL) for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectroscopy).

  • Data Calculation: Calculate the cumulative amount of drug released per unit area over time.

Table 3: Representative In Vitro Drug Release Data

Time (hours)Cumulative % Drug Release (F-EC)Cumulative % Drug Release (F-HPMC)
1 24.535.2
2 42.158.6
3 65.375.4
4 80.689.1
5 94.299.8

The formulation with HPMC demonstrated a faster and more complete drug release compared to the Ethyl Cellulose formulation.

Skin Irritation Studies

This is a crucial safety evaluation to ensure the patch formulation is non-irritating.

Protocol (Draize Test):

  • Animal Model: Use healthy albino rabbits.

  • Site Preparation: Gently shave a small area (~4 cm²) on the dorsal side of the rabbits 24 hours before the study.

  • Application: Apply the Solasodine patch to the shaved skin of the test group animals. A control patch (without the drug) is applied to a separate group. Secure the patches with adhesive tape.

  • Observation: Remove the patches after 24 hours. Observe the application site for any signs of erythema (redness) or edema (swelling) at specified intervals (e.g., 1, 7, and 14 days).

  • Scoring: Grade the skin reactions based on a standardized scoring system. A score of zero indicates no irritation.

Solasodine's Mechanism of Action: Signaling Pathways

Solasodine exerts its anti-cancer effects by modulating several key cellular signaling pathways, leading to apoptosis (programmed cell death) and inhibition of metastasis.[1][9] Understanding these pathways is crucial for drug development.

Inhibition of the AKT/GSK-3β/β-catenin Pathway

This pathway is vital in cell survival and proliferation and is often dysregulated in cancers like colorectal cancer.[1] Solasodine has been shown to suppress this pathway.[1]

  • Mechanism: Solasodine treatment leads to a downregulation of phosphorylated (active) PI3K and AKT. This, in turn, allows GSK-3β to remain active. Active GSK-3β phosphorylates β-catenin, marking it for degradation and preventing its translocation to the nucleus, where it would otherwise activate pro-proliferative genes.[1]

G cluster_pathway AKT/GSK-3β/β-catenin Pathway Solasodine Solasodine PI3K p-PI3K Solasodine->PI3K Apoptosis Apoptosis Solasodine->Apoptosis AKT p-AKT PI3K->AKT GSK3B GSK-3β AKT->GSK3B Bcat β-catenin GSK3B->Bcat Marks for Degradation Nuc Nucleus Bcat->Nuc Translocation Proliferation Cell Proliferation (Inhibited) Nuc->Proliferation

Figure 2. Solasodine's inhibition of the AKT/GSK-3β/β-catenin pathway.

Inhibition of the Hedgehog (Hh)/Gli1 Pathway

The Hedgehog signaling pathway plays a role in cancer stem cell maintenance. Solasodine has been found to directly suppress this pathway by targeting the Gli1 transcription factor.[10]

  • Mechanism: Solasodine can bind to Gli1, dampening its expression and blocking its translocation into the nucleus. This prevents the transcription of Hh target genes that are responsible for cell proliferation and self-renewal, particularly in cancer stem cells.[10]

G cluster_pathway Hedgehog/Gli1 Pathway Solasodine Solasodine Gli1 Gli1 Solasodine->Gli1 Binds & Inhibits Nuclear Translocation Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 SMO SMO PTCH1->SMO SMO->Gli1 SUFU SUFU SUFU->Gli1 Nuc Nucleus Gli1->Nuc TargetGenes Target Gene Expression Nuc->TargetGenes CSC Cancer Stem Cell Self-Renewal (Inhibited) TargetGenes->CSC

Figure 3. Solasodine's inhibition of the Hedgehog/Gli1 signaling pathway.

References

Application Notes and Protocols: Molecular Docking of Solasonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in silico analysis of Solasonine, a naturally occurring glycoalkaloid, with various protein targets implicated in cancer and other diseases. This document outlines detailed protocols for performing molecular docking simulations and presents a summary of quantitative data from published studies, offering insights into the potential therapeutic applications of this compound.

Introduction

This compound, a steroidal alkaloid found in plants of the Solanum genus, has garnered significant interest for its diverse pharmacological activities, particularly its anti-cancer properties.[1] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This method is instrumental in drug discovery for identifying potential drug targets and elucidating mechanisms of action. This document details the application of molecular docking to study the interactions of this compound with various protein targets.

Quantitative Data Summary

The binding affinities of this compound with several protein targets have been investigated in various studies. The following table summarizes the reported binding energy values, which indicate the strength of the interaction between this compound and the respective protein. A more negative value typically signifies a stronger binding affinity.

Target ProteinProtein Data Bank (PDB) IDBinding Energy (kcal/mol)Therapeutic Area
Hedgehog Pathway
Gli1Not specifiedPredicted inhibitorCancer
Angiogenesis & Cell Signaling
Neuropilin-1 (NRP1)1KEXDirect binding predictedCancer
Cytoskeletal Proteins
CoroninHomology model-10.3 (AutoDock)Cancer
Villin2E8G-9.8 (AutoDock)Cancer
Ezrin4RMA-9.6 (AutoDock)Cancer
Vimentin3KLT-9.5 (AutoDock)Cancer
Gelsolin3FFN-9.2 (AutoDock)Cancer
ThymosinHomology model-8.9 (AutoDock)Cancer
Cofilin4BEX-8.5 (AutoDock)Cancer
Other Cancer-Related Targets
Histone Deacetylase 1 (HDAC1)7SME-9.1Cancer
Histone Deacetylase 2 (HDAC2)6WBZ-10.2Cancer
Histone Deacetylase 3 (HDAC3)AF-O15379-F1-8.8Cancer
Histone Deacetylase 8 (HDAC8)AF-Q9BY41-F1-8.2Cancer
ATP1A1Not specifiedDocking predictedOsteosarcoma
CLK1Not specifiedDocking predictedOsteosarcoma
SIGMAR1Not specifiedDocking predictedOsteosarcoma
PYGMNot specifiedDocking predictedOsteosarcoma
HSP90B1Not specifiedDocking predictedOsteosarcoma

Experimental Protocols

This section provides a generalized yet detailed protocol for performing molecular docking studies of this compound with a protein target of interest. This protocol is a composite of methodologies reported in the cited literature.[2][3][4][5]

Preparation of the Protein Structure
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--). If a crystal structure is unavailable, homology modeling can be used to generate a 3D model.

  • Prepare the Protein:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are known to be critical for the protein's structural integrity or ligand binding.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • Repair any missing residues or atoms using protein preparation tools available in software suites like AutoDockTools, Schrödinger Maestro, or Discovery Studio.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 92115). Download the structure in a suitable format (e.g., SDF, MOL2).

  • Ligand Optimization:

    • Perform energy minimization of the this compound structure using a suitable force field, such as MMFF94.[2]

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during the docking process.

Molecular Docking Procedure
  • Grid Box Generation: Define a 3D grid box that encompasses the active site of the target protein. The grid box defines the search space for the docking algorithm. The location and dimensions of the grid box can be determined based on the position of a co-crystallized ligand or by using active site prediction tools.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock, AutoDock Vina, or PyRx.[3][4]

    • Select an appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Run the docking simulation. The software will explore various conformations and orientations of this compound within the defined grid box and calculate the binding energy for each pose.

  • Analysis of Results:

    • The docking results will provide a series of binding poses ranked by their binding energy scores.

    • Analyze the top-ranked poses to identify the most favorable binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.[5]

Visualizations

Experimental Workflow for Molecular Docking

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB Database) PrepProt Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid Define Grid Box (Active Site) PrepProt->Grid PubChem Obtain this compound Structure (PubChem Database) PrepLig Prepare Ligand (Energy minimization, define rotatable bonds) PubChem->PrepLig Dock Run Docking Simulation (e.g., AutoDock, Vina) PrepLig->Dock Grid->Dock Analyze Analyze Docking Results (Binding energy, poses) Dock->Analyze Visualize Visualize Interactions (e.g., PyMOL, Discovery Studio) Analyze->Visualize

Caption: A generalized workflow for performing molecular docking of this compound with a target protein.

Signaling Pathways Potentially Modulated by this compound

The following diagrams illustrate some of the key signaling pathways that have been reported to be modulated by this compound, based on in silico and experimental evidence.

Hedgehog (Hh) Signaling Pathway

G Hh Hedgehog (Hh) Ptch1 Patched1 (PTCH1) Hh->Ptch1 Smo Smoothened (SMO) Ptch1->Smo Sufu Suppressor of Fused (SUFU) Smo->Sufu Gli Glioma-associated oncogene (Gli) Sufu->Gli TargetGenes Target Gene Expression Gli->TargetGenes This compound This compound This compound->Gli Inhibition

Caption: this compound has been shown to inhibit the Hedgehog signaling pathway by targeting the Gli transcription factor.[6][7]

PI3K/AKT and MAPK/ERK Signaling Pathways

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation NRP1 Neuropilin-1 (NRP1) NRP1->RTK This compound This compound This compound->PI3K This compound->ERK This compound->NRP1 Inhibition

Caption: this compound can inhibit the PI3K/AKT and MAPK/ERK pathways, potentially through interaction with upstream regulators like NRP1.[2]

NF-κB Signaling Pathway

G Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression This compound This compound This compound->NFkB Inhibits Nuclear Translocation

Caption: this compound has been demonstrated to inhibit the nuclear translocation of NF-κB, thereby suppressing inflammatory pathways.[8]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solasonine Extraction from Solanum Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of solasonine from various Solanum species. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This section addresses common problems encountered during this compound extraction and offers potential solutions based on scientific findings.

Problem IDQuestionPossible CausesSuggested Solutions
EXT-001 Low this compound Yield - Inappropriate Solanum species or plant part used. - Suboptimal extraction solvent. - Inefficient extraction method. - Incomplete hydrolysis of glycoalkaloids to aglycone (if measuring solasodine). - Degradation of this compound during extraction.- Use plant parts known for high this compound content, such as unripe fruits and leaves of species like Solanum khasianum, S. laciniatum, or S. nigrum.[1][2] - Optimize the solvent system. Aqueous ethanol (e.g., 80%) or methanol are often effective.[3][4] For the aglycone, solasodine, polar solvents are generally more effective.[3] - Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted aqueous two-phase extraction (MAATPE) to improve efficiency.[5][6][7] - Ensure complete acid hydrolysis (e.g., with HCl in 2-propanol) if you are quantifying the aglycone, solasodine.[8] However, be aware that excessive acid concentration can lead to solasodine loss.[8] - Avoid high temperatures and prolonged extraction times to prevent degradation. For instance, in MAATPE, an optimal temperature of 44°C and a time of 15 minutes have been reported.[6][7][9]
EXT-002 Co-extraction of Impurities - Non-selective solvent system. - Presence of pigments, lipids, and other secondary metabolites in the plant material.- Perform a preliminary defatting step with a non-polar solvent like n-hexane before the main extraction.[10] - Employ sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, then methanol).[10] - Utilize purification techniques such as column chromatography (e.g., silica gel) or solid-phase extraction (SPE) to clean up the crude extract.[10]
EXT-003 Difficulty in Isolating Pure this compound - Presence of structurally similar glycoalkaloids like solamargine. - Complex extract matrix.- Use chromatographic techniques with high resolving power, such as High-Performance Liquid Chromatography (HPLC) or countercurrent chromatography.[4][11][12][13] - A combination of chromatographic methods, for example, initial fractionation on silica gel followed by preparative HPLC, can be effective.[10]
ANA-001 Inaccurate Quantification of this compound - Incomplete extraction from the sample matrix. - Matrix effects in analytical methods like HPLC or MS. - Lack of a proper calibration curve. - Instability of the compound during analysis.- Validate your extraction procedure by spiking a blank matrix with a known amount of this compound standard and calculating the recovery. Recoveries should ideally be in the range of 80-120%.[4][11] - Use an internal standard for HPLC or MS analysis to compensate for matrix effects and variations in injection volume.[4] - Prepare a multi-point calibration curve using a certified reference standard of this compound.[4][14] - Ensure proper storage of extracts (e.g., at 4°C in the dark) and analyze them promptly.[13]
ANA-002 Poor Chromatographic Peak Shape or Resolution in HPLC - Inappropriate mobile phase composition or pH. - Column degradation. - Co-eluting impurities.- Optimize the mobile phase. A common mobile phase for this compound analysis is a gradient of acetonitrile and a buffer like ammonium dihydrogen phosphate or formic acid in water.[10][11][13] Adjusting the pH can significantly improve peak shape for alkaloids.[13] - Use a guard column to protect the analytical column and ensure it is not exhausted.[11] - Improve the sample clean-up procedure to remove interfering compounds.[10]

Frequently Asked Questions (FAQs)

Extraction Process

Q1: Which Solanum species and plant parts are best for high this compound yield?

A1: The concentration of this compound varies significantly between different Solanum species and even within different parts of the same plant. Generally, unripe fruits contain higher concentrations of steroidal alkaloids.[2] Species such as Solanum incanum, Solanum khasianum, and Solanum nigrum are known to be rich sources.[1][2][3] For S. incanum, the roots have been found to have the highest this compound content, while young leaves are rich in the related glycoalkaloid, solamargine.[1]

Q2: What is the most effective solvent for extracting this compound?

A2: The choice of solvent depends on the target molecule (this compound as a glycoalkaloid or solasodine as the aglycone). For the glycoside this compound, polar solvents are effective. An 80% aqueous ethanol solution has been successfully used.[4] For the aglycone solasodine, which is less polar, solvents like methanol and chloroform are suitable.[6][15] A 70% 2-propanol solution was found to be optimal for extracting crude glycosides from Solanum laciniatum.[8]

Q3: What are the advantages of modern extraction techniques like UAE and MAATPE over conventional methods?

A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) offer several advantages over conventional methods such as maceration or Soxhlet extraction. These include reduced extraction time, lower solvent consumption, and often higher extraction yields.[6][7][9] For example, MAATPE has been shown to provide a markedly higher yield of solasodine from Solanum nigrum compared to MAE and UAE alone.[6][7]

Q4: Is a hydrolysis step necessary for this compound extraction?

A4: A hydrolysis step is not necessary if you intend to isolate and quantify the intact glycoalkaloid, this compound. However, if your goal is to obtain the aglycone, solasodine, which is a precursor for steroidal drug synthesis, then acid hydrolysis of the crude glycoside extract is required.[8][15] This step cleaves the sugar moieties from the steroidal backbone.

Analysis and Quantification

Q5: What is the standard method for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and validated method for the quantification of this compound.[4][11][12] Reverse-phase C18 columns are typically employed.[11][13] For higher sensitivity and specificity, HPLC coupled with Mass Spectrometry (LC-MS) can be used.[14]

Q6: How can I confirm the identity of the extracted this compound?

A6: The identity of this compound can be confirmed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed structural information.[14] Mass Spectrometry (MS) can be used to determine the molecular weight and fragmentation pattern of the molecule.[14] Comparing the obtained spectra with those of a certified reference standard or with data from the literature will confirm the identity.

Quantitative Data Summary

The following tables summarize quantitative data on this compound and solasodine yields from various studies.

Table 1: this compound and Solamargine Content in Different Solanum Species

Solanum SpeciesPlant PartThis compound Content (% w/w)Solamargine Content (% w/w)Reference
S. xanthocarpumAerial parts0.102 ± 0.0100.257 ± 0.012[1]
S. incanumLeavesApprox. 0.6Approx. 0.12[1]
S. linnaeanumDried berries0.055% (454 mg/kg)0.084% (688 mg/kg)[16]

Table 2: Solasodine Yield from Solanum Species using Different Extraction Methods

Solanum SpeciesExtraction MethodKey ParametersYield (mg/g of dry material)Reference
S. nigrumMAATPE44°C, 15 min, 42:1 mL/g liquid-solid ratio, EtOH/(NH₄)₂SO₄/water (28:16:56, w/w/w)7.11 ± 0.08[6][7][9]
S. laciniatum2-propanol extraction followed by hydrolysis70% 2-propanol, 1N HCl hydrolysis4.4 ± 1.6 (from leaves)[8]
S. mauritianumATPE with Na₂CO₃10 min, 1.2 g plant powder0.4135[17]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Solasodine

This protocol is based on the methodology for extracting solasodine from Solanum xanthocarpum.[5]

  • Sample Preparation: Wash and dry the plant material (e.g., leaves) in sunlight, then grind into a fine powder.

  • Extraction:

    • Suspend 10 g of the powdered plant material in 400 ml of a 0.3% (m/v) EDTA surfactant solution in a glass beaker.

    • Sonicate the mixture for 120 minutes in an ultrasonic bath at a constant temperature.

  • Filtration: Separate the extract from the solid residue by simple filtration. Wash the residual material with 20 ml of pure water.

  • Acidification and Precipitation:

    • Acidify the filtrate with sulfuric acid solution to a pH of 3-4.

    • Precipitate the alkaloids by adding 15 ml of Mayer's reagent.

  • Purification:

    • Dissolve the precipitate in a 5% (m/m) sodium carbonate solution.

    • Extract the alkaloids with chloroform (CHCl₃). Two layers will form; the organic layer contains the alkaloids.

  • Isolation: Evaporate the chloroform to obtain the crude solasodine extract.

Protocol 2: HPLC-UV Quantification of this compound

This protocol is adapted from validated methods for quantifying glycoalkaloids in Solanum extracts.[4][11]

  • HPLC System: An HPLC apparatus with a UV detector, a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size), and a guard column.

  • Mobile Phase: A gradient elution using:

    • Solvent A: Sodium phosphate buffer (e.g., 0.01 M, pH 7.2) or 0.5% formic acid in water.

    • Solvent B: Acetonitrile (MeCN).

    • The gradient program should be optimized to achieve good separation.

  • Standard Preparation:

    • Prepare a stock solution of certified this compound standard in methanol.

    • Create a series of working standards by diluting the stock solution to cover the expected concentration range in the samples (e.g., 0.5 to 1000 µg/mL).

  • Sample Preparation:

    • Dissolve a known weight of the dried extract in the mobile phase or methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Around 200-205 nm.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification (Optional) cluster_analysis 4. Analysis & Quantification plant_material Solanum Plant Material (e.g., unripe fruits, leaves) drying Drying (e.g., sunlight or oven at 60°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction_step Extraction with Solvent (e.g., 80% Ethanol, UAE/MAATPE) grinding->extraction_step filtration Filtration / Centrifugation extraction_step->filtration crude_extract Crude Glycoalkaloid Extract filtration->crude_extract defatting Defatting with Hexane crude_extract->defatting if high lipid content chromatography Column Chromatography (e.g., Silica Gel) crude_extract->chromatography hplc HPLC-UV/MS Analysis crude_extract->hplc for crude yield defatting->chromatography purified_extract Purified Extract chromatography->purified_extract purified_extract->hplc quantification Quantification (using calibration curve) hplc->quantification identification Identification (NMR, MS/MS) hplc->identification troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Start: Low this compound Yield cause1 Plant Material Issue? start->cause1 cause2 Extraction Inefficiency? start->cause2 cause3 Compound Degradation? start->cause3 solution1 Verify Plant Species/Part & Harvest Time cause1->solution1 Yes solution2 Optimize Solvent System & Extraction Method (UAE/MAE) cause2->solution2 Yes solution3 Reduce Temperature & Extraction Duration cause3->solution3 Yes end Goal: Optimized Yield solution1->end solution2->end solution3->end

References

Technical Support Center: Quantitative Analysis of Glycoalkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantitative analysis of glycoalkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantitative analysis of glycoalkaloids?

A1: The primary challenges in the quantitative analysis of glycoalkaloids, such as α-solanine and α-chaconine, include their extraction from complex matrices, potential for degradation during analysis, and the presence of interfering compounds that can affect accuracy.[1][2] Key difficulties include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of target glycoalkaloids in mass spectrometry, leading to inaccurate quantification.[3][4]

  • Extraction Efficiency: The choice of extraction solvent and method significantly impacts the recovery of glycoalkaloids. Inefficient extraction can lead to an underestimation of their concentration.[5][6]

  • Analyte Stability: Glycoalkaloids can be susceptible to hydrolysis, where the sugar moieties are cleaved from the aglycone (e.g., solanidine), particularly in the presence of strong acids and high temperatures.[7][8][9] This can lead to an underestimation of the parent glycoalkaloid concentration.

  • Chromatographic Resolution: Achieving good separation of glycoalkaloid isomers and from matrix components can be challenging, potentially leading to co-elution and inaccurate quantification.[3]

  • Lack of Certified Reference Materials: The availability of a wide range of certified reference materials for various glycoalkaloids and matrices can be limited, making method validation and quality control more difficult.[10]

Q2: Which analytical techniques are most suitable for the quantitative analysis of glycoalkaloids?

A2: High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used and suitable techniques for the quantitative analysis of glycoalkaloids.

  • HPLC with UV Detection: This is a common and cost-effective method. However, it can be less sensitive and more susceptible to interference from co-eluting compounds compared to MS detection.[11][12]

  • LC-MS and LC-MS/MS: These techniques offer high sensitivity and selectivity, allowing for the accurate quantification of glycoalkaloids even at low concentrations.[11][13][14][15] Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used to minimize matrix interference and improve accuracy.[11][14]

Q3: What are the most effective extraction methods for glycoalkaloids from potato matrices?

A3: Several extraction methods can be employed, with the choice depending on the specific matrix and available equipment.

  • Solid-Liquid Extraction (SLE): This is a conventional method, often using acidified methanol or ethanol. While widely used, it may have lower recovery rates compared to more advanced techniques.[5]

  • Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to enhance extraction efficiency, resulting in higher yields of glycoalkaloids compared to conventional SLE.[5]

  • Microwave-Assisted Extraction (MAE): MAE can significantly reduce extraction time and solvent consumption while providing good recovery rates.[6]

  • Solid-Phase Extraction (SPE): SPE is commonly used as a cleanup step after initial extraction to remove interfering matrix components and concentrate the analytes before HPLC or LC-MS analysis.[1][3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully applied for the extraction of glycoalkaloids from potato products, offering a simple and efficient sample preparation approach.[16]

Troubleshooting Guides

HPLC and LC-MS Analysis
Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column overload; Inappropriate mobile phase pH; Column contamination or degradation.[3]1. Dilute the sample to avoid overloading the column.2. Optimize the mobile phase pH to ensure proper ionization of the glycoalkaloids.3. Flush the column with a strong solvent to remove contaminants or replace the column if it is degraded.
Inconsistent Retention Times Fluctuations in mobile phase composition; Inconsistent pump flow rate; Column temperature variations.1. Ensure the mobile phase is well-mixed and degassed.2. Check the pump for leaks and ensure a stable flow rate.3. Use a column oven to maintain a consistent temperature.
High Backpressure Blockage in the system (e.g., guard column, column frit); Particulate matter in the sample or mobile phase.1. Replace the guard column or inline filter.2. Back-flush the column according to the manufacturer's instructions.3. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.
Ion Suppression or Enhancement (Matrix Effect) in LC-MS Co-eluting matrix components interfering with the ionization of the target analytes.[3][4]1. Improve sample cleanup using Solid-Phase Extraction (SPE).2. Optimize chromatographic separation to resolve analytes from interfering compounds.3. Use matrix-matched calibration standards.4. Employ an internal standard (e.g., tomatine) to normalize the signal.[3]
Sample Preparation and Extraction
Problem Possible Causes Troubleshooting Steps
Low Analyte Recovery Inefficient extraction solvent or method; Analyte degradation during extraction.1. Optimize the extraction solvent composition (e.g., percentage of organic solvent and acid).2. Consider using more advanced extraction techniques like Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) for improved efficiency.[5][6]3. Avoid high temperatures and strong acids during extraction to prevent glycoalkaloid hydrolysis.[8]
Inconsistent Results Between Replicates Inhomogeneous sample; Inconsistent extraction procedure.1. Ensure the sample is thoroughly homogenized before taking a subsample for extraction.2. Standardize all steps of the extraction procedure, including solvent volumes, extraction time, and temperature.
Clogged SPE Cartridge Particulate matter in the sample extract; Precipitation of matrix components.1. Centrifuge and filter the sample extract before loading it onto the SPE cartridge.2. Optimize the sample loading conditions to prevent precipitation.

Quantitative Data Summary

Table 1: Comparison of Glycoalkaloid Extraction Methods from Potato Peels

Extraction MethodTotal Glycoalkaloid Yield (mg/g dried potato peels)α-solanine (µg/g)α-chaconine (µg/g)Solanidine (µg/g)Demissidine (µg/g)Reference
Pressurized Liquid Extraction (PLE)1.9259787337475[5]
Conventional Solid-Liquid Extraction0.981244.77471.42224.436[5]

Table 2: Comparison of Microwave-Assisted vs. Conventional Extraction from Potato Tubers

Extraction MethodTotal Glycoalkaloid Yield (mg/kg dry weight)α-solanine (mg/kg)α-chaconine (mg/kg)Reference
Microwave-Assisted Extraction19.926.513.40[6]
Conventional Solid-Liquid Extraction12.51--[6]

Experimental Protocols

Protocol 1: Glycoalkaloid Extraction and LC-MS/MS Analysis from Potato Protein Isolates

1. Extraction:

  • Weigh 100 mg of potato protein isolate into a 15 mL centrifuge tube.

  • Add 5 mL of 5% acetic acid in water.

  • Vortex for 1 minute and then sonicate for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with another 5 mL of 5% acetic acid.

  • Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1260 Infinity II LC system or equivalent.

  • Column: Kinetex C18 column (250 × 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.[11]

  • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.[11]

  • Gradient:

    • Start at 28% B, increase to 32% B over 11 min.

    • Increase to 41% B over 1 min.

    • Increase to 45% B over 8 min.

    • Increase to 90% B over 1 min and hold for 5 min.

    • Return to 28% B over 1 min.[11]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Single quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Single Ion Monitoring (SIM).

    • α-solanine: m/z 868.5

    • α-chaconine: m/z 852.5

    • Solanidine: m/z 398.3

    • Tomatine (Internal Standard): m/z 1034.5

Protocol 2: QuEChERS Extraction for Glycoalkaloids in Potato Crisps

1. Extraction:

  • Weigh 2 g of homogenized potato crisp sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile with 1% acetic acid and vortex for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing PSA (primary secondary amine) and C18 sorbents.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter for UPLC-MS/MS analysis.[16]

Visualizations

Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Homogenization Sample Homogenization Extraction Extraction (SLE, PLE, MAE, QuEChERS) Homogenization->Extraction Homogenized Sample Cleanup Cleanup (SPE) Extraction->Cleanup Crude Extract LC_Separation LC Separation (HPLC/UPLC) Cleanup->LC_Separation Purified Extract Detection Detection (UV, MS, MS/MS) LC_Separation->Detection Separated Analytes Quantification Data Analysis & Quantification Detection->Quantification Analytical Signal Result Result Quantification->Result Final Concentration

Caption: A generalized workflow for the quantitative analysis of glycoalkaloids.

Troubleshooting_Logic Problem Analytical Issue (e.g., Poor Peak Shape) Cause1 Identify Potential Cause 1 (e.g., Column Overload) Problem->Cause1 Cause2 Identify Potential Cause 2 (e.g., Mobile Phase pH) Problem->Cause2 Cause3 Identify Potential Cause 3 (e.g., Column Contamination) Problem->Cause3 Solution1 Implement Solution 1 (e.g., Dilute Sample) Cause1->Solution1 Solution2 Implement Solution 2 (e.g., Optimize pH) Cause2->Solution2 Solution3 Implement Solution 3 (e.g., Flush/Replace Column) Cause3->Solution3 Resolved Problem Resolved Solution1->Resolved Solution2->Resolved Solution3->Resolved

Caption: A logical diagram for troubleshooting common analytical issues.

Signaling Pathways Affected by Glycoalkaloids

Membrane_Disruption Glycoalkaloid Glycoalkaloid (α-solanine, α-chaconine) CellMembrane Cell Membrane Glycoalkaloid->CellMembrane Interaction Complex Glycoalkaloid-Cholesterol Complex Formation Glycoalkaloid->Complex Cholesterol Membrane Cholesterol Cholesterol->CellMembrane Component of Cholesterol->Complex Disruption Membrane Disruption & Increased Permeability Complex->Disruption CellLysis Cell Lysis / Apoptosis Disruption->CellLysis

Caption: Mechanism of glycoalkaloid-induced cell membrane disruption.[7][9][13]

Cholinesterase_Inhibition Glycoalkaloid Glycoalkaloid (α-solanine, α-chaconine) Inhibition Inhibition of AChE Glycoalkaloid->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition Acetylcholine Increased Acetylcholine in Synaptic Cleft Inhibition->Acetylcholine Neurotoxicity Neurotoxic Effects Acetylcholine->Neurotoxicity

Caption: Signaling pathway of glycoalkaloid-induced cholinesterase inhibition.[9][10]

Apoptosis_Induction Glycoalkaloid Glycoalkaloid (α-chaconine) Akt_Pathway ↓ p-Akt(Ser473)/Akt ratio Glycoalkaloid->Akt_Pathway ERa_Pathway ↓ p-ERα/ERα ratio Glycoalkaloid->ERa_Pathway NFkB_Pathway ↑ NF-κB Signaling Glycoalkaloid->NFkB_Pathway Proliferation Reduced Cell Proliferation Akt_Pathway->Proliferation ERa_Pathway->Proliferation Pyroptosis Chondrocyte Pyroptosis NFkB_Pathway->Pyroptosis Apoptosis Induction of Apoptosis Proliferation->Apoptosis Pyroptosis->Apoptosis

Caption: Glycoalkaloid-induced apoptosis through modulation of signaling pathways.[3][8]

References

Technical Support Center: Solasonine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with solasonine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work involving the stability and degradation of this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. As a glycoalkaloid, the glycosidic bonds are susceptible to hydrolysis, particularly under acidic conditions, which can be accelerated by elevated temperatures. Photodegradation can also occur upon exposure to UV light. The choice of solvent can also play a role in the rate of degradation.

Q2: Which solvents are recommended for dissolving and storing this compound for short-term and long-term use?

A2: For short-term use, methanol and ethanol are commonly used solvents for dissolving this compound.[1] Dimethyl sulfoxide (DMSO) is also a suitable solvent.[2] For long-term storage, it is recommended to store this compound as a dry powder at -20°C.[2] If a stock solution is required, prepare it in a high-purity grade of methanol or DMSO, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or lower in tightly sealed, light-protected containers.

Q3: How can I monitor the degradation of this compound in my samples?

A3: The most common and reliable method for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products. This allows for the quantification of the remaining active compound and the detection of any new peaks corresponding to degradants.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathway for this compound is the hydrolysis of its glycosidic linkages. This results in the stepwise loss of the sugar moieties (solatriose) to form prosapogenins and ultimately the aglycone, solasodine.[4] Under forced degradation conditions, other degradation products may be formed through oxidation or photolytic reactions, though specific structures are not extensively reported in the literature.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis over a short period.

  • Inconsistent results in bioassays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Acidic Hydrolysis The glycosidic bonds of this compound are prone to acid-catalyzed hydrolysis. Verify the pH of your solvent or sample matrix. If it is acidic, consider using a buffered solution at a neutral or slightly basic pH to improve stability. For HPLC analysis, a mobile phase with a controlled pH is crucial.[1]
Elevated Temperature High temperatures can accelerate the degradation of this compound. Store stock solutions and samples at recommended low temperatures (e.g., -20°C).[2] Avoid leaving solutions at room temperature for extended periods.
Photodegradation Exposure to UV light can lead to the degradation of this compound. Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Solvent Impurities Impurities in the solvent, such as peroxides in aged ethers or aldehydes in alcohols, can react with this compound. Use high-purity, HPLC-grade solvents and ensure they are fresh.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Symptoms:

  • New peaks, not present in the initial chromatogram of the this compound standard, appear over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation of Degradation Products The new peaks are likely degradation products of this compound. To confirm this, perform a forced degradation study. Subject a this compound solution to stress conditions (e.g., acid, base, heat, light, oxidation) and monitor the formation of these peaks.[5]
Interaction with Excipients (for formulated products) If working with a formulation, this compound may be reacting with excipients. Analyze the excipients separately to check for interfering peaks. Conduct compatibility studies by storing this compound with individual excipients.
Contamination The new peaks could be from external contamination. Ensure proper cleaning of all glassware and equipment. Use fresh, high-purity solvents and reagents.

Quantitative Data Summary

The following table summarizes the known information regarding the stability of this compound under various conditions. Note: Specific quantitative data on the percentage of degradation of this compound under forced conditions in common laboratory solvents is limited in publicly available literature. The information provided is based on general knowledge of glycoalkaloid stability and related compounds.

Table 1: Summary of this compound Stability under Forced Degradation Conditions (Qualitative)

Stress Condition Solvent/Matrix Observed Effect Primary Degradation Product(s) Reference
Acidic Hydrolysis Aqueous Acid, Methanolic HClProne to degradationSolasodine and prosapogenins[4][6]
Alkaline Hydrolysis Aqueous BaseGenerally more stable than in acidic conditions--
Oxidative Hydrogen PeroxidePotential for degradationOxidized derivatives-
Thermal Elevated TemperatureDegradation rate increases with temperature--
Photolytic UV LightSusceptible to degradationPhotodegradation products-

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its stability profile and to develop a stability-indicating analytical method.

1. Materials:

  • This compound reference standard

  • HPLC-grade solvents: Methanol, Ethanol, Water, Acetonitrile, DMSO

  • Acids: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)

  • Bases: Sodium hydroxide (NaOH), Potassium hydroxide (KOH)

  • Oxidizing agent: Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Thermostatic oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol.

3. Forced Degradation Conditions:

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a defined period, protected from light.

    • Withdraw samples at different time points and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and place it in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period.

    • Also, expose the solid this compound powder to the same conditions.

    • At each time point, withdraw a sample, cool it to room temperature, and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution and the solid this compound powder to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

4. HPLC Analysis:

  • Analyze all the stressed samples, along with a non-degraded control sample, using a developed and validated stability-indicating HPLC method. The method should be able to separate the this compound peak from all degradation product peaks.

  • Calculate the percentage of degradation for each condition.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., around 205 nm).

  • Column Temperature: Ambient or controlled (e.g., 25°C).

2. Method Development Strategy:

  • Start with a broad gradient to elute all components.

  • Inject the degraded samples to observe the retention times of the degradation products.

  • Optimize the mobile phase composition (organic solvent ratio, pH of the aqueous phase) and gradient profile to achieve good resolution between this compound and all its degradation products.

  • Validate the final method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL in Methanol) acid Acidic Hydrolysis (0.1 M HCl, RT & 60°C) stock->acid Expose to stress base Alkaline Hydrolysis (0.1 M NaOH, RT & 60°C) stock->base Expose to stress oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Degradation (80°C, Solid & Solution) stock->thermal Expose to stress photo Photolytic Degradation (UV & Visible Light) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Degradation Profile) hplc->data

Forced degradation experimental workflow for this compound.

degradation_pathway cluster_stress_factors Stress Factors This compound This compound (Glycoalkaloid) Prosapogenins Prosapogenins (Partial Hydrolysis Products) This compound->Prosapogenins Hydrolysis (- Sugar) Solasodine Solasodine (Aglycone) Prosapogenins->Solasodine Hydrolysis (- Sugars) Acid Acid (H+) Acid->this compound Heat Heat (Δ) Heat->this compound Light Light (hν)

Simplified degradation pathway of this compound via hydrolysis.

References

Overcoming poor water solubility of Solasonine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the poor water solubility of Solasonine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a glycoalkaloid with very poor solubility in aqueous solutions.[1][2] It is classified as a hydrophobic drug.[3] However, it is soluble in certain organic solvents and its solubility is strongly influenced by pH.[4][5]

Q2: In which solvents can I dissolve this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), hot ethanol, and methanol.[5][6][7] It is also slightly soluble in hot dioxane and dilute acetic acid, but insoluble in chloroform and ether.[5] For in vitro studies, preparing a concentrated stock solution in a suitable organic solvent is the most common initial step.[6][8]

Solubility Data Summary
SolventConcentrationConditionsSource
DMSO100 mg/mL (113.11 mM)Ultrasonic assistance may be needed[5][6]
Ethanol (EtOH)≥1.77 mg/mLRequires ultrasonic assistance and warming[7]
Methanol (MeOH)Stock solutions of 10 mg/mL have been prepared-[8]
Hot EthanolSoluble-[5]
Hot DioxaneSoluble-[5]
Dilute Acetic AcidSlightly Soluble-[5]
WaterPoorly Soluble / Insoluble-[1][5]

Troubleshooting Guide

Q3: My this compound is not dissolving in my desired aqueous buffer for a cell-based assay. What should I do?

A3: This is a common issue due to this compound's hydrophobic nature. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous medium.[6][9]

Below is a troubleshooting workflow to guide you through resolving solubility issues.

G start Start: this compound Solubility Issue check_stock Did you prepare a concentrated stock in an organic solvent (e.g., DMSO, EtOH)? start->check_stock prep_stock Prepare a stock solution in 100% DMSO or Ethanol. (See Protocol 1) check_stock->prep_stock No check_dilution Is precipitation occurring upon dilution into aqueous buffer? check_stock->check_dilution Yes prep_stock->check_dilution adjust_ph Adjust Buffer pH. This compound solubility increases at acidic pH. (See Protocol 2) check_dilution->adjust_ph Yes success Success: This compound is dissolved check_dilution->success No check_ph Did adjusting pH solve the precipitation? adjust_ph->check_ph consider_cosolvent Use a co-solvent system (e.g., ethanol-water mixture) if compatible with the experiment. check_ph->consider_cosolvent No check_ph->success Yes advanced_methods Consider Advanced Formulation Strategies: - Cyclodextrin Complexation - Nanoparticle Encapsulation consider_cosolvent->advanced_methods advanced_methods->success

Caption: Troubleshooting workflow for this compound solubility.

Q4: I've diluted my DMSO stock into my media, but I see a precipitate. Why is this happening and how can I fix it?

A4: This phenomenon, known as "precipitation upon dilution," occurs when the concentration of the organic solvent (DMSO) is no longer sufficient to keep the hydrophobic drug dissolved in the now predominantly aqueous environment. Here are several strategies to overcome this:

  • pH Adjustment: The solubility of glycoalkaloids like this compound is pH-dependent. Solubility increases significantly in acidic conditions (lower pH).[4][10] Adjusting your buffer to a more acidic pH, if permissible for your experimental design, can enhance solubility. For example, lowering the pH of a mobile phase has been shown to improve peak sharpness and reduce retention times in HPLC analysis of related compounds, indicating better solubility.[10]

  • Use of Co-solvents: Employing a mixture of solvents, such as ethanol and water, can improve solubility.[11] However, the final concentration of the organic solvent must be compatible with your experimental system (e.g., not causing cellular toxicity).

  • Advanced Formulation Techniques: If simple solvent and pH adjustments fail, more advanced drug delivery strategies may be necessary. These are particularly useful for in vivo studies or when high, stable concentrations are required.

    • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble drugs like this compound, forming an "inclusion complex" that is more water-soluble.[13][14]

    • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as lipid-polymer hybrid nanoparticles (LPHNPs) or solid lipid nanoparticles (SLNs), can dramatically improve its stability and solubility in aqueous media.[15][16][17] This approach is effective for enhancing bioavailability and enabling targeted drug delivery.[16][18]

Q5: What are the potential consequences of not achieving full dissolution of this compound?

A5: Incomplete dissolution can severely impact experimental accuracy and reproducibility. Undissolved particles can lead to inaccurate concentration calculations, reduced bioavailability in cell cultures, and potentially confounding results due to physical interference rather than pharmacological effects.[1][19] For in vivo studies, poor solubility is a major obstacle to achieving therapeutic plasma concentrations.[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the standard method for preparing a high-concentration stock solution of this compound for subsequent dilution in experimental media.

G weigh 1. Accurately weigh This compound powder. add_solvent 2. Add appropriate volume of 100% DMSO to achieve desired concentration (e.g., 100 mg/mL). weigh->add_solvent vortex 3. Vortex vigorously. add_solvent->vortex ultrasonicate 4. Use ultrasonic bath to aid dissolution if particles remain. vortex->ultrasonicate store 5. Store at -20°C in small aliquots. ultrasonicate->store G cluster_0 Before Complexation cluster_1 After Complexation This compound This compound (Hydrophobic) p1 This compound->p1 water Aqueous Solution p2 cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->p1 complex Water-Soluble Inclusion Complex p1->complex Encapsulation

References

Minimizing matrix effects in Solasonine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in solasonine analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: The matrix effect in liquid chromatography-mass spectrometry (LC-MS/MS) analysis of this compound refers to the alteration of the ionization efficiency of this compound due to co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), both of which compromise the accuracy and reproducibility of quantification. The sample matrix includes all components within the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.

Q2: What are the common signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification, often observed as underestimation of this compound concentrations due to ion suppression.[1]

  • Significant variation in analyte response when comparing standards prepared in a pure solvent versus those prepared in a blank sample matrix.

  • Poor peak shapes in chromatograms, such as tailing or fronting.[1]

Q3: How can I quantitatively assess the matrix effect in my assay?

A3: The matrix effect can be quantified using the post-extraction spike method.[2][3] This involves comparing the peak area of this compound in a standard solution (A) with the peak area of this compound spiked into a blank matrix sample after extraction (B) at the same concentration. The matrix effect percentage is calculated as:

Matrix Effect (%) = (B / A) * 100[4]

A value of 100% indicates no matrix effect, less than 100% indicates ion suppression, and greater than 100% indicates ion enhancement.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Chromatogram

Possible Causes & Solutions:

Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.[1]
Inappropriate Mobile Phase pH Optimize the pH of the mobile phase. The pH can affect the ionization state of this compound and its interaction with the stationary phase.[1][5] For this compound, a lower pH (e.g., 2.5) has been shown to improve peak shape.[5]
Column Contamination or Degradation Implement a column cleaning protocol or replace the column if necessary.[6] Use a guard column to protect the analytical column from contaminants.[6]
Strong Sample Solvent Ensure the sample solvent is compatible with and ideally weaker than the initial mobile phase to prevent peak distortion.[6]
Issue 2: Inconsistent and Low Recovery of this compound

Possible Causes & Solutions:

Cause Troubleshooting Step
Inefficient Extraction from Sample Matrix Optimize the extraction solvent and method. Microwave-assisted aqueous two-phase extraction has shown high yields for the related compound solasodine.[7] For plant materials, extraction with 80% aqueous ethanol has been used effectively.[8]
Suboptimal Sample Cleanup Employ a more rigorous sample cleanup technique. Solid-phase extraction (SPE) is highly effective at removing interfering matrix components.[9] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce even cleaner extracts.[9]
Analyte Loss During Liquid-Liquid Extraction (LLE) Adjust the pH of the aqueous phase to ensure this compound is in its non-ionized form to improve partitioning into the organic solvent.[10] However, be aware that LLE can have low recovery for polar analytes.[9]
Issue 3: Significant Ion Suppression in LC-MS/MS Analysis

Possible Causes & Solutions:

Cause Troubleshooting Step
Co-elution of Matrix Components Optimize chromatographic separation by adjusting the mobile phase gradient, composition, or pH to separate this compound from interfering compounds.[1] Utilizing UPLC technology can provide better resolution and reduce matrix effects compared to traditional HPLC.[9]
High Concentration of Phospholipids (in plasma/tissue samples) Implement sample preparation techniques that specifically remove phospholipids. Protein precipitation is a common method, but may not be sufficient.[9][10] Specialized SPE cartridges or plates designed for phospholipid removal are available.[10]
Inadequate Sample Dilution If the assay sensitivity allows, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[2]
Lack of Compensation for Signal Variability Use a suitable internal standard, preferably a stable isotope-labeled (SIL) version of this compound. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of the signal.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general guideline for using mixed-mode SPE to clean up biological sample extracts before LC-MS/MS analysis.

  • Conditioning: Condition a polymeric mixed-mode SPE cartridge (containing both reversed-phase and ion-exchange sorbents) with methanol, followed by equilibration with water.[9]

  • Loading: Load the pre-treated sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent or an acidic/basic solution to remove loosely bound interferences.

  • Elution: Elute the target analyte (this compound) using an appropriate organic solvent, often with an added modifier (e.g., acid or base) to disrupt the ion-exchange interaction.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.

Protocol 2: HPLC-UV Analysis of this compound

This protocol is adapted from validated methods for the analysis of this compound and related glycoalkaloids.[8][11]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and sodium phosphate buffer (e.g., pH 7.2, 0.01 M) in a ratio of approximately 36.5:63.5 (v/v).[8] The optimal ratio may require adjustment based on the specific column and system.

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 20 µL.[8]

  • Detection Wavelength: 200 nm.[8][12]

  • Quantification: Use an external standard calibration curve prepared with known concentrations of this compound.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects.

Technique Effectiveness in Reducing Matrix Effects Analyte Recovery Complexity Reference
Protein Precipitation (PPT) Least effective, often results in significant matrix effects.Generally high but can be variable.Low[9]
Liquid-Liquid Extraction (LLE) Can provide clean extracts.Can be low, especially for polar analytes.Medium[9]
Solid-Phase Extraction (SPE) - Reversed Phase More effective than PPT.Good, but depends on optimization.Medium[9]
Solid-Phase Extraction (SPE) - Mixed Mode Most effective, produces the cleanest extracts.High with proper method development.High[9]
Sample Dilution Effective if sensitivity is not compromised.N/ALow[2]

Table 2: Recovery of this compound from Different Matrices.

Matrix Extraction Method Recovery (%) Analytical Technique Reference
Skin LayersMulti-step solvent extraction> 88.94HPLC-UV[11][12]
Topical FormulationSolvent extraction> 93.23HPLC-UV[11][12]
Plant Biomass (S. lycocarpum)80% aqueous EtOH with IS80.92 - 91.71HPLC-UV[8]

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Tissue, Plant Extract) Extraction Extraction (e.g., LLE, PPT) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC/UPLC) Cleanup->Chromatography Clean Extract Detection Detection (MS/MS or UV) Chromatography->Detection Quantification Quantification Detection->Quantification DataReview Data Review & Interpretation Quantification->DataReview

Caption: General workflow for this compound analysis.

TroubleshootingMatrixEffects Start Problem: Suspected Matrix Effects Assess Quantify Matrix Effect (Post-Extraction Spike) Start->Assess Strategy Select Mitigation Strategy Assess->Strategy SamplePrep Optimize Sample Prep (e.g., SPE, Dilution) Strategy->SamplePrep High Interference Chromo Optimize Chromatography (Gradient, pH) Strategy->Chromo Co-elution IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Strategy->IS High Variability Cal Use Matrix-Matched Calibrants Strategy->Cal Compensation End Re-evaluate & Validate SamplePrep->End Chromo->End IS->End Cal->End

Caption: Decision tree for troubleshooting matrix effects.

References

Selecting appropriate cell lines for Solasonine research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate cell lines for solasonine research and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Which cancer cell lines are sensitive to this compound?

A1: this compound has demonstrated cytotoxic effects across a variety of cancer cell lines. The choice of cell line should be guided by your specific research question (e.g., focusing on a particular cancer type). Sensitive cell lines include those from gastric, colorectal, bladder, acute monocytic leukemia, and lung cancers.[1][2][3][4] The IC50 values, which indicate the concentration of this compound required to inhibit 50% of cell growth, vary between cell lines.

Q2: What is the primary mechanism of action of this compound in cancer cells?

A2: The primary anticancer mechanisms of this compound include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and causing cell cycle arrest.[2][5][6] It has also been reported to induce ferroptosis, a form of iron-dependent cell death, in some cancer cells.[7]

Q3: Which signaling pathways are modulated by this compound?

A3: this compound has been shown to affect multiple signaling pathways in cancer cells. Key pathways include the AMPK/FOXO3A axis, the PI3K/Akt/NF-κB pathway, and the Hedgehog signaling pathway.[3][6][8][9] Modulation of these pathways ultimately leads to the downstream effects of apoptosis and reduced proliferation.

Q4: Are there any known resistance mechanisms to this compound?

A4: While research is ongoing, resistance to this compound could potentially arise from alterations in the signaling pathways it targets. For example, mutations in components of the apoptotic machinery or upregulation of pro-survival pathways could confer resistance.

Data Presentation: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can help in selecting a suitable cell line for your research.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)
SGC-7901Human Gastric Cancer1824
SW620Colorectal Cancer35.5224
SW480Colorectal Cancer44.1624
A549Lung Cancer44.1824
MGC803Gastric Cancer46.7224
THP-1Acute Monocytic LeukemiaNot specified-
MV4-11Acute Monocytic LeukemiaNot specified-

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay methodology.[1][2][4]

Experimental Protocols & Troubleshooting

Cytotoxicity Assessment: MTT Assay

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[10][11]

  • Incubation: Incubate the plate for 4 hours at 37°C until a purple formazan precipitate is visible.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12]

Troubleshooting Guide:

IssuePossible CauseSolution
High background in control wells Contamination; Phenol red in media interfering with readings.Use sterile technique; Use phenol red-free media for the assay.
Low signal or weak color development Insufficient cell number; Low metabolic activity; MTT reagent degraded.Optimize cell seeding density; Increase incubation time with MTT; Use freshly prepared MTT solution.
Inconsistent results between replicate wells Uneven cell seeding; Pipetting errors.Ensure a single-cell suspension before seeding; Use calibrated pipettes and be consistent with technique.
Precipitate formation in stock solution This compound may have low solubility in aqueous solutions.Dissolve this compound in a small amount of DMSO before diluting in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Apoptosis Detection: Annexin V/PI Staining

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

Troubleshooting Guide:

IssuePossible CauseSolution
High percentage of necrotic cells (Annexin V+/PI+) in control Harsh cell handling; Over-trypsinization.Handle cells gently; Use a cell scraper or a milder dissociation reagent for adherent cells.
High background fluorescence Inadequate washing; Autofluorescence.Ensure proper washing steps; Include an unstained control to set the baseline fluorescence.
Weak Annexin V signal Insufficient calcium in binding buffer; Apoptosis not induced.Use the recommended binding buffer with adequate CaCl₂; Confirm apoptosis induction with a positive control (e.g., staurosporine).
PI staining in live cells Cell membrane damage during harvesting.Centrifuge at a lower speed; Handle cells gently during resuspension.
Protein Expression Analysis: Western Blotting

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, p-AMPK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[14]

Troubleshooting Guide:

IssuePossible CauseSolution
No or weak bands Insufficient protein loading; Ineffective antibody; Inefficient transfer.Load more protein; Use a validated antibody at the recommended dilution; Check transfer efficiency with Ponceau S staining.
High background Insufficient blocking; High antibody concentration; Inadequate washing.Increase blocking time or use a different blocking agent; Optimize antibody concentration; Increase the duration and number of washes.
Non-specific bands Antibody cross-reactivity; Protein degradation.Use a more specific antibody; Add protease inhibitors to the lysis buffer and keep samples on ice.
Uneven loading Inaccurate protein quantification; Pipetting errors.Perform protein quantification carefully; Use a loading control (e.g., β-actin, GAPDH) to normalize the data.

Visualizations

Signaling Pathways and Experimental Workflow

Solasonine_Signaling_Pathway This compound This compound EGFR EGFR This compound->EGFR PI3K PI3K This compound->PI3K AMPK AMPK This compound->AMPK Hedgehog Hedgehog Pathway This compound->Hedgehog EGFR->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival NFkB->Proliferation FOXO3A FOXO3A AMPK->FOXO3A Bax Bax FOXO3A->Bax Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis

Caption: this compound-induced signaling pathways leading to apoptosis.

Experimental_Workflow cluster_assays Cellular Assays start Select Cancer Cell Line culture Cell Culture & Maintenance start->culture treatment This compound Treatment (Dose & Time Course) culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow Annexin V/PI Staining (Apoptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb analysis Data Analysis & Interpretation mtt->analysis flow->analysis wb->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for this compound research.

References

Determining optimal dosage for in vivo Solasonine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solasonine in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for in vivo anticancer studies with this compound?

A1: Based on published studies, a reasonable starting point for anticancer efficacy studies in mice is in the range of 4-80 mg/kg body weight. For oral administration in mouse models of pancreatic cancer, doses of 40 and 80 mg/kg have been used effectively.[1] For intraperitoneal injections in mouse xenograft models of acute monocytic leukemia, doses of 4, 8, and 16 mg/kg have been shown to inhibit tumor growth. It is crucial to perform a dose-response study to determine the optimal dose for your specific cancer model and animal strain.

Q2: What is the recommended route of administration for this compound in vivo?

A2: this compound has been administered both orally and via intraperitoneal (IP) injection in preclinical studies. The choice of administration route depends on the experimental goals, the formulation of this compound, and the target tissue. Oral administration is less invasive, while IP injection can lead to more direct systemic exposure.

Q3: What are the known toxic effects of this compound in animals?

A3: High doses of this compound can be toxic. Observed side effects in mice at high concentrations include post-excitatory depression, intraperitoneal tissue adhesion, and liver cell damage.[2] General signs of toxicity from related glycoalkaloids can include neurological disorders and gastrointestinal disturbances.[3] It is essential to conduct preliminary toxicity studies to establish a safe and effective dose range for your specific animal model.

Q4: What vehicle should I use to dissolve and administer this compound?

A4: The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. Commonly used vehicles in published studies include Dimethyl sulfoxide (DMSO) for preparing stock solutions, which are then often diluted with saline or other aqueous solutions for administration. One study mentions dissolving a related glycoalkaloid in 0.1% acetic acid and 0.9% NaCl. It is imperative to test the vehicle alone as a control in your experiments to rule out any vehicle-induced effects.

Q5: Are there any known signaling pathways affected by this compound?

A5: Yes, this compound has been shown to modulate several signaling pathways implicated in cancer progression. These include the AMPK/FOXO3A axis, the Hedgehog (Hh) signaling pathway, NF-κB, and MAPK (p38 and JNK) pathways. It has also been implicated in the HDAC/p53 acetylation pathway. Understanding these pathways can help in designing mechanistic studies and interpreting experimental outcomes.

Troubleshooting Guides

Issue: High mortality or signs of toxicity in treated animals.

  • Possible Cause: The administered dose is too high.

  • Troubleshooting Steps:

    • Review the literature for established LD50 values of this compound or related glycoalkaloids in your animal model. The intraperitoneal LD50 for α-solanine in mice is reported to be between 30 to 42 mg/kg.[4] For solasodine, the oral LD50 in rats is 2000 mg/kg, while the intraperitoneal LD50 is 1500 mg/kg.[5] One study found the intraperitoneal LD50 of this compound in different mouse strains to range from below 21.5 mg/kg to 46.4 mg/kg.[2]

    • Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific strain and experimental conditions.

    • Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and adjust the dosage accordingly.

    • Consider a different route of administration that may have a better toxicity profile.

Issue: Lack of therapeutic effect at the tested dosage.

  • Possible Cause: The administered dose is too low, or the bioavailability is poor.

  • Troubleshooting Steps:

    • Gradually increase the dose in a dose-escalation study, while carefully monitoring for toxicity.

    • Ensure the this compound formulation is optimized for solubility and absorption. Consider using a different vehicle or formulation strategy.

    • Verify the activity of your this compound compound with an in vitro assay before proceeding with in vivo experiments.

    • Increase the frequency of administration, if tolerated by the animals.

Issue: Inconsistent results between individual animals.

  • Possible Cause: Variability in drug administration, animal characteristics, or tumor engraftment.

  • Troubleshooting Steps:

    • Ensure precise and consistent administration techniques (e.g., gavage, injection volume, and site).

    • Use animals of the same age, sex, and genetic background.

    • For xenograft models, ensure consistent tumor cell numbers and injection sites. Monitor tumor growth and randomize animals into treatment groups when tumors reach a specific size.

    • Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: In Vivo Effective Doses of this compound in Anticancer Studies

Animal ModelCancer TypeRoute of AdministrationDosageOutcome
MousePancreatic CancerOral40 and 80 mg/kgSuppressed tumor volume
MouseAcute Monocytic LeukemiaIntraperitoneal4, 8, and 16 mg/kgInhibited tumor growth
RatHepatocellular CarcinomaNot specified100 and 200 mg/kg (of extract)Reduced tumor markers

Table 2: Toxicity Data for this compound and Related Glycoalkaloids

CompoundAnimal ModelRoute of AdministrationLD50
This compoundMouse (KM strain)Intraperitoneal46.4 mg/kg
This compoundMouse (ICR strain)Intraperitoneal>21.5 mg/kg
This compoundMouse (C57BL/6 strain)Intraperitoneal<21.5 mg/kg
This compoundMouse (BALB/c strain)Intraperitoneal<21.5 mg/kg
α-SolanineMouseIntraperitoneal30-42 mg/kg
α-SolanineRatOral590 mg/kg
SolasodineRatOral2000 mg/kg
SolasodineRatIntraperitoneal1500 mg/kg
α-SolamargineRatIntraperitoneal42 mg/kg[6]

Experimental Protocols

1. Protocol for Oral Administration of this compound in Mice

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

    • Oral gavage needles (20-22 gauge, with a ball tip)

    • Syringes (1 ml)

    • Animal scale

  • Procedure:

    • Prepare the this compound formulation by first dissolving it in a minimal amount of a suitable solvent like DMSO, and then suspending it in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous.

    • Weigh each mouse to determine the exact volume of the formulation to be administered.

    • Gently restrain the mouse, holding it by the scruff of the neck to prevent movement.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the this compound formulation.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Administer the vehicle alone to the control group using the same procedure.

2. Protocol for Intraperitoneal (IP) Injection of this compound in Mice

  • Materials:

    • This compound

    • Vehicle (e.g., sterile saline with a small percentage of DMSO to aid solubility)

    • Sterile needles (25-27 gauge)

    • Sterile syringes (1 ml)

    • Animal scale

  • Procedure:

    • Prepare the this compound solution in a sterile environment.

    • Weigh each mouse to calculate the correct injection volume.

    • Restrain the mouse by holding the scruff of the neck and turning it to expose the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the bladder.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the this compound solution slowly.

    • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

    • Inject the control group with the vehicle only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation This compound Formulation (Vehicle Selection) Dose_Finding Dose-Finding Study (MTD Determination) Formulation->Dose_Finding Animal_Prep Animal Acclimatization & Grouping Animal_Prep->Dose_Finding Efficacy_Study Efficacy Study (Tumor Model) Dose_Finding->Efficacy_Study Optimal Dose Data_Collection Data Collection (Tumor Volume, Body Weight) Efficacy_Study->Data_Collection Endpoint_Analysis Endpoint Analysis (Histology, Biomarkers) Data_Collection->Endpoint_Analysis signaling_pathways cluster_Hh Hedgehog Pathway cluster_AMPK AMPK/FOXO3A Pathway cluster_NFkB_MAPK NF-κB & MAPK Pathways This compound This compound Gli Gli This compound->Gli Inhibits AMPK AMPK This compound->AMPK Activates NFkB NF-κB This compound->NFkB Inhibits p38_JNK p38/JNK MAPK This compound->p38_JNK Inhibits Hh_Target_Genes Hh Target Genes Gli->Hh_Target_Genes FOXO3A FOXO3A AMPK->FOXO3A Apoptosis_Cycle_Arrest Apoptosis & Cell Cycle Arrest FOXO3A->Apoptosis_Cycle_Arrest Inflammation_Proliferation Inflammation & Proliferation NFkB->Inflammation_Proliferation p38_JNK->Inflammation_Proliferation

References

Troubleshooting inconsistent results in Solasonine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solasonine. Our aim is to help you navigate common challenges and achieve consistent and reliable results in your bioassays.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?

A1: Inconsistent IC50 values in cytotoxicity assays with this compound can arise from several factors:

  • Compound Solubility: this compound has low aqueous solubility. Ensure your stock solution, typically dissolved in DMSO, is fully solubilized. When diluting into your final assay medium, watch for any precipitation. Aggregate formation can lead to a lower effective concentration of the compound and variability in your results.

  • Cell Seeding and Growth Phase: Ensure a consistent cell seeding density and that cells are in the logarithmic growth phase across all experiments. Cellular response to treatment can be significantly influenced by cell density and metabolic activity.

  • Pipetting and Dilution Accuracy: Use calibrated pipettes and perform serial dilutions with care. Small errors in dilution can lead to significant variations in the final concentration and impact the dose-response curve.

  • Incubation Time: Ensure the incubation time with this compound is consistent. A time-course experiment is recommended to determine the optimal treatment duration for your specific cell line and assay.

Q2: I am observing high background or unexpected results in my colorimetric/fluorescence-based assays with this compound. What could be the issue?

A2: Natural compounds like this compound, a glycoalkaloid, can sometimes interfere with assay readouts:

  • Interference with Colorimetric Assays (e.g., MTT): Some compounds can chemically interact with the MTT reagent or the resulting formazan crystals, leading to false-positive or false-negative results.[1][2] It is crucial to include a control group with this compound in cell-free media to assess any direct effect of the compound on the assay reagents.

  • Autofluorescence: The complex structure of this compound may exhibit intrinsic fluorescence at the excitation and emission wavelengths of your assay, which can lead to a false-positive signal.[3] To check for this, run a parallel control plate containing this compound in media without your fluorescent probe to measure its autofluorescence. This background can then be subtracted from your experimental values.

  • Fluorescence Quenching: this compound might absorb light at the excitation or emission wavelength of your fluorophore, causing a decrease in the signal.[3] This can be tested by measuring the fluorescence of your probe in the presence and absence of this compound in a cell-free system.

Q3: My Western blot results for apoptosis markers after this compound treatment are not reproducible. What should I check?

A3: Inconsistent Western blot results can be due to several factors:

  • Treatment Time and Protein Extraction: The expression of apoptosis markers is a dynamic process. Ensure that cells are harvested at a consistent time point after this compound treatment. The protein extraction method should also be consistent to ensure reproducible yields and protein integrity.

  • Protein Loading: Inaccurate protein quantification can lead to unequal loading of protein onto the gel. Always perform a protein quantification assay (e.g., BCA or Bradford) and normalize to a loading control (e.g., β-actin, GAPDH) to ensure equal loading between lanes.

  • Antibody Quality and Incubation: The quality of your primary antibodies is crucial. Use antibodies that have been validated for the specific application. Optimize antibody concentrations and incubation times to ensure a good signal-to-noise ratio.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Inconsistent Bioassay Results solubility Check this compound Solubility - Visually inspect for precipitation - Prepare fresh stock solution start->solubility assay_parameters Review Assay Parameters - Consistent cell seeding - Logarithmic growth phase - Calibrated pipettes solubility->assay_parameters controls Evaluate Experimental Controls - Vehicle control (DMSO) - Positive/Negative controls - Cell-free compound control assay_parameters->controls interference Investigate Assay Interference - Autofluorescence check - Quenching check - MTT interaction check controls->interference data_analysis Re-evaluate Data Analysis - Correct background subtraction - Appropriate statistical analysis interference->data_analysis protocol_optimization Optimize Protocol - Adjust incubation times - Vary compound concentrations - Consider alternative assay data_analysis->protocol_optimization protocol_optimization->solubility No, Re-evaluate end Consistent Results protocol_optimization->end Yes

A logical flowchart for troubleshooting inconsistent this compound bioassay results.

Quantitative Data Summary

The following tables summarize published quantitative data on the biological activity of this compound in various cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
THP-1Acute Monocytic Leukemia481.83[4]
MV4-11Acute Monocytic Leukemia482.12[4]
NB-4Acute Promyelocytic Leukemia483.36[4]
HL-60Acute Promyelocytic Leukemia484.11[4]
HELErythroleukemia485.28[4]
RajiBurkitt's Lymphoma488.24[4]
JurkatT-cell Leukemia489.57[4]
T24Bladder Cancer48~50[5]
5637Bladder Cancer48~80[5]
SGC-7901Gastric Cancer2418[6]
HepG2Liver Cancer7210.3 µM (9.1 µg/mL)[7]
Huh-7Liver Cancer7211.7 µM (10.3 µg/mL)[7]
SW620Colorectal Cancer2435.52[8]
SW480Colorectal Cancer2444.16[8]
A549Lung Cancer2444.18[8]
MGC803Gastric Cancer2446.72[8]
PC9Non-small Cell Lung Cancer24~15[9]

Table 2: Apoptosis and Cell Cycle Data for this compound

Cell LineAssayConcentration (µM)Incubation Time (h)Observed EffectReference
THP-1Apoptosis (Flow Cytometry)248Significant increase in apoptotic cells[9]
MV4-11Apoptosis (Flow Cytometry)2.548Significant increase in apoptotic cells[9]
SGC-7901Apoptosis (Flow Cytometry)182440.4% apoptotic cells[6]
T24Apoptosis (Flow Cytometry)5048Significant increase in apoptotic cells[10]
5637Apoptosis (Flow Cytometry)8048Significant increase in apoptotic cells[10]
THP-1Cell Cycle (Flow Cytometry)248G2/M phase arrest
MV4-11Cell Cycle (Flow Cytometry)2.548G2/M phase arrest
SGC-7901Cell Cycle (Flow Cytometry)1824G2 phase arrest[6]
T24Cell Cycle (Flow Cytometry)5048S phase arrest[10]
5637Cell Cycle (Flow Cytometry)8048S phase arrest[10]
PC9Caspase-3/7 Activity10, 15, 2024Dose-dependent increase in activity[11]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Annexin V/PI Apoptosis Assay

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time. Include vehicle and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method (e.g., trypsin-EDTA, followed by neutralization with serum-containing media). Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot for Apoptosis Markers

This protocol outlines the detection of key apoptosis-related proteins such as cleaved PARP and cleaved caspase-3.

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry analysis to quantify the protein bands, normalizing to the loading control.

Signaling Pathways and Experimental Workflows

This compound-Modulated Signaling Pathways

This compound has been reported to exert its anticancer effects through the modulation of several key signaling pathways, including the NF-κB, MAPK, and Hedgehog pathways.

Signaling_Pathways cluster_0 NF-κB & MAPK Pathways cluster_1 Hedgehog Pathway Solasonine1 This compound p38_JNK p-p38 & p-JNK (MAPKs) Solasonine1->p38_JNK inhibits NFkB NF-κB (p50/p65) Solasonine1->NFkB inhibits translocation p38_JNK->NFkB Inflammation Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) NFkB->Inflammation Apoptosis1 Apoptosis Inflammation->Apoptosis1 Solasonine2 This compound Gli Gli Solasonine2->Gli inhibits TargetGenes Target Gene Expression (Gli1, Ptch1) Gli->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation

Signaling pathways modulated by this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the bioactivity of this compound.

Experimental_Workflow start Start: Hypothesis cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment This compound Treatment (Dose-response & time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay protein_analysis Protein Analysis (Western Blot for key markers) treatment->protein_analysis gene_analysis Gene Expression Analysis (RT-qPCR) treatment->gene_analysis data_analysis Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis gene_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

A general experimental workflow for this compound bioactivity assessment.

References

Technical Support Center: Method Refinement for Solasonine Derivatization and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and validated protocols for the analytical derivatization of solasonine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is derivatization often necessary for its analysis?

A1: this compound is a steroidal glycoalkaloid, a type of secondary metabolite found in plants of the Solanaceae family, such as eggplant and certain nightshades.[1] Its chemical structure consists of a steroidal aglycone (solasodine) attached to a sugar moiety. For analytical purposes, the glycoside is often hydrolyzed to its aglycone, solasodine.

Derivatization is frequently required for two main reasons:

  • For High-Performance Liquid Chromatography (HPLC): The solasodine aglycone lacks a strong chromophore, meaning it does not absorb ultraviolet (UV) light well.[2] This leads to low sensitivity and poor detection limits when using standard HPLC-UV detectors.[3] Derivatization can introduce a chemical group that absorbs light strongly, often in the visible spectrum, thereby increasing sensitivity.[2]

  • For Gas Chromatography (GC): Steroidal alkaloids like solasodine have low volatility and are thermally unstable, making them unsuitable for direct GC analysis.[4] Derivatization techniques such as acylation or silylation convert the polar hydroxyl (-OH) and amine (-NH) groups into less polar, more volatile, and more thermally stable esters or ethers, allowing for successful separation and detection by GC.[4][5]

Q2: What are the most common derivatization methods for this compound/solasodine analysis?

A2: The choice of derivatization method depends on the analytical technique being used.

  • HPLC-UV/Vis: The most common method is a pre-chromatographic derivatization involving ion-pair complexation . This involves reacting the heterocyclic nitrogen in solasodine with an acidic dye, such as methyl orange.[6][7] This reaction forms a stable, colored complex that can be easily detected in the visible range (e.g., 530 nm), which improves specificity and avoids interference from substances that absorb in the low UV range.[2][7]

  • GC-MS: The primary methods are acylation and silylation . Acylation converts active hydrogens on hydroxyl or amine groups into esters or amides using reagents like fluorinated anhydrides or fluoroacylimidazoles.[5][8] Silylation achieves a similar goal by replacing active hydrogens with a trimethylsilyl (TMS) group. Both methods increase the volatility and thermal stability of the analyte for GC analysis.[4]

Q3: Can this compound be analyzed without derivatization?

A3: Yes, analysis without derivatization is possible, though it may present challenges.

  • HPLC-UV: Direct analysis is feasible but requires detection at very low UV wavelengths (around 200-210 nm), where many solvents and mobile phase additives also absorb, potentially causing background interference.[2][4] This approach has been noted for its limited sensitivity.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that can detect and quantify this compound and its aglycone with high sensitivity and specificity without the need for derivatization.[3][9] An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for pharmacokinetic studies, demonstrating excellent sensitivity with a limit of detection of 0.1 ng/mL.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization and analysis of this compound.

Q4: I am seeing poor peak shape (e.g., broad peaks, significant tailing) in my HPLC analysis of solasodine. What could be the cause?

A4: Poor peak shape is a common issue in the HPLC analysis of alkaloids.

  • Check Mobile Phase pH: The pH of the mobile phase buffer is critical. For solasodine, an acidic pH (typically 2.5-3.5) is recommended.[11][12] At this pH, the amine group is protonated, which can improve interaction with the stationary phase and reduce peak tailing.

  • Use a Buffer: Operating without a buffer can lead to broad and tailing peaks.[4] Using a buffer like ammonium dihydrogen phosphate or triethylammonium phosphate (TEAP) helps to control the ionization state of the analyte and mask residual silanol groups on the column, leading to sharper, more symmetrical peaks.[4][11]

  • Optimize Buffer Molarity: Increasing the molarity of the buffer (e.g., from 20 mM to 100 mM) can sometimes improve peak resolution, although it may also increase retention time.[4]

Q5: My detector response is very low, and I am struggling with sensitivity. How can I improve it?

A5: Low sensitivity is a known challenge due to solasodine's poor UV absorbance.[2][3]

  • Implement Derivatization: If you are using HPLC-UV, the most effective solution is to use a pre-column derivatization method, such as the ion-pair complexation with methyl orange, to allow for detection in the visible spectrum (~530 nm).[2][6]

  • Switch to a More Sensitive Detector: If available, using a mass spectrometer (LC-MS) will provide a significant increase in sensitivity and specificity without needing derivatization.[10]

  • Verify UV Wavelength: If performing direct UV detection, ensure the detector is set to a low wavelength, typically around 205 nm, for maximal absorbance.[12]

Q6: I am not seeing a peak for my derivatized this compound in the GC-MS analysis. What went wrong?

A6: The absence of a peak in GC-MS after derivatization usually points to an issue with the reaction itself or analyte stability.

  • Incomplete Derivatization: The reaction may not have gone to completion. Verify the quality and freshness of your derivatization reagents (e.g., silylating agents are highly sensitive to moisture).[13] Optimize the reaction conditions by systematically adjusting the temperature and time.[14]

  • Moisture Contamination: For silylation reactions, it is critical to ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen atmosphere) to prevent reagent degradation.[5][13]

  • Analyte Degradation: this compound and its derivatives can be thermally unstable. Check the temperature of your GC inlet. If it is too high, the derivative may be degrading upon injection. Also, ensure there are no active sites in the GC inlet liner that could cause adsorption; using a deactivated liner is crucial.[4][13]

Q7: My derivatization reaction appears to have a low yield or is inconsistent. What factors should I investigate?

A7: Low and inconsistent yields are often traced back to reaction conditions and reagent quality.

  • Reagent Purity and Stoichiometry: Use high-purity, fresh reagents. Ensure the derivatizing agent is used in sufficient excess to drive the reaction to completion.

  • Reaction Time and Temperature: These are critical parameters that must be optimized. For a new procedure, it is advisable to run a time-course study to determine when the reaction plateaus.[14]

  • Sample Matrix Effects: Components in your sample extract may interfere with the derivatization reaction. Consider an additional sample cleanup step (e.g., Solid Phase Extraction) before derivatization.

  • Sample Solubility: Ensure that your dried sample extract is fully dissolved in the reaction solvent before adding the derivatization reagent.[13]

Experimental Protocols & Data

General Analytical Workflow

The diagram below outlines the typical sequence of steps for the analysis of this compound, from initial sample processing to final data interpretation.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Plant Material / Formulation Extraction Solvent Extraction Sample->Extraction Hydrolysis Acid Hydrolysis (to yield Aglycone) Extraction->Hydrolysis Derivatization Derivatization (e.g., Ion-Pair, Acylation) Hydrolysis->Derivatization Analysis Chromatographic Separation (HPLC / GC) Derivatization->Analysis Detection Detection (UV-Vis / MS) Analysis->Detection Data Data Processing & Quantification Detection->Data

Caption: General workflow for this compound analysis.
Protocol 1: Pre-column Derivatization via Ion-Pair Complexation for HPLC-Vis

This protocol is adapted for the analysis of the solasodine aglycone and is based on methodologies that enhance detection sensitivity.[2][6][7]

1. Reagents and Materials:

  • Solasodine reference standard

  • Methyl Orange solution (0.04% w/v in deionized water)

  • Chloroform (Analytical Grade)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Phosphate buffer (10 mM, pH adjusted to 3.0 with phosphoric acid)

  • Sample extract containing solasodine, dissolved in chloroform or methanol.

2. Derivatization Procedure:

  • Prepare a standard solution of solasodine in chloroform.

  • In a clean vial, mix a known volume of the standard or sample solution with an equal volume of the 0.04% methyl orange solution.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate the formation of the yellow ion-pair complex.

  • Allow the layers to separate. The chloroform layer (bottom) will contain the colored complex.

  • Carefully transfer the chloroform layer to a new vial for HPLC analysis.

3. Suggested HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3 µm particle size).[6]

  • Mobile Phase: Isocratic elution with 10 mM Phosphate Buffer (pH 3.0) and Acetonitrile in a 75:25 (v/v) ratio.[6][7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Injection Volume: 50 µL.[6]

  • Detection: Visible-range detector set to 530 nm.[6][7]

  • Column Temperature: 25°C.

Troubleshooting Logic for Derivatization Reactions

This decision tree provides a logical path for diagnosing issues related to derivatization, particularly when no product is detected.

Start Problem: No Derivatized Peak Detected CheckReaction Was the reaction performed correctly? Start->CheckReaction CheckInstrument Is the analytical instrument working? Start->CheckInstrument No CheckReagent Are reagents fresh & stored properly? CheckReaction->CheckReagent Yes CheckConditions Are Temp/Time conditions optimal? CheckReagent->CheckConditions Yes Sol_Reagent Solution: Use fresh reagents. CheckReagent->Sol_Reagent No CheckMoisture Was the reaction anhydrous? (For Silylation) CheckConditions->CheckMoisture Yes Sol_Conditions Solution: Optimize reaction time & temp. CheckConditions->Sol_Conditions No Sol_Moisture Solution: Dry glassware & use inert atmosphere. CheckMoisture->Sol_Moisture No Sol_Instrument Solution: Run system suitability test / standard. CheckInstrument->Sol_Instrument

Caption: Troubleshooting decision tree for derivatization failure.
Summary of Analytical Method Performance

The following table summarizes and compares the performance metrics of various analytical methods reported for solasodine/solasonine quantification.

Analytical MethodDerivatization MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-VisIon-Pair with Methyl OrangeSolasodine0.13 µg/mL0.43 µg/mL97.23 ± 4.71[6][7]
RP-HPLC-UVNone (Direct Detection)Solasodine0.011 mg/mL (11 µg/mL)0.035 mg/mL (35 µg/mL)Not Reported[3]
UPLC-MS/MSNone (Direct Detection)This compound0.1 ng/mL0.5 ng/mL92.4 - 94.9[10]

References

Technical Support Center: Enhancing the Purity of Isolated Solasonine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of Solasonine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the extraction, purification, and analysis of this compound.

Q1: My initial extract contains many impurities. What is an effective primary extraction method?

An effective initial step is a selective extraction process. For this compound, which is a steroidal glycoalkaloid, an acid-base extraction is commonly employed. This method leverages the basic nature of the alkaloid to separate it from neutral and acidic compounds.

A typical procedure involves:

  • Acidifying the initial plant material (e.g., with hydrochloric acid to pH 2.0) to protonate the alkaloids, making them water-soluble.[1]

  • Filtering to remove solid plant debris.

  • Basifying the aqueous acid extract (e.g., with sodium hydroxide to pH 12.0) to deprotonate the alkaloids, causing them to precipitate.[1]

  • Collecting the precipitate, which contains the crude alkaloid fraction, for further purification.

Ethanol extraction is also a widely used method, as alkaloids and their salts are generally soluble in ethanol.[2][3]

Q2: After initial extraction, my TLC/HPLC analysis still shows multiple components, including one that is very close to my this compound spot/peak. How can I resolve these compounds?

Co-eluting impurities, often structurally similar glycoalkaloids like Solamargine, are a common issue.[2][4] To enhance separation, a multi-step chromatographic approach is highly recommended. Combining different chromatography techniques based on varying separation principles (e.g., adsorption, size exclusion, partitioning) is often necessary.

A robust purification workflow could involve:

  • Silica Gel Column Chromatography: An effective initial step for separating compounds based on polarity.

  • Sephadex LH-20 Column Chromatography: Useful for separating compounds based on molecular size and polarity.[2]

  • Preparative HPLC (Prep-HPLC): A high-resolution technique for final polishing. A C18 reverse-phase column is frequently used.[2][5]

The following workflow diagram illustrates a typical multi-step purification process for isolating high-purity this compound.

G cluster_0 Purification Workflow Crude_Extract Crude Plant Extract (e.g., from Ethanol or Acid-Base Extraction) Silica_Gel Step 1: Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fraction_Analysis1 TLC/HPLC Analysis of Fractions Silica_Gel->Fraction_Analysis1 Pool_Fractions1 Pool this compound-Rich Fractions Fraction_Analysis1->Pool_Fractions1 Sephadex Step 2: Sephadex LH-20 Chromatography Pool_Fractions1->Sephadex Fraction_Analysis2 TLC/HPLC Analysis of Fractions Sephadex->Fraction_Analysis2 Pool_Fractions2 Pool this compound-Rich Fractions Fraction_Analysis2->Pool_Fractions2 Prep_HPLC Step 3: Preparative Reverse-Phase HPLC Pool_Fractions2->Prep_HPLC Purity_Check Final Purity Assessment (Analytical HPLC, MS, NMR) Prep_HPLC->Purity_Check Pure_this compound High-Purity this compound (>95%) Purity_Check->Pure_this compound

Caption: A multi-step chromatographic workflow for enhancing this compound purity.

Q3: My analytical results show a significant peak corresponding to Solasodine. What causes this degradation and how can it be prevented?

The presence of Solasodine, the aglycone of this compound, indicates hydrolysis of the glycosidic bonds.[6] This degradation can be triggered by harsh acidic conditions or elevated temperatures during extraction or purification.

Troubleshooting Steps:

  • pH Control: Avoid using strong acids for prolonged periods. If an acid-base extraction is used, minimize the time the sample is kept at a very low pH.[1][7]

  • Temperature Management: Perform extractions and purifications at controlled or reduced temperatures. For instance, reduced pressure distillation for solvent evaporation should be done at low temperatures (e.g., 40°C).[3]

  • Enzymatic Degradation: Be aware that plant material may contain enzymes that can degrade glycoalkaloids. Proper drying and storage of the initial plant material can minimize this risk.

The diagram below outlines a troubleshooting process when impurity issues are detected.

G cluster_1 Troubleshooting Low Purity Start Low Purity Detected (via HPLC/TLC) Impurity_Type Identify Impurity Type Start->Impurity_Type Similar_Alkaloid Issue: Co-eluting Glycoalkaloids (e.g., Solamargine) Impurity_Type->Similar_Alkaloid Multiple peaks/ spots observed Degradation_Product Issue: Degradation Product (e.g., Solasodine) Impurity_Type->Degradation_Product Aglycone peak/ spot identified Action_Chromatography Action: Refine Chromatography - Use orthogonal methods - Optimize mobile phase - Use Prep-HPLC Similar_Alkaloid->Action_Chromatography Action_Conditions Action: Modify Protocol - Control pH carefully - Reduce temperature - Minimize processing time Degradation_Product->Action_Conditions Resolved Purity Enhanced Action_Chromatography->Resolved Action_Conditions->Resolved

Caption: A logical workflow for troubleshooting common this compound purity issues.

Q4: How can I definitively confirm the identity and purity of my final this compound sample?

A combination of analytical techniques is essential for unambiguous identification and purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A validated reverse-phase HPLC-UV method can reliably quantify this compound.[8][9]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information, confirming the identity of the compound. The protonated molecule [M+H]⁺ for this compound appears at m/z 884.5.[10] Fragmentation patterns can further confirm the structure by showing sequential loss of sugar moieties.[10]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for complete structural elucidation and confirmation. Spectra should be compared with published data for this compound.[5][10] Pyridine-d₅ is a suitable solvent for NMR analysis of this compound.[10]

Data Presentation: Chromatographic Conditions

The tables below summarize typical conditions for the analysis of this compound, providing a starting point for method development.

Table 1: HPLC Methods for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Zorbax SB-C18 (250 x 4.6 mm, 5 µm)[9]Alltima C-8 (250 x 4.6 mm)[7]Symmetry C18 (150 x 4.6 mm, 5 µm)[11]
Mobile Phase A: Sodium phosphate buffer (0.01 M, pH 7.2) B: Acetonitrile (MeCN)[9]Methanol:Water (70:30) with 20 mM phosphate buffer (pH 3.5)[7]Acetonitrile (ACN):Ammonium dihydrogen phosphate buffer (100 mM, pH 2.5)[12]
Elution Mode Gradient[9]Isocratic[7]Isocratic[12]
Flow Rate 1.0 mL/min1.0 mL/min[7]1.0 mL/min[11]
Detection UV (Wavelength not specified)[9]UV at 205 nm[7]UV at 200-205 nm[11]
Reference [9][7][11][12]

Table 2: HPTLC Method for this compound and Solamargine Separation

ParameterCondition
Stationary Phase Silica gel HPTLC plate[13]
Mobile Phase Chloroform : Methanol : 5% Ammonia (7 : 3 : 0.5, v/v/v)[13]
Visualization Anisaldehyde sulphuric acid reagent, scanned at 530 nm[13]
Rf Value (this compound) 0.14[13]
Rf Value (Solamargine) 0.26[13]
Reference [13]

Experimental Protocols

Protocol 1: General Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for the initial purification of a crude alkaloid extract containing this compound.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., dichloromethane or chloroform).

    • Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the dry extract onto a small amount of silica gel (dry loading).

    • Carefully apply the sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% dichloromethane).[5]

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol (e.g., dichloromethane/methanol gradients of 14:1, 9:1, 6:1, 2:1).[5]

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) against a this compound standard.

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the enriched this compound sample for further purification steps.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a validated method for quantifying the purity of a this compound sample.

  • Sample and Standard Preparation:

    • Prepare a stock solution of your purified this compound sample in methanol (e.g., 1 mg/mL).

    • Prepare a series of standard solutions of a certified this compound reference standard in methanol at known concentrations (e.g., from 1 µg/mL to 100 µg/mL) to generate a calibration curve.[8][9]

    • Filter all solutions through a 0.45 µm syringe filter before injection.[14]

  • HPLC Instrumentation and Conditions (based on Table 1):

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV or PDA detector.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol:KH₂PO₄ buffer (pH 2.5) (75:25 v/v).[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[14]

    • Detection Wavelength: 205 nm.[7]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Inject the standard solutions to create a calibration curve by plotting peak area against concentration.

    • Inject the purified this compound sample.

    • Determine the concentration of this compound in your sample using the calibration curve.

    • Calculate the purity by expressing the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram. The limits of detection and quantification for similar methods have been reported as low as 0.29 and 0.86 μg/mL, respectively.[8]

References

Addressing the cytotoxicity of Solasonine at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Solasonine-induced cytotoxicity at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My cells are showing excessive death even at concentrations where I expect to see a therapeutic effect. How can I reduce the acute cytotoxicity of this compound?

A1: High acute cytotoxicity can obscure the specific therapeutic effects of this compound. Here are several strategies to mitigate this issue:

  • Optimize Concentration and Exposure Time: The cytotoxic effects of this compound are both dose- and time-dependent.[1][2][3] We recommend performing a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental goals. Start with a broad range of concentrations around the known IC50 values (see Table 1) and measure viability at multiple time points (e.g., 24, 48, and 72 hours).

  • Serum Concentration: The presence of serum proteins in the culture medium can sometimes mitigate the cytotoxic effects of a compound. If you are using low-serum or serum-free media, consider if this is essential for your assay. If not, conducting the experiment in a medium with a standard serum concentration (e.g., 10% FBS) might reduce non-specific cytotoxicity.

  • Initial Seeding Density: Ensure that your cells are in the logarithmic growth phase and are not overly confluent or too sparse at the time of treatment. Sub-optimal cell health can exacerbate the cytotoxic effects of this compound.

Q2: I am observing significant cytotoxicity in my non-cancerous control cell lines, suggesting off-target effects. How can I improve the selectivity of this compound?

A2: Off-target toxicity is a common challenge with bioactive compounds. Here are some approaches to enhance selectivity:

  • Co-treatment Strategies: Combining this compound with other therapeutic agents may allow for a lower, less toxic concentration of this compound to be used while achieving a synergistic effect on the target cells. For instance, co-treatment with established chemotherapeutic agents has been shown to have synergistic effects.[4] This approach may also help in sensitizing resistant cancer cells to the treatment.[5]

  • Nanoformulation: Encapsulating this compound in nanoparticles, such as lipid-polymer hybrid nanoparticles (LPHNPs), can improve its therapeutic index.[6] Nanoformulations can enhance drug delivery to target cells and reduce systemic toxicity.[6] A study on this compound/Solamargine-loaded LPHNPs showed a lower IC50 in a 3D bladder cancer cell culture compared to the free compounds, although it also noted potential for systemic toxicity at high doses in vivo.[6]

Q3: How can I determine if the cell death I'm observing is due to apoptosis or necrosis?

A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of action of this compound.

  • Annexin V & Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

  • Caspase Activity Assays: this compound-induced apoptosis is known to involve the activation of caspases, particularly caspase-3.[2] You can measure the activity of key executioner caspases (like caspase-3/7) using commercially available kits. An increase in caspase activity is a strong indicator of apoptosis.

  • Western Blotting for Apoptotic Markers: You can perform Western blotting to detect the cleavage of PARP and the expression levels of Bcl-2 family proteins. This compound has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio, which is indicative of the mitochondrial pathway of apoptosis.[2]

Q4: this compound treatment is causing cell cycle arrest in my experiments. How can I analyze this effect?

A4: this compound has been reported to induce cell cycle arrest, often at the G2/M phase.[2][3] To analyze the effect of this compound on the cell cycle, you can use flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI). By staining the DNA of fixed and permeabilized cells, you can quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
SGC-7901Human Gastric Cancer1824[2]
Calu-1Lung Adenocarcinoma15.0824[1]
A549Lung Adenocarcinoma21.5924[1]
HCT116Colorectal Cancer39.43 (Solasodine)48[4]
HT-29Colorectal Cancer44.56 (Solasodine)48[4]
SW480Colorectal Cancer50.09 (Solasodine)48[4]

Note: Solasodine is the aglycone of this compound.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Incubation for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours, shaking on an orbital shaker can aid in dissolving the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the supernatant.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Controls: Prepare wells for the following controls:

    • No-Cell Control: Medium only for background.

    • Vehicle-Only Control: Untreated cells for spontaneous LDH release.

    • Maximum LDH Release Control: Treat cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 3: Western Blot for Bcl-2 Family Proteins

This protocol allows for the detection of changes in the expression of apoptosis-related proteins.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio.

Visualizations

Solasonine_Troubleshooting start Start: High Cytotoxicity Observed with this compound q1 Is the cytotoxicity excessive across all concentrations? start->q1 a1 Optimize Concentration & Exposure Time (Perform dose-response and time-course) q1->a1 Yes q2 Is high cytotoxicity observed in non-target/ control cell lines? q1->q2 No a1->q2 a2 Consider Off-Target Effects. Strategies: 1. Co-treatment with another agent 2. Use of nanoformulations q2->a2 Yes q3 Is the mechanism of cell death unclear (Apoptosis vs. Necrosis)? q2->q3 No a2->q3 a3 Perform Mechanistic Assays: - Annexin V/PI Staining - Caspase Activity Assay - Western Blot for Bcl-2/Bax q3->a3 Yes end Refined Experiment q3->end No a3->end

Caption: Troubleshooting workflow for addressing high this compound cytotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well plate adhere Allow cells to adhere (overnight) seed->adhere treat Treat with this compound (Dose-response) adhere->treat incubate Incubate for desired time (24-72h) treat->incubate assay_choice Choose Cytotoxicity Assay incubate->assay_choice mt_assay MTT Assay: Add MTT, Incubate, Solubilize assay_choice->mt_assay Metabolic Activity ldh_assay LDH Assay: Collect Supernatant, Add Reagents assay_choice->ldh_assay Membrane Integrity read Read Absorbance (Plate Reader) mt_assay->read ldh_assay->read calculate Calculate % Viability or % Cytotoxicity read->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: General experimental workflow for assessing this compound cytotoxicity.

Mitochondrial_Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound High Concentration This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2->momp Inhibits bax->momp Promotes cyto_c Cytochrome c Release momp->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

References

Improving the signal-to-noise ratio in NMR analysis of Solasonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in the NMR analysis of solasonine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation for obtaining a good S/N ratio in the NMR analysis of this compound?

A1: For optimal S/N, it is recommended to dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry 5 mm NMR tube.[1] The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.[1]

Q2: Which deuterated solvents are most suitable for the NMR analysis of this compound?

A2: Pyridine-d₅ is a commonly used and suitable solvent for dissolving this compound for NMR analysis.[1] Other deuterated solvents such as DMSO-d₆ or methanol-d₄ can also be used depending on the specific experimental requirements and to avoid overlapping solvent signals with peaks of interest.[1][2]

Q3: How does the number of scans affect the S/N ratio in an NMR experiment?

A3: The signal-to-noise ratio increases with the square root of the number of scans (transients).[3][4][5] To double the S/N ratio, you need to quadruple the number of scans.[5][6] However, there is a point of diminishing returns where significantly increasing the number of scans yields only a marginal improvement in the S/N ratio.[6]

Q4: What is the relationship between sample concentration and the required experimental time for a target S/N ratio?

A4: Doubling the sample concentration allows you to achieve the same S/N ratio in one-quarter of the experimental time.[3][5] This is because with double the concentration, only one-quarter of the number of scans is needed to achieve the same signal intensity relative to the noise. For instance, if 5 mg of this compound gives a desired S/N ratio in 64 scans (approximately 4 minutes), 10 mg will provide the same S/N ratio in just 16 scans (approximately 1 minute).[5]

Q5: What type of NMR instrument is recommended for the analysis of this compound?

A5: A high-field NMR spectrometer, for example, 400 MHz or higher, equipped with a broadband or cryogenic probe is recommended for optimal resolution and sensitivity.[3] Higher magnetic fields enhance both signal dispersion and sensitivity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the NMR analysis of this compound, presented in a question-and-answer format.

Issue 1: The obtained NMR spectrum has a very low signal-to-noise ratio.

  • Question: I have acquired an NMR spectrum of my this compound sample, but the signals are barely distinguishable from the noise. What steps can I take to improve the S/N ratio?

  • Answer: A low S/N ratio can be addressed through several approaches:

    • Increase Sample Concentration: If solubility allows, increase the concentration of this compound in your sample. As a general rule, doubling the concentration can lead to a four-fold reduction in the acquisition time needed for the same S/N ratio.[3][5]

    • Increase the Number of Scans: The S/N ratio is proportional to the square root of the number of scans.[3][4][5] Try increasing the number of scans (e.g., from 64 to 256) to enhance the signal.

    • Optimize Acquisition Parameters: Ensure that the relaxation delay (d1) is set appropriately (typically 1-5 seconds for ¹H NMR) to allow for full relaxation of the protons between pulses.[7] Using a 90° pulse angle provides the maximum signal strength.[8][9]

    • Use a Higher Field Spectrometer: If available, using a spectrometer with a higher magnetic field strength will significantly improve sensitivity.[3]

    • Employ a Cryogenic Probe: Cryoprobes can enhance sensitivity by a factor of 3-4 compared to conventional probes by reducing thermal noise in the electronics.

Issue 2: The peaks in the NMR spectrum are broad.

  • Question: My NMR spectrum of this compound shows broad peaks, which is affecting the resolution and my ability to interpret the data. What could be the cause and how can I fix it?

  • Answer: Peak broadening can be caused by several factors:[2][10]

    • Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is the first step to address this.

    • Sample Insolubility or Aggregation: this compound, being a large molecule, might not be fully dissolved or could be forming aggregates in the chosen solvent, especially at high concentrations. This can be addressed by:

      • Filtering the sample to remove any particulate matter.

      • Trying a different deuterated solvent in which this compound has better solubility.[2][10]

      • Slightly warming the sample (if the compound is stable at higher temperatures) to break up aggregates.

    • High Sample Concentration: While a higher concentration improves the S/N ratio, a sample that is too concentrated can lead to increased viscosity and peak broadening.[2] Finding an optimal concentration is key.

    • Presence of Paramagnetic Impurities: Paramagnetic substances can cause significant line broadening. Ensure your sample and the NMR tube are free from such impurities.

Issue 3: I am observing unexpected peaks or impurities in my spectrum.

  • Question: My this compound NMR spectrum has several unexpected signals that do not correspond to the structure. What are the possible sources of these impurities and how can I avoid them?

  • Answer: Impurity peaks can originate from various sources:

    • Residual Solvents from Purification: Solvents like ethyl acetate or hexane used during extraction and chromatography can be difficult to remove completely.[2] Drying the sample under high vacuum for an extended period can help.

    • Contaminated NMR Tube or Cap: Ensure that the NMR tube and cap are thoroughly cleaned and dried before use. Residual cleaning solvents like acetone can appear in the spectrum.[2]

    • Water Peak: Deuterated solvents can absorb moisture from the air. Storing solvents over molecular sieves can minimize water contamination.[10]

    • Sample Degradation: this compound can degrade, particularly through hydrolysis of the glycosidic linkages, to its aglycone, solasodine. It is advisable to use freshly prepared samples for analysis.

    • Grease: Silicone grease from glass joints can contaminate the sample, often appearing as a broad singlet around 0 ppm. Use grease sparingly and with care.

Data Presentation

The following tables provide an illustrative summary of the expected impact of concentration and the number of scans on the signal-to-noise ratio for a representative proton signal in the ¹H NMR spectrum of this compound.

Table 1: Illustrative S/N Ratio as a Function of this compound Concentration

Concentration (mg/0.6 mL)Number of Scans (NS)Relative S/N Ratio (Approx.)
1.06410
2.56425
5.06450
10.064100

Table 2: Illustrative S/N Ratio as a Function of the Number of Scans for a 5.0 mg/0.6 mL this compound Sample

Concentration (mg/0.6 mL)Number of Scans (NS)Relative S/N Ratio (Approx.)
5.01625
5.06450
5.0256100
5.01024200

Experimental Protocols

Protocol 1: Standard ¹H NMR Analysis of this compound

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of pyridine-d₅ in a clean, dry vial.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.

    • Cap the NMR tube securely.

  • NMR Data Acquisition (on a 500 MHz spectrometer):

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width (sw): 0-12 ppm.

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans (ns): 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline correction to obtain a clean spectrum.

    • Reference the spectrum to the residual solvent peak of pyridine-d₅.

Protocol 2: Enhancing S/N using Advanced 2D NMR - ¹H-¹³C HSQC

For complex molecules like this compound where ¹H signals may overlap, a Heteronuclear Single Quantum Coherence (HSQC) experiment can provide better resolution and signal dispersion.

  • Sample Preparation: Prepare a more concentrated sample (e.g., 15-20 mg in 0.6 mL of DMSO-d₆) to compensate for the lower sensitivity of ¹³C NMR.

  • NMR Data Acquisition (on a 500 MHz spectrometer with a cryoprobe):

    • Pulse Sequence: A sensitivity-enhanced HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

    • Spectral Width (sw): F2 (¹H): 0-10 ppm; F1 (¹³C): 0-160 ppm.

    • Number of Scans (ns): 8-16 or higher, depending on concentration.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

    • Optimize other parameters according to the spectrometer's recommendations for HSQC experiments.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Perform Fourier transformation, followed by phase and baseline correction.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-10 mg this compound dissolve Dissolve in 0.6 mL Pyridine-d5 weigh->dissolve filter Filter into NMR tube dissolve->filter instrument High-Field NMR (>=400 MHz) filter->instrument params Set Acquisition Parameters (Pulse sequence, NS, d1, etc.) instrument->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Analyze S/N Ratio and Resolution reference->analyze

Caption: Experimental Workflow for NMR Analysis of this compound.

troubleshooting_workflow start Low S/N Ratio in Spectrum check_conc Is sample concentration adequate (5-10 mg/0.6 mL)? start->check_conc increase_conc Increase concentration if solubility allows check_conc->increase_conc No check_scans Is the number of scans sufficient? check_conc->check_scans Yes increase_conc->check_scans increase_scans Increase number of scans (e.g., 4x for 2x S/N) check_scans->increase_scans No check_params Are acquisition parameters (d1, pulse angle) optimal? check_scans->check_params Yes increase_scans->check_params optimize_params Optimize relaxation delay (d1) and use 90° pulse check_params->optimize_params No use_advanced Consider advanced techniques (Cryoprobe, higher field) check_params->use_advanced Yes end_good Good S/N Spectrum optimize_params->end_good use_advanced->end_good

Caption: Troubleshooting Logic for Low S/N Ratio in NMR.

References

Adjusting mobile phase for better separation of Solasonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for better separation of Solasonine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound and Solamargine peaks are co-eluting or showing poor resolution. How can I adjust the mobile phase to improve separation?

A: Poor resolution between this compound and its closely related glycoalkaloid, Solamargine, is a common challenge due to their structural similarity.[1][2] To improve separation, consider the following mobile phase adjustments:

  • Optimize Organic Modifier Percentage: In reversed-phase HPLC, the organic solvent (e.g., acetonitrile or methanol) strength is a primary driver of retention.

    • Decrease the percentage of the organic modifier (e.g., from 75% methanol to 70%). This will increase retention times for both compounds, potentially providing more time for the column to resolve them.[3]

    • Switch the organic modifier. If you are using methanol, trying acetonitrile (or vice versa) can alter the selectivity of the separation, as they have different interactions with the analyte and stationary phase.[4] Some methods have found methanol to be effective, while others prefer acetonitrile.[4][5]

  • Adjust Mobile Phase pH: The pH of the buffer in the mobile phase is critical, as it affects the ionization state of the analytes.

    • Lowering the pH (e.g., to pH 2.5 - 3.5) is often beneficial for the separation of these alkaloids.[3][4][6] An acidic mobile phase can suppress the ionization of residual silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape, which in turn enhances resolution.[3][7]

    • Experiment with different acidic buffers like phosphate buffer (KH2PO4, NaH2PO4) or triethylammonium phosphate (TEAP) to find the optimal separation.[4][8]

  • Gradient Elution: If isocratic elution (constant mobile phase composition) is insufficient, employing a gradient elution can be effective.[8][9] A gradient program, where the concentration of the organic solvent is increased over the course of the run, can help to separate complex mixtures and sharpen peaks.[9]

Q2: I am observing significant peak tailing for my this compound peak. What causes this and how can I fix it with the mobile phase?

A: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[7][10] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase surface.[7][11] Here’s how to address it by modifying the mobile phase:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) protonates the silanol groups, minimizing their unwanted ionic interaction with the basic this compound molecule.[3][6][7] This is one of the most effective ways to reduce tailing.

  • Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a stable pH across the column, leading to peak shape issues. Increasing the buffer strength (e.g., from 20 mM to 100 mM) can improve peak symmetry.[6]

  • Use Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and reduce tailing. However, this should be done cautiously as it can affect column longevity and detector performance.

Q3: The retention time for this compound is either too long or too short. How can I adjust it?

A: Adjusting the retention time is achieved by modifying the elution strength of the mobile phase.[9]

  • To Decrease a Long Retention Time: Increase the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase. This makes the mobile phase more non-polar, causing the analyte to elute faster from a reversed-phase column.[3]

  • To Increase a Short Retention Time: Decrease the percentage of the organic modifier. This increases the polarity of the mobile phase, leading to stronger retention and a longer elution time.[3]

Q4: My chromatogram shows broad peaks for this compound. Can the mobile phase be the cause?

A: Yes, broad peaks can be related to the mobile phase. While other factors like column degradation or extra-column volume can be culprits, consider these mobile phase-related solutions:

  • Mobile Phase Mismatch with Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion and broadening.[12]

  • Improper pH: An unsuitable pH can lead to poor peak shape. As mentioned, an acidic pH (2.5-3.5) is generally recommended for this compound to ensure sharp peaks.[4][6]

  • Flow Rate: While not a composition adjustment, ensure the flow rate is optimal. A flow rate that is too high can lead to peak broadening. A rate of 1.0 mL/min is commonly used.[3][5][13]

Data Presentation: Mobile Phase Compositions for this compound/Solasodine Analysis

The following table summarizes various mobile phase compositions and chromatographic conditions used for the separation of this compound and its aglycone, Solasodine.

Analyte(s)Mobile Phase CompositionStationary Phase (Column)pHFlow Rate (mL/min)Retention Time (min)
Solasodine10 mM Phosphate buffer : Acetonitrile (75:25)SphereClone 3µ ODS (100 x 4.6 mm)3.01.0~6
SolasodineMethanol : Water (70:30) with 20 mM PhosphateAlltima C-8 (250 x 4.6 mm)3.51.0~9.5
SolasodineMethanol : KH2PO4 (75:25)C182.51.0Not Specified
This compound & SolamargineAcetonitrile : 0.01 M Sodium Phosphate buffer (36.5:63.5)C187.21.0~11 (this compound), ~13 (Solamargine)
Solasodine70% Methanol : 30% Ammonium Dihydrogen PhosphateC182.51.0Not Specified
Solamargine65% Methanol : 35% Ammonium Dihydrogen PhosphateC183.51.0Not Specified
This compound & SolamargineChloroform : Methanol (9.3:0.7)HPTLC Silica gel 60F-254N/AN/ARf = 0.32 (Solasodine)

Experimental Protocols

General Protocol for RP-HPLC Analysis of this compound

This protocol provides a generalized starting point for method development based on common practices found in the literature.[3][4][5][13]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

2. Chromatographic Conditions:

  • Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of an aqueous buffer and an organic modifier.

    • Aqueous Phase (A): 20 mM Potassium Dihydrogen Phosphate (KH2PO4), with pH adjusted to 2.5-3.5 using phosphoric acid.[4][6]

    • Organic Phase (B): HPLC-grade Methanol or Acetonitrile.[4]

    • Isocratic Elution: Start with a composition like Methanol:Buffer (75:25, v/v).[4] Adjust the ratio to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min.[3][13]

  • Column Temperature: 25 °C.[4]

  • Detection Wavelength: 200-205 nm.[3][5]

  • Injection Volume: 20 µL.[5]

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) by dissolving it in methanol.[4]

  • Perform serial dilutions from the stock solution with the mobile phase to create a series of calibration standards (e.g., 1-25 µg/mL).[4]

4. Sample Preparation (from plant material):

  • Dry and powder the plant material.

  • Perform an extraction using a suitable solvent. Acid-base extraction is common for these alkaloids.[14]

  • The final extract should be filtered through a 0.45 µm syringe filter before injection to protect the HPLC system.

5. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the separation of this compound by adjusting the mobile phase.

Troubleshooting workflow for mobile phase adjustment.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Solasonine and Solamargine

Author: BenchChem Technical Support Team. Date: December 2025

Solasonine and Solamargine are two prominent steroidal glycoalkaloids predominantly found in plants of the Solanum species, such as Solanum nigrum (black nightshade).[1][2] Both compounds have garnered significant attention within the scientific community for their potent anticancer properties.[3][[“]] They exert their effects through various mechanisms, including the inhibition of cancer cell proliferation, induction of programmed cell death (apoptosis), and cell cycle arrest.[5][6][7] This guide provides an objective comparison of their anticancer activities, supported by experimental data, detailed protocols, and visualizations of the molecular pathways involved.

Data Presentation: A Quantitative Comparison

The following tables summarize the cytotoxic effects, impact on the cell cycle, and pro-apoptotic activity of this compound and Solamargine across various human cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

CompoundCancer Cell LineIC₅₀ ValueReference
This compound U87 MG (Glioma)~6 µM[8]
SGC-7901 (Gastric)Comparable to Cisplatin[9]
H446 (Lung)Effective at 3.4-13.6 µmol/L[10]
THP-1, MV4-11 (Leukemia)Dose-dependent inhibition[6]
Solamargine Hep3B (Hepatoma)5.0 µg/mL[11]
SMMC7721, HepG2 (Hepatoma)Dose-dependent inhibition[7][12]
SH-SY5Y (Neuroblastoma)15.62 µg/mL[13][14]
Sk-Br3 (Breast)18.81 µg/mL[13]
WM115, WM239 (Melanoma)~6 µM[15]
ACHN, 786-O (Renal Carcinoma)Dose-dependent inhibition[16]
Table 2: Effect on Cell Cycle

Cell cycle analysis reveals how these compounds interfere with the division and proliferation of cancer cells.

CompoundCancer Cell LineEffectReference
This compound THP-1, MV4-11 (Leukemia)G2/M phase arrest[6]
SGC-7901 (Gastric)G2 phase arrest[9][17]
Bladder Cancer CellsS phase arrest[18]
SW620 (Colorectal)S phase arrest[19]
Solamargine Hep3B (Hepatoma)G2/M phase susceptibility[11]
SMMC7721, HepG2 (Hepatoma)G2/M phase arrest[7]
A549 (Lung)G2/M phase arrest[20]
Huh7 (Liver)S phase arrest[21]
Table 3: Induction of Apoptosis

Apoptosis is a form of programmed cell death. Inducing apoptosis is a key strategy for many anticancer agents.

CompoundCancer Cell LineKey Apoptotic Markers/PathwaysReference
This compound H446 (Lung)Upregulation of BAX, CASP3; Downregulation of BCL2[10]
THP-1, MV4-11 (Leukemia)Cleavage of Caspase-3, PARP[6]
SGC-7901 (Gastric)Mitochondrial pathway, ER stress pathway[9]
HepG2 (Hepatoma)Upregulation of Bax; Downregulation of Bcl-2[2]
Solamargine Hep3B (Hepatoma)Upregulation of TNFR-I and -II[11]
QBC939 (Cholangiocarcinoma)Mitochondrial pathway, increased Bax/Bcl-2 ratio, Caspase-3, -7 activation[22]
Breast Cancer CellsExtrinsic (TNFR, Fas) & Intrinsic (Bax/Bcl-2) pathways[23]
Renal Carcinoma CellsUpregulation of Caspase-3, -8, -9, Bax; Downregulation of Bcl-2[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Solamargine. A control group receives medium with the vehicle (e.g., DMSO) only. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are cultured and treated with the desired concentrations of this compound or Solamargine for a set time period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells) are added.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases (G0/G1, S, G2/M) of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated as described above and harvested.

  • Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cell membrane.

  • Staining: The fixed cells are washed again with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A. RNase A ensures that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA. A histogram is generated, showing peaks that correspond to the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Mechanisms and Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer properties of a compound like this compound or Solamargine.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cancer Cell Culture B Treatment with This compound / Solamargine A->B C Cytotoxicity Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V) B->D E Cell Cycle Analysis (e.g., Flow Cytometry) B->E F Mechanism Study (e.g., Western Blot) B->F G Xenograft Model Establishment F->G Promising Results H Compound Administration G->H I Tumor Growth Measurement H->I J Histological Analysis I->J G cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound AMPK AMPK/FOXO3A Axis This compound->AMPK MAPK MAPK Pathway (p38, JNK) This compound->MAPK PI3K PI3K/AKT Pathway This compound->PI3K Hedgehog Hedgehog/Gli Pathway This compound->Hedgehog Wnt Wnt/β-Catenin Pathway This compound->Wnt Ferroptosis ↑ Ferroptosis This compound->Ferroptosis Induces Apoptosis ↑ Apoptosis AMPK->Apoptosis CellCycle Cell Cycle Arrest (G2/M or S Phase) AMPK->CellCycle MAPK->Apoptosis Proliferation ↓ Proliferation PI3K->Proliferation Hedgehog->Proliferation Metastasis ↓ Metastasis Wnt->Metastasis G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_other Other Pathways Solamargine Solamargine TNFR ↑ TNFR-I, TNFR-II Solamargine->TNFR Fas ↑ Fas Receptor Solamargine->Fas Bax ↑ Bax Solamargine->Bax Bcl2 ↓ Bcl-2, Bcl-xL Solamargine->Bcl2 STAT3 ↓ p-STAT3 Solamargine->STAT3 Caspase8 ↑ Caspase-8 Activation TNFR->Caspase8 Fas->Caspase8 Caspase3 ↑ Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 CytoC ↑ Cytochrome c Release Bax->CytoC Bcl2->CytoC Caspase9 ↑ Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis STAT3->Apoptosis Caspase3->Apoptosis

References

Harnessing Synergy: A Comparative Guide to Solasonine and Chemotherapy Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer treatments has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. Solasonine, a steroidal glycoalkaloid found in plants of the Solanum genus, has emerged as a promising candidate. It has been shown to not only possess intrinsic anti-tumor properties but also to enhance the efficacy of standard chemotherapeutic agents, offering a multi-pronged attack on cancer cells.

This guide provides a comparative analysis of the synergistic effects of this compound and its closely related analogues with key chemotherapy drugs. We present quantitative data from preclinical studies, detail the experimental protocols used to assess these interactions, and visualize the underlying molecular mechanisms and workflows.

Data Presentation: Quantifying the Synergistic Effect

The synergy between this compound (and its analogues) and chemotherapy drugs is most rigorously evaluated by determining the Combination Index (CI), where a value less than 1 indicates a synergistic interaction. Other measures, such as enhanced apoptosis rates and IC50 reduction, also provide strong evidence of synergy.

Table 1: Synergistic Effects of this compound with Cisplatin in Gastric Cancer

Cell LineTreatment (24h)IC50Apoptosis RateSynergistic Outcome
SGC-7901 (Human Gastric Cancer)This compound alone18 µM40.4%-
Cisplatin alone17.5 µM44.0%-
This compound (18 µM) + Cisplatin (17.5 µM)-79.3% Significant Increase in Apoptosis [1]

Table 2: Synergistic Effects of Solamargine (this compound Analogue) with Cisplatin in Lung Cancer

Solamargine shares the same steroidal aglycone as this compound and is often studied for similar synergistic properties.

Cell LineDrug CombinationCombination Index (CI)Interpretation (CI < 1 is Synergy)
NCI-H1299 (Human NSCLC)Solamargine + Cisplatin< 1 (e.g., 0.06)Strong Synergy [1]
NCI-H460 (Human NSCLC)Solamargine + Cisplatin< 1 Strong Synergy [1][2]

Table 3: this compound Analogues in Overcoming Doxorubicin Resistance

CompoundEffect on Drug ResistanceMechanism
Solasodine (Aglycone of this compound)Synergistically sensitizes multidrug-resistant (MDR) cancer cells to Doxorubicin.[2]Inhibits P-glycoprotein (P-gp) efflux pump activity via the NF-κB signaling pathway, leading to increased intracellular Doxorubicin accumulation.[2]
Solamargine Shows synergistic effects against T47D human breast cancer cells when combined with Doxorubicin.[3]Reduces the expression of drug resistance-associated proteins like MRP1 and P-gp.[4]

Experimental Protocols

The following is a generalized protocol for assessing the synergistic effects of this compound and chemotherapy drugs, based on standard methodologies cited in the literature.

1. Cell Culture and Maintenance

  • Cancer cell lines (e.g., SGC-7901, NCI-H1299) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity and IC50 Determination (MTT Assay)

  • Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of this compound alone, the chemotherapy drug alone, and fixed-ratio combinations of both drugs.

  • After a specified incubation period (e.g., 24, 48, or 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • After 4 hours of incubation, the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated, and the half-maximal inhibitory concentration (IC50) for each agent is determined from dose-response curves.

3. Synergy Analysis (Chou-Talalay Method)

  • The dose-effect data from the MTT assay is analyzed using software like CompuSyn.[5]

  • This method calculates the Combination Index (CI) based on the median-effect equation.[6]

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • The analysis also generates the Dose Reduction Index (DRI) , which quantifies how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.[5]

4. Apoptosis Analysis (Flow Cytometry)

  • Cells are treated with this compound, the chemotherapy drug, or the combination at their respective IC50 concentrations.

  • After treatment, cells are harvested, washed, and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.

  • The percentage of apoptotic cells (early and late) is quantified using a flow cytometer. A significant increase in apoptosis in the combination group compared to the single-agent groups indicates a synergistic effect.[1]

Visualizing the Mechanisms and Workflows

Diagram 1: Experimental Workflow for Synergy Assessment

G cluster_0 In Vitro Preparation cluster_1 Treatment & Viability Assay cluster_2 Data Analysis & Interpretation a Cell Culture (e.g., SGC-7901) b Cell Seeding (96-well plates) a->b c Dose-Response Treatment (this compound, Chemo Drug, Combo) b->c d MTT Assay (Measure Cell Viability) c->d e Calculate IC50 Values d->e f Chou-Talalay Analysis (CompuSyn Software) e->f g Determine Combination Index (CI) & Dose Reduction Index (DRI) f->g h Synergy (CI<1) Additive (CI=1) Antagonism (CI>1) g->h

Caption: A typical workflow for determining drug synergy using the Chou-Talalay method.

Diagram 2: Synergistic Apoptosis Induction Pathway

G cluster_drugs Therapeutic Agents cluster_pathway Intracellular Signaling sol This compound bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) sol->bcl2 Inhibits bax Bax (Pro-apoptotic) sol->bax Promotes chemo Cisplatin dna DNA Damage chemo->dna Induces mito Mitochondrial Disruption bcl2->mito bax->mito cyto Cytochrome c Release mito->cyto casp9 Caspase-9 Activation cyto->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis (Programmed Cell Death) casp3->apoptosis dna->bax Activates G center Enhanced Chemotherapeutic Efficacy sol This compound mdr Reversal of Multidrug Resistance sol->mdr Inhibits P-gp/MRP1 apop Increased Apoptosis sol->apop Modulates Bcl-2/Bax chemo Chemotherapy (e.g., Doxorubicin) chemo->apop Induces DNA Damage mdr->center Increases Drug Accumulation apop->center Promotes Cell Death

References

Validating the Neuroprotective Mechanism of Solasonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective mechanisms of Solasonine against two well-established neuroprotective agents, Edaravone and Resveratrol. The information presented herein is intended to facilitate research and development efforts in the field of neurodegenerative diseases by offering a structured overview of their mechanisms of action, supported by experimental data.

Comparative Analysis of Neuroprotective Mechanisms

This compound, a glycoalkaloid found in plants of the Solanum genus, has demonstrated promising neuroprotective properties. Its mechanism of action, along with those of Edaravone and Resveratrol, is multifaceted, primarily involving the mitigation of oxidative stress and inflammation, two key pathological features of neurodegenerative disorders.

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. It has been shown to suppress the TLR4/MyD88/NF-κB pathway, which is a critical mediator of inflammatory responses in the central nervous system. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound activates the AMPK/Nrf2/HO-1 signaling cascade, a crucial pathway for cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant genes, thereby enhancing the cellular antioxidant capacity.

Edaravone , a potent free radical scavenger, is an approved treatment for amyotrophic lateral sclerosis (ALS) and ischemic stroke. Its primary neuroprotective mechanism is the direct neutralization of reactive oxygen species (ROS), thus preventing oxidative damage to neurons. Edaravone has been shown to inhibit lipid peroxidation and protect against neuronal cell death induced by oxidative insults.

Resveratrol , a natural polyphenol found in grapes and other plants, exhibits neuroprotective effects through various mechanisms. It is known to activate Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular stress resistance and longevity. Resveratrol also modulates inflammatory responses by inhibiting the NF-κB signaling pathway and reduces oxidative stress by activating the Nrf2 pathway.

The following diagram illustrates the key signaling pathways involved in the neuroprotective effects of this compound.

Solasonine_Neuroprotection_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits AMPK AMPK This compound->AMPK Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Neuroinflammation (↓ TNF-α, IL-6) NFkB->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection Nrf2 Nrf2 AMPK->Nrf2 HO1 HO-1 Nrf2->HO1 OxidativeStress Oxidative Stress (↓ ROS) HO1->OxidativeStress Reduces OxidativeStress->Neuroprotection

Caption: this compound's dual neuroprotective signaling pathways.

Quantitative Data Comparison

The following tables summarize quantitative data from in vitro and in vivo studies on the neuroprotective effects of this compound, Edaravone, and Resveratrol. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental models and conditions.

Table 1: In Vitro Neuroprotective Effects

CompoundCell LineStressorConcentrationEndpointResultReference
This compound THP-1, MV4-11-6-10 µMApoptosisIncreased apoptosis rate
PANC-1, CFPAC-1-25-50 µMApoptosisIncreased apoptosis
SGC-7901-18 µMApoptosis Rate40.4%
Edaravone -Aβ25–35-ROS ProductionDecreased
-Aβ25–35-ApoptosisDecreased
Resveratrol Hippocampal NeuronsAβ25–3515-40 µMCell DeathSignificant reduction
PC12-1-30 µMCell DeathInhibition

Table 2: In Vivo Neuroprotective Effects

CompoundAnimal ModelInjury ModelDosageEndpointResultReference
This compound MCAO RatsIschemia-Reperfusion-Infarct VolumeReduced
MCAO RatsIschemia-Reperfusion-Neurological DeficitAlleviated
Edaravone RatTraumatic Brain Injury-Neuron LossPrevented
ALS Patients-60 mgALSFRS-R Score DeclineSlowed by 33%
Resveratrol MCAO RatsIschemia-Reperfusion30 mg/kgInfarct AreaSignificantly reduced
Alzheimer's Patients-500 mg/dayBrain VolumeSignificantly reduced loss

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (this compound, Edaravone, or Resveratrol) for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent (e.g., MPP+, 6-OHDA, or amyloid-beta) for an appropriate time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Culture and Treatment: Grow neuronal cells on coverslips and treat with the compounds and neurotoxin as described for the MTT assay.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 20 minutes and then permeabilize with 0.1% Triton X-100 for 5 minutes.

  • TUNEL Staining: Perform TUNEL staining according to the manufacturer's instructions of a commercial kit. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP.

  • Counterstaining: Counterstain the cell nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, while all nuclei will show blue fluorescence.

  • Quantification: Calculate the percentage of TUNEL-positive cells relative to the total number of cells.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse the treated neuronal cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-NF-κB, Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

The following diagram outlines a general experimental workflow for validating the neuroprotective effects of a compound.

Experimental_Workflow start Start: Hypothesis (Compound has neuroprotective effects) invitro In Vitro Studies (Neuronal Cell Lines) start->invitro viability Cell Viability Assay (e.g., MTT) invitro->viability apoptosis Apoptosis Assay (e.g., TUNEL) invitro->apoptosis western Mechanism Study (Western Blot for signaling proteins) invitro->western invivo In Vivo Studies (Animal Models of Neurodegeneration) viability->invivo apoptosis->invivo western->invivo behavioral Behavioral Tests (e.g., Morris Water Maze) invivo->behavioral histology Histopathological Analysis (e.g., Nissl Staining) invivo->histology biochemical Biochemical Assays (e.g., ELISA for cytokines) invivo->biochemical conclusion Conclusion: Validation of Neuroprotective Mechanism behavioral->conclusion histology->conclusion biochemical->conclusion

Caption: General workflow for neuroprotective drug validation.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent, with a mechanism of action that encompasses both anti-inflammatory and antioxidant pathways. Its ability to modulate the TLR4/MyD88/NF-κB and AMPK/Nrf2/HO-1 signaling pathways provides a strong rationale for its further investigation in the context of neurodegenerative diseases. While direct comparative studies with established neuroprotectants like Edaravone and Resveratrol are limited, the available data suggests that this compound's multifaceted mechanism may offer a unique therapeutic advantage. Further research, including head-to-head preclinical studies and eventually clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of neurodegenerative disorders.

Comparative study of Solasonine's effects on different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Solasonine's Impact on Cancer Cells: A Comparative Analysis

This compound, a steroidal glycoalkaloid found in plants of the Solanum genus, has emerged as a compound of interest in oncology research due to its demonstrated anti-tumor properties.[1] Extensive studies have revealed its capacity to inhibit proliferation, induce programmed cell death (apoptosis), and impede metastasis across a variety of cancer cell lines.[2] This guide provides a comparative overview of this compound's effects on different cancer cell types, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic effect of this compound varies among different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values obtained from various studies. A lower IC50 value indicates a higher potency of the compound.

Cancer TypeCell LineIC50 Value (µM)Citation
Colorectal Cancer SW62035.52[3]
SW48044.16[3]
Lung Cancer A54944.18[3]
Gastric Cancer MGC80346.72[3]
SGC-790118[4]
Bladder Cancer T24~50[2]
5637~80[2]
Glioma U87 MG6[5]
Oral Cancer (Multidrug-Resistant) KB-ChR-8-530[6]
Acute Monocytic Leukemia THP-1Not specified[7]
MV4-11Not specified[7]

Summary of this compound's Biological Effects on Various Cancer Cell Lines

Cancer TypeCell Line(s)Key Biological EffectsCitation
Lung Cancer H446Inhibition of proliferation, induction of apoptosis.[8]
Bladder Cancer T24, 5637Inhibition of proliferation, induction of apoptosis.[2]
Colorectal Cancer SW620Inhibition of proliferation, induction of apoptosis, cell cycle arrest.[3]
Gastric Cancer SGC-7901Inhibition of proliferation, induction of apoptosis via mitochondrial and endoplasmic reticulum stress pathways, G2 phase cell cycle arrest.[4][9]
Pancreatic Cancer PANC-1, CFPAC-1Inhibition of proliferation, migration, and invasion; induction of apoptosis and ferroptosis.[10]
Glioma U87 MGInhibition of proliferation, migration, and colony formation; induction of apoptosis.[5]
Hepatocellular Carcinoma HepG2, Hep3bInduction of apoptosis through both p53-dependent and p53-independent pathways.[11]
Leukemia THP-1, MV4-11Inhibition of proliferation, induction of apoptosis and cell cycle arrest.[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the effects of this compound on cancer cell lines.

Cell Viability and Proliferation Assay (MTT/CCK-8)

This assay is used to determine the cytotoxic effects of this compound and calculate its IC50 value.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50, 60 µM) for a specified duration (e.g., 24, 48, or 72 hours).[3] A control group receives the vehicle (e.g., DMSO) alone.

  • Reagent Addition: After the treatment period, MTT or CCK-8 reagent is added to each well, and the plates are incubated for a further 1-4 hours.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).

  • Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Flow Cytometry)

This method quantifies the extent of apoptosis induced by this compound.

  • Cell Treatment: Cells are treated with this compound at a specific concentration (e.g., 40 µM) for a set time (e.g., 24 hours).[3]

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Protein Extraction: After treatment with this compound, cells are lysed to extract total protein. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., BAX, BCL2, Caspase-3, p21, CDK2, proteins from the PI3K/Akt or MAPK pathways).[3][8] This is followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflow

This compound exerts its anti-cancer effects by modulating several key signaling pathways. Diagrams illustrating a common signaling pathway affected by this compound and a general experimental workflow are provided below.

G This compound This compound NRP1 NRP1 This compound->NRP1 Binds/Inhibits PI3K PI3K This compound->PI3K Inhibits MAPK_pathway MAPK Pathway (ERK, p38, JNK) This compound->MAPK_pathway Inhibits HDAC HDAC This compound->HDAC Inhibits NFkB NF-κB This compound->NFkB Inhibits NRP1->PI3K NRP1->MAPK_pathway EGFR EGFR/VEGFR2 EGFR->PI3K EGFR->MAPK_pathway AKT AKT PI3K->AKT AKT->NFkB Proliferation Cell Proliferation ↓ AKT->Proliferation Promote Apoptosis Apoptosis ↑ AKT->Apoptosis Inhibit MAPK_pathway->Proliferation Promote MAPK_pathway->Apoptosis Inhibit p53_acetylation p53 Acetylation ↑ HDAC->p53_acetylation Normally inhibits p21 p21 ↑ p53_acetylation->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest NFkB->Proliferation Promote NFkB->Apoptosis Inhibit G cluster_0 In Vitro Studies cell_culture Cancer Cell Line Culture treatment This compound Treatment (Dose- & Time-dependent) cell_culture->treatment viability_assay Cell Viability Assay (MTT/CCK-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination viability_assay->ic50 pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis

References

Solasonine's Anti-Inflammatory Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory mechanisms of Solasonine, a steroidal glycoalkaloid found in various Solanum species. We present a detailed examination of its signaling pathways, comparative data on its efficacy against established anti-inflammatory agents, and the experimental protocols used to validate these findings.

Confirmed Anti-inflammatory Pathway of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

1. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the nuclear translocation of the p50/p65 subunits of NF-κB.[1][2] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon inflammatory stimuli, IκB is phosphorylated and degraded, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory mediators. This compound intervenes in this process, effectively blocking the downstream inflammatory cascade. This leads to a dose-dependent reduction in the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2]

2. Modulation of the MAPK Signaling Pathway:

The MAPK pathways are crucial in regulating inflammation and the production of inflammatory mediators.[1] Research indicates that this compound's anti-inflammatory action involves the suppression of the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK).[1][2] The activation of these MAPKs is often an upstream event leading to NF-κB activation. By targeting p-p38 and p-JNK, this compound can further dampen the inflammatory response.

It is important to note that some studies have reported conflicting findings, with one study suggesting that this compound does not affect NF-κB activity. This discrepancy may be attributable to differences in the experimental models and cell types used.

The following diagram illustrates the established anti-inflammatory signaling pathway of this compound.

Solasonine_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli TLR4 TLR4 Stimulus->TLR4 Activates MAPK_p MAPK (p38, JNK) TLR4->MAPK_p Activates IKK IKK MAPK_p->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NFκB NF-κB (p50/p65) NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocates This compound This compound This compound->MAPK_p Inhibits Phosphorylation This compound->NFκB_n Inhibits Translocation DNA DNA NFκB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Induces

Diagram 1: this compound's Anti-inflammatory Signaling Pathway.

Comparative Performance Analysis

While direct head-to-head studies are limited, this section provides a comparative analysis of this compound's anti-inflammatory efficacy against two standard drugs, Indomethacin and Dexamethasone, based on data from various in vitro and in vivo studies.

In Vitro Inhibition of Pro-inflammatory Markers

The following table summarizes the inhibitory effects of this compound and comparator drugs on key inflammatory mediators. It is important to note that the experimental conditions (cell types, stimuli, concentrations) may vary between studies, making direct comparisons challenging.

ParameterThis compoundIndomethacinDexamethasone
TNF-α Production Dose-dependent decrease in gene expression[1][2]Significant reduction in paw tissue[3]Inhibition of release from adipocytes and monocytes[4][5]
IL-6 Production Dose-dependent decrease in gene expression[1][2]Significant reduction in paw tissue[3]Inhibition of release[6][7]
iNOS Expression Dose-dependent reduction in protein expression[1][2]-Marked repression of mRNA and protein expression[4]
COX-2 Expression Dose-dependent reduction in protein expression[1][2]Inhibition of protein expression[3]-
IC50 Values 3.97 µM (U87 MG cells, cytotoxicity)[2]Not directly reported for inflammatory markers in these studiesNot directly reported for inflammatory markers in these studies

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory potential of compounds. The table below presents a qualitative comparison based on available data.

AssayThis compound/SolasodineIndomethacinDexamethasone
Carrageenan-Induced Paw Edema Solasodine (aglycone of this compound) reported to have a dose-dependent anti-inflammatory effect[2]Significant inhibition of paw edema[3][8][9]Completely prevented the carrageenan-induced increase in NGF[8]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the anti-inflammatory pathway of this compound.

1. Western Blot Analysis for NF-κB, p-p38, and p-JNK

This protocol is designed to assess the protein levels of total and phosphorylated forms of key signaling molecules.

  • Cell Culture and Treatment: Plate cells (e.g., U87 MG glioma cells or RAW 264.7 macrophages) and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) should be included. For studies involving inflammatory stimuli, cells can be pre-treated with this compound before stimulation with an agent like lipopolysaccharide (LPS).

  • Protein Extraction: Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against NF-κB p65, phospho-p38 MAPK, phospho-JNK, total p38 MAPK, total JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Perform densitometric analysis of the bands using image analysis software.

The following diagram outlines the workflow for the Western blot analysis.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Data Analysis I->J

Diagram 2: Western Blot Experimental Workflow.

2. NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of NF-κB.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Cell Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the expression and production of key pro-inflammatory mediators. While direct comparative data with standard anti-inflammatory drugs is still emerging, the existing in vitro and in vivo studies indicate that this compound is a promising candidate for further investigation and development as a novel anti-inflammatory agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this compound.

References

A Comparative Guide to Analytical Methods for Solasonine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantification of Solasonine, a glycoalkaloid of significant interest in pharmaceutical research due to its potential therapeutic properties. The selection of an appropriate analytical method is critical for accurate and reliable quantification in various matrices, from plant extracts to biological samples. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data from various studies.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key performance parameters of the most common analytical techniques used for this compound quantification. This allows for a direct comparison of their linearity, sensitivity (LOD and LOQ), and accuracy.

Parameter HPLC-UV UPLC-MS/MS HPTLC
Linearity Range 0.86 - 990.00 µg/mL0.1 - 500 ng/mL5 - 100 ng/mL
Correlation Coefficient (r²) > 0.9996> 0.994≥ 0.99
Limit of Detection (LOD) 0.29 µg/mL0.1 ng/mL0.37 ng/mL
Limit of Quantification (LOQ) 0.86 µg/mL0.5 ng/mL1.15 ng/mL
Accuracy (Recovery) > 88.94%86.0% - 94.3%> 97%
Precision (%RSD) < 5%< 9.8%Not explicitly stated in the provided results

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of this compound in plant materials and pharmaceutical formulations.

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 analytical column (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution using a mixture of sodium phosphate buffer (e.g., pH 7.2, 0.01 M) and acetonitrile is common.

  • Detection: UV detection is performed at approximately 200 nm.

  • Sample Preparation: Powdered plant material can be extracted with an aqueous ethanol solution containing an internal standard. The resulting extract is filtered before injection into the HPLC system.

  • Quantification: A calibration curve is generated by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in the samples is then determined from this curve.

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers high sensitivity and selectivity, making it suitable for the quantification of this compound in complex biological matrices like plasma.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is required. An ACQUITY HSS T3 column (100x2.1mm, 1.8μm) is a suitable choice for separation.

  • Mobile Phase: A gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile is typically employed.

  • Detection: Detection is carried out using positive-ion electrospray tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.

  • Sample Preparation: For plasma samples, protein precipitation is a common preparation step. This can be achieved by adding acetonitrile (containing an internal standard) to the plasma sample.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

3. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective method for screening and quantification.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60F₂₅₄ are commonly used.

  • Mobile Phase: A mixture of chloroform, methanol, and water is a suitable developing solvent.

  • Sample Application: Samples and standards are applied to the HPTLC plate as bands.

  • Detection and Quantification: After development, the plate is derivatized, for instance with Dragendorff's reagent, and densitometric scanning is performed at a specific wavelength (e.g., 520 nm) to quantify the separated compounds. A calibration curve is prepared by plotting the peak area of the standards against their concentration.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the cross-validation of analytical methods.

A Comparative Analysis of Solasonine Efficacy from Diverse Solanum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals variations in the therapeutic efficacy of solasonine, a steroidal glycoalkaloid, derived from different species of the Solanum genus. This comparison guide, intended for researchers, scientists, and drug development professionals, consolidates findings on the anticancer, anti-inflammatory, and antimicrobial properties of this compound, highlighting the importance of the plant source in its potential therapeutic applications.

This compound, a naturally occurring compound found in various nightshade species, has garnered significant interest for its potent biological activities. However, its effectiveness can differ based on the Solanum species from which it is extracted. This guide provides a side-by-side comparison of this compound's performance, supported by quantitative data from multiple studies.

Anticancer Efficacy: A Comparative Overview

The cytotoxic effects of this compound against various cancer cell lines have been extensively studied. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, varies depending on the Solanum species of origin and the cancer cell line being tested.

Data compiled from several studies on this compound derived from Solanum nigrum, Solanum melongena, and Solanum lycocarpum, as well as an extract from Solanum incanum, are presented below. It is important to note that some studies use extracts containing a mixture of glycoalkaloids, and this is indicated in the table.

Table 1: Comparative Anticancer Efficacy (IC50) of this compound and this compound-Containing Extracts from Different Solanum Species

Solanum SpeciesCancer Cell LineIC50 (µM)Notes
Solanum nigrumTHP-1 (Acute Monocytic Leukemia)11.19[1]
MV4-11 (Acute Monocytic Leukemia)12.50[1]
NB-4 (Acute Promyelocytic Leukemia)15.45[1]
HL-60 (Acute Promyelocytic Leukemia)15.87[1]
HEL (Erythroleukemia)17.00[1]
SW620 (Colorectal Carcinoma)35.52[2]
SW480 (Colorectal Carcinoma)44.16[2]
A549 (Lung Carcinoma)44.18[2]
MGC803 (Gastric Carcinoma)46.72[2]
U87 MG (Glioblastoma)6[3]
Solanum melongenaHuh-7 (Hepatocellular Carcinoma)10.3 ± 1.5[4]
HepG2 (Hepatocellular Carcinoma)Not specified directly for this compound[4]
Solanum lycocarpumLeishmania amazonensis (promastigote)7.8[5]
Solanum incanumB16 (Melanoma)4.09 µg/mL (SR-T100 extract)Extract contains solamargine and this compound.[6]
A375 (Melanoma)7.54 µg/mL (SR-T100 extract)Extract contains solamargine and this compound.[6]
G361 (Melanoma)5.37 µg/mL (SR-T100 extract)Extract contains solamargine and this compound.[6]

Antimicrobial Activity

The antimicrobial properties of Solanum alkaloids have also been investigated. While much of the available data focuses on solasodine, the aglycone of this compound, it provides valuable insight into the potential antimicrobial spectrum. The minimum inhibitory concentration (MIC) is a key metric used to evaluate antimicrobial efficacy.

Table 2: Antimicrobial Efficacy (MIC) of Solasodine from Solanum nigrum

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus8
Staphylococcus epidermidis6
Escherichia coli4
Pseudomonas aeruginosa8

Data derived from a study on solasodine, the aglycone of this compound, from Solanum nigrum.[7]

Anti-Inflammatory Mechanisms

This compound has demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[8] Specifically, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[3] By suppressing the activation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and mediators.[3]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to modulate critical cellular signaling pathways. In cancer, this compound induces apoptosis (programmed cell death) and inhibits cell proliferation by targeting pathways such as NF-κB, PI3K/AKT, and MAPK.[9]

The diagram below illustrates the inhibitory effect of this compound on the NF-κB signaling pathway, a key mechanism in its anti-inflammatory and anticancer activities.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IkB Degradation This compound This compound This compound->IKK_Complex Inhibits DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

This compound's inhibition of the NF-κB signaling pathway.

This compound also triggers the intrinsic apoptosis pathway, a critical mechanism for eliminating cancerous cells. The workflow below outlines the key steps in this process.

G Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes Pore Formation Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Activation Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound This compound->Bax Promotes

This compound-induced intrinsic apoptosis pathway.

Experimental Protocols

To ensure the reproducibility of the cited findings, this section details the methodologies for the extraction and purification of this compound, as well as the key biological assays used to determine its efficacy.

Extraction and Purification of this compound

The following is a generalized workflow for the extraction and purification of this compound from Solanum plant material, synthesized from various reported methods.

G Extraction Extraction with Aqueous Acetic Acid or Ethanol Filtration Filtration Extraction->Filtration Concentration Concentration (e.g., Rotary Evaporation) Filtration->Concentration Hydrolysis Acid Hydrolysis (e.g., HCl in Methanol) to yield Aglycone (Solasodine) Concentration->Hydrolysis Purification Purification (e.g., Column Chromatography) Hydrolysis->Purification End Pure this compound Purification->End

References

Replicating the In Vivo Anti-Tumor Effects of Solasonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a glycoalkaloid found in plants of the Solanaceae family, has emerged as a promising natural compound with potent anti-tumor activities demonstrated in various preclinical cancer models. This guide provides a comprehensive comparison of the in vivo anti-tumor effects of this compound with standard chemotherapeutic agents across different cancer types. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to facilitate the replication and advancement of research in this area.

Comparative Efficacy of this compound: In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in several xenograft mouse models, demonstrating significant inhibition of tumor growth and metastasis. This section summarizes the key quantitative data from these studies and compares it with the effects of standard-of-care chemotherapeutic agents.

Table 1: Comparative In Vivo Anti-Tumor Efficacy of this compound and Standard Chemotherapeutics
Cancer TypeCell LineAnimal ModelTreatmentDosageRouteKey Findings (Tumor Growth Inhibition)Citation(s)
Pancreatic Cancer PANC-1, CFPAC-1Nude MiceThis compound40 and 80 mg/kgOralSuppressed tumor volumes and abrogated metastasis.[1]
PANC-1Nude MiceGemcitabineNot specifiedNot specifiedStandard first-line treatment for pancreatic cancer.[1]
Glioma U87 MGNude MiceThis compoundNot specifiedIntraperitonealSignificant tumor suppression compared to control.[2]
U87 MGNude MiceTemozolomideNot specifiedNot specifiedStandard-of-care for glioblastoma.[2]
Hepatocellular Carcinoma HepG2Nude MiceThis compoundNot specifiedNot specifiedSuppressed tumor volume and weight.[3]
HepG2Nude MiceSorafenibNot specifiedNot specifiedStandard therapy for advanced HCC.[3]
Gastric Cancer SGC-7901Not specified in abstractCisplatin17.5 μM (in vitro)Not specifiedComparable in vitro inhibitory effect to this compound.[4][5]
HGC-27Xenograft Tumor MouseThis compoundNot specifiedNot specifiedInhibits proliferation and migration.[6]

Detailed Experimental Protocols

Accurate replication of in vivo studies is crucial for validating research findings. This section provides detailed methodologies for key experiments involving this compound.

Pancreatic Cancer Xenograft Model
  • Cell Lines: PANC-1 and CFPAC-1 human pancreatic cancer cells.

  • Animal Model: Male nude mice.

  • Tumor Induction: Subcutaneous injection of 1 x 10^6 PANC-1 or CFPAC-1 cells into the right side of each mouse.

  • Treatment Protocol:

    • Once tumors reached a palpable size, mice were randomized into control and treatment groups.

    • This compound was administered orally at doses of 40 mg/kg and 80 mg/kg.

    • Treatment was given twice a week for five consecutive weeks.

  • Efficacy Evaluation:

    • Tumor volumes were measured at specified time points using the formula: (length × width²) × 0.5.

    • At the end of the study (five weeks post-injection), tumors were excised and weighed.

    • For metastasis studies, live fluorescence imaging was used to monitor the spread of cancer cells.[1]

Glioma Xenograft Model
  • Cell Line: U87 MG human glioma cells.

  • Animal Model: Female nu/nu mice (4-6 weeks old).

  • Tumor Induction: Subcutaneous injection of 2 x 10^6 U87 cells in 100 μL PBS near the axillary fossa.

  • Treatment Protocol:

    • Two weeks after inoculation, when tumors reached approximately 3 mm x 4 mm, mice were randomly assigned to treatment groups.

    • This compound was administered via intraperitoneal injection.

  • Efficacy Evaluation:

    • Tumor volumes and weights were measured.

    • On day 30, mice were euthanized, and tumors were harvested for further analysis, including immunohistochemistry for signaling pathway components.[2]

Hepatocellular Carcinoma Xenograft Model
  • Cell Line: HepG2 human hepatocellular carcinoma cells.

  • Animal Model: Mouse xenograft model.

  • Treatment Protocol: The specific details of the in vivo protocol, including dosage and administration route, were not fully detailed in the abstract reviewed.

  • Efficacy Evaluation:

    • Tumor volume and weight were measured to assess the anti-tumor effect of this compound.

    • Metabolomics analysis was performed on tumor tissues to investigate the underlying mechanisms of action.[3]

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.

NF-κB and MAPK Signaling in Glioma

In glioma, this compound has been shown to inhibit the NF-κB signaling pathway. It prevents the nuclear translocation of the p50/p65 subunits of NF-κB.[2] Furthermore, it suppresses the phosphorylation of p38 and JNK MAPKs, which are key components of the mitogen-activated protein kinase (MAPK) pathway involved in inflammation and cell proliferation.[7]

NF_kB_MAPK_Pathway cluster_nucleus Nuclear Events This compound This compound p38_JNK p-p38 & p-JNK MAPKs This compound->p38_JNK inhibits NF_kB NF-κB (p50/p65) This compound->NF_kB inhibits translocation p38_JNK->NF_kB Nucleus Nucleus NF_kB->Nucleus translocates to Transcription Gene Transcription Proliferation Glioma Cell Proliferation & Inflammation Transcription->Proliferation promotes

Caption: this compound inhibits glioma growth by suppressing the NF-κB and MAPK signaling pathways.

MICA Upregulation in Gastric Cancer

In gastric cancer, this compound has been found to restore the sensitivity of cancer cells to Natural Killer (NK) cells by inducing DNA demethylation of the MHC class I polypeptide-related sequence A (MICA) promoter.[6] This leads to increased MICA expression on the surface of cancer cells, making them more recognizable and susceptible to NK cell-mediated cytotoxicity.

MICA_Pathway This compound This compound DNMTs DNMT1, DNMT3A, DNMT3B This compound->DNMTs downregulates MICA_Promoter MICA Promoter DNMTs->MICA_Promoter methylates MICA_Expression MICA Expression MICA_Promoter->MICA_Expression regulates Tumor_Cell Gastric Cancer Cell MICA_Expression->Tumor_Cell expressed on NK_Cell NK Cell NK_Cell->Tumor_Cell recognizes & kills Apoptosis Tumor Cell Apoptosis

Caption: this compound enhances NK cell-mediated killing of gastric cancer cells by upregulating MICA expression.

Ferroptosis Induction in Pancreatic Cancer

A key mechanism of this compound's action in pancreatic cancer is the induction of ferroptosis, an iron-dependent form of programmed cell death. This compound achieves this by inhibiting the TFAP2A/OTUB1/SLC7A11 axis, leading to the degradation of SLC7A11, a crucial component of the cystine/glutamate antiporter system. This disrupts glutathione metabolism and leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptosis.[8]

Ferroptosis_Pathway This compound This compound TFAP2A TFAP2A This compound->TFAP2A inhibits OTUB1 OTUB1 TFAP2A->OTUB1 promotes transcription SLC7A11 SLC7A11 OTUB1->SLC7A11 deubiquitinates & stablizes Glutathione Glutathione Metabolism SLC7A11->Glutathione maintains Lipid_ROS Lipid ROS Accumulation Glutathione->Lipid_ROS prevents Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: this compound induces ferroptosis in pancreatic cancer cells by targeting the TFAP2A/OTUB1/SLC7A11 axis.

Conclusion

The preclinical in vivo data strongly support the potential of this compound as a novel anti-tumor agent. Its efficacy in inhibiting tumor growth and metastasis across various cancer types, often through unique mechanisms of action compared to standard chemotherapies, warrants further investigation. The detailed experimental protocols and understanding of the signaling pathways provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing cancer therapeutics. Future studies should focus on optimizing dosing and administration routes, as well as exploring combination therapies to fully harness the anti-cancer potential of this compound.

References

A Comparative Analysis of Solasonine's Inhibitory Efficacy Against Other Glycoalkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing literature reveals that solasonine, a steroidal glycoalkaloid found in various Solanaceae species, exhibits significant but often comparatively weaker inhibitory activity against a range of biological targets when compared to its close structural analog, solamargine. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of the inhibitory effects of this compound and other prominent glycoalkaloids.

Executive Summary

This compound and solamargine, both sharing the same aglycone solasodine but differing in their sugar moieties, are the most frequently compared glycoalkaloids in scientific literature. Consistently, studies indicate that solamargine demonstrates a more potent inhibitory effect across various cancer cell lines, protozoa, and fungi. Other glycoalkaloids, such as α-chaconine and α-solanine from potatoes, also exhibit potent cytotoxic effects, often exceeding that of this compound. This comparison guide will delve into the quantitative data supporting these findings, detail the experimental methodologies used, and illustrate the key signaling pathways involved.

Comparative Inhibitory Activity: A Quantitative Overview

The inhibitory effects of this compound and other glycoalkaloids are typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the IC50 values of various glycoalkaloids against different cell lines and organisms.

Table 1: Antiproliferative Activity (IC50) Against Human Cancer Cell Lines

GlycoalkaloidCell LineCancer TypeIC50 (µg/mL)IC50 (µM)Citation
This compound HepG2Liver Carcinoma6.01-[1]
SGC-7901Gastric Cancer--[1]
MCF-7Breast Adenocarcinoma22.2514.57[1]
Multiple LinesVarious6.01 - 26.21-[1]
SW620Colorectal Cancer-35.52[2]
SW480Colorectal Cancer-44.16[2]
A549Lung Cancer-44.18[2]
MGC803Gastric Cancer-46.72[2]
Solamargine HepG2Liver Carcinoma--
MCF-7Breast Adenocarcinoma18.2313.55[1]
B16F10Murine Melanoma10.15-[1]
Multiple LinesVarious4.58 - 18.23-[1]
α-Chaconine VariousVariousGenerally most cytotoxic-[3]
α-Solanine VariousVariousLess cytotoxic than α-chaconine-[3]

Table 2: Anti-protozoal and Anti-fungal Activity

GlycoalkaloidOrganismActivityIC50 / LC50Citation
This compound Leishmania amazonensisLeishmanicidal7.8 µM[4]
Giardia lambliaAntiprotozoal103.7 µg/mL[4]
Schistosoma mansoniSchistosomicidal~7 ppm[4]
Rhizoctonia solaniAntifungalInactive[5]
Solamargine Leishmania amazonensisLeishmanicidal6.2 µM[4]
Giardia lambliaAntiprotozoal120.3 µg/mL[4]
Schistosoma mansoniSchistosomicidal~7 ppm[4]
Phoma medicaginisAntifungal60 µM (at pH 7)[5]
This compound + Solamargine (1:1 mixture) Leishmania amazonensisLeishmanicidal1.1 µM[4]
Giardia lambliaAntiprotozoal13.2 µg/mL[4]
Rhizoctonia solaniAntifungalSignificantly inhibitory[5]
Tomatine Trichomonas speciesAntiprotozoal2 - 8 µM[4]
α-Solanine Trichomonas speciesAntiprotozoalInhibitory[4]
α-Chaconine Trichomonas speciesAntiprotozoalInhibitory[4]

Key Signaling Pathways and Experimental Workflows

The inhibitory effects of glycoalkaloids are mediated through various cellular mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways.

One of the key pathways affected by this compound is the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and tumorigenesis. This compound has been shown to inhibit this pathway by targeting the Gli transcription factors.[6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Sequesters & Promotes Cleavage Gli (Active) Gli (Active) Target Genes Target Genes Gli (Active)->Target Genes Activates Transcription This compound This compound This compound->Gli Inhibits

Figure 1: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.

A typical experimental workflow to determine the antiproliferative effects of these compounds involves cell viability assays.

G Cell_Culture Cancer Cell Culture Treatment Treatment with Glycoalkaloids (e.g., this compound, Solamargine) Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

References

Comparative Analysis of Solasonine and Tomatidine's Anti-inflammatory Action

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Solasonine and Tomatidine are naturally occurring steroidal glycoalkaloids found in various plants of the Solanaceae family, such as tomatoes and eggplants.[1] Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including potent anti-inflammatory properties.[2][3] This guide provides a detailed comparative analysis of the anti-inflammatory mechanisms of this compound and Tomatidine, supported by experimental data and methodologies, to aid researchers and professionals in the field of drug discovery and development.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of both this compound and Tomatidine are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

This compound

Experimental evidence suggests that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to prevent the translocation of the NF-κB p65/p50 subunits from the cytoplasm to the nucleus in glioma cells.[4] This inhibition leads to a dose-dependent reduction in the gene expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as the protein expression of iNOS and COX-2.[4]

Furthermore, this compound has been found to suppress the inflammatory response by regulating the MAPK signaling pathway, specifically by targeting the phosphorylation of p38 and c-Jun N-terminal kinase (JNK).[4] Some studies also indicate that this compound's neuroprotective effects are associated with the suppression of the TLR4/MyD88/NF-κB pathway and activation of the AMPK/Nrf2/HO-1 pathway.[5] However, it is worth noting that one study reported this compound had no effect on NF-κB activity, suggesting that its mechanisms may be cell-type or stimulus-dependent.[6][7]

Tomatidine

Tomatidine has demonstrated potent anti-inflammatory activity by effectively blocking both NF-κB and JNK signaling pathways.[8] In lipopolysaccharide (LPS)-stimulated mouse macrophages, tomatidine was found to be a more potent anti-inflammatory agent than solasodine (a structurally similar compound).[8][9] Its mechanism involves the suppression of I-κBα phosphorylation, which in turn prevents the nuclear translocation of NF-κB.[8] This leads to a significant decrease in the expression of iNOS and COX-2.[8]

Tomatidine also modulates the MAPK pathway by inhibiting the phosphorylation of JNK and Extracellular signal-regulated kinase (ERK).[10] In some cellular contexts, such as in primary articular chondrocytes, it has also been shown to suppress the activation of the p38 MAPK pathway.[11] Through the inhibition of these key signaling cascades, tomatidine effectively reduces the production of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α.[10]

Comparative Data on Anti-inflammatory Effects

FeatureThis compoundTomatidine
Primary Signaling Pathways NF-κB, MAPK (p38, JNK)[4]NF-κB, MAPK (JNK, ERK, p38)[8][10][11]
Effect on NF-κB Inhibits nuclear translocation of p50/p65[4]Suppresses I-κBα phosphorylation and p65 nuclear translocation[8][10]
Effect on MAPK Inhibits phosphorylation of p-p38 and p-JNK[4]Inhibits phosphorylation of p-JNK and p-ERK[10]; also p-p38 in some models[11]
Pro-inflammatory Mediators Decreases expression of iNOS, COX-2, IL-6, TNF-α[4]Decreases expression of iNOS, COX-2, IL-1β, IL-6, TNF-α[8][10]
Reported Potency Effective anti-inflammatory agent[4]Exhibited a more potent anti-inflammatory effect than solasodine[8][9]
Cell Models Studied U87 MG glioma cells[4]LPS-stimulated mouse macrophages[8], TNFα-stimulated FLS[10], IL-1β-induced primary chondrocytes[11]

Experimental Protocols

1. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitric oxide production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

  • Cell Culture and Treatment:

    • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1×10⁵ cells/well and incubate for 24 hours.[12]

    • Pre-treat the cells with various concentrations of this compound or Tomatidine for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), for 24 hours to induce NO production.[12]

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.[12]

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[12]

    • Incubate the mixture at room temperature for 15 minutes in the dark.[12]

  • Quantification:

    • Measure the absorbance at 540 nm using a microplate reader.[12]

    • Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.[12]

2. Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in biological samples.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites with a blocking buffer.

    • Add cell culture supernatants (collected from this compound or Tomatidine-treated and stimulated cells) and standards to the wells and incubate.[13]

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

    • Wash the plate and add a substrate solution to produce a measurable color change.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration in the samples based on the standard curve.[14]

3. Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is commonly employed to analyze the activation (phosphorylation) of MAPK proteins and the subcellular localization of NF-κB.

  • Sample Preparation:

    • Treat cells with this compound or Tomatidine and the inflammatory stimulus for the desired time.

    • For total protein, lyse the cells in a suitable lysis buffer. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, phospho-JNK, p65, IκBα) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

Visualizations

Anti_Inflammatory_Signaling_Pathways cluster_stimulus Inflammatory Stimulus (LPS, TNF-α) cluster_receptor Cell Membrane cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Stimulus LPS / TNF-α Receptor Receptor (TLR4) Stimulus->Receptor p38 p38 Receptor->p38 activates JNK JNK Receptor->JNK activates ERK ERK Receptor->ERK activates IKK IKK Receptor->IKK activates Transcription Gene Transcription p38->Transcription JNK->Transcription ERK->Transcription IkBa IκBα IKK->IkBa phosphorylates NFkB_complex NF-κB (p65/p50) - IκBα IkBa->NFkB_complex degrades from NFkB_active NF-κB (p65/p50) NFkB_complex->NFkB_active releases NFkB_active->Transcription translocates to nucleus Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Mediators leads to This compound This compound This compound->p38 inhibits This compound->JNK inhibits This compound->NFkB_active inhibits translocation Tomatidine Tomatidine Tomatidine->p38 inhibits (some models) Tomatidine->JNK inhibits Tomatidine->ERK inhibits Tomatidine->IkBa inhibits phosphorylation Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with This compound or Tomatidine A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO Production) D->F G ELISA (Cytokine Levels) D->G H Western Blot (Signaling Proteins) E->H

References

Evaluating the selectivity index of Solasonine in cancer cells versus normal cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the therapeutic window of a potential anti-cancer agent is paramount. This guide provides a comparative analysis of the selectivity of Solasonine, a naturally occurring glycoalkaloid, for cancer cells versus normal cells. By compiling available experimental data, this document aims to offer an objective overview to inform further research and development.

Cytotoxicity Profile of this compound: A Tabular Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxicity. The following tables summarize the IC50 values of this compound in various human cancer cell lines and, where available, in normal cell lines. This data allows for an evaluation of this compound's preferential activity against cancerous cells.

Cancer Cell LineCell TypeIC50 (µM)Reference
Lung Cancer
A549Adenocarcinoma21.59[1]
Calu-1Adenocarcinoma15.08[1]
Colorectal Cancer
SW620Adenocarcinoma35.52[2]
SW480Adenocarcinoma44.16[2]
Gastric Cancer
SGC-7901Adenocarcinoma~18
MGC803Adenocarcinoma46.72[2]
Leukemia
THP-1Acute Monocytic11.19[3]
MV4-11Acute Monocytic12.50[3]
NB-4Acute Promyelocytic15.456[3]
HL-60Acute Promyelocytic15.875[3]
HELErythroleukemia17[3]
Glioma
U87 MGGlioblastoma~6[4]
Normal Cell LineCell TypeIC50 (µM)Reference
VeroMonkey Kidney Epithelial>57.3 (safe dose)[5]

Understanding the Selectivity Index

The selectivity index (SI) is a critical parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window.

Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

Based on the available data, a precise and direct comparison for a wide range of cell lines is challenging due to variations in experimental conditions across different studies. However, a preliminary assessment can be made using the provided data. For instance, a study on a mixture containing this compound (STX) reported a safe dose in normal Vero cells, while exhibiting an IC50 of 57.3 µg/mL in A549 lung cancer cells, suggesting a favorable selectivity profile.[5]

Experimental Protocols: Determining Cytotoxicity

The most common method to determine the IC50 values and assess the cytotoxicity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol
  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the logarithm of the this compound concentration.

Visualizing the Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in evaluating this compound's selectivity and its mechanism of action, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cancer & Normal Cells Incubation Incubation Compound Treatment->Incubation Varying Concentrations MTT Assay MTT Assay Incubation->MTT Assay Measure Viability Data Analysis Data Analysis MTT Assay->Data Analysis Determine IC50 Selectivity Index Calculation Selectivity Index Calculation Data Analysis->Selectivity Index Calculation Compare IC50s

Caption: Experimental workflow for determining the selectivity index of this compound.

G cluster_1 This compound's Putative Signaling Pathways This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway (p38, JNK) This compound->MAPK Inhibits Hedgehog Hedgehog Pathway (Gli) This compound->Hedgehog Inhibits Apoptosis Apoptosis NFkB->Apoptosis Proliferation Cell Proliferation Inhibition NFkB->Proliferation MAPK->Apoptosis MAPK->Proliferation Hedgehog->Proliferation

Caption: Putative signaling pathways affected by this compound in cancer cells.

Conclusion

The available data suggests that this compound exhibits a degree of selectivity towards various cancer cell lines. However, to establish a comprehensive and conclusive selectivity profile, further studies are warranted. Specifically, research that directly compares the cytotoxic effects of pure this compound on a broad panel of cancer cell lines and a variety of normal human cell lines under standardized experimental conditions is crucial. Such studies will provide a more definitive understanding of this compound's therapeutic potential and guide its future development as an anti-cancer agent. The inhibition of key signaling pathways like NF-κB and MAPK provides a mechanistic basis for its anti-proliferative and pro-apoptotic effects.[4][6] Further investigation into its interaction with the Hedgehog pathway may reveal additional therapeutic avenues.[7][8]

References

Synergistic Antiparasitic Action of Solasonine and Solamargine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the antiparasitic effects of Solasonine and Solamargine, with a focus on their synergistic activity. The information is targeted towards researchers, scientists, and drug development professionals, offering a detailed look at the supporting experimental data, methodologies, and potential mechanisms of action.

Quantitative Data Summary

The synergistic antiparasitic effect of this compound and Solamargine has been demonstrated against various protozoan parasites. An equimolar mixture of these two glycoalkaloids exhibits significantly greater potency compared to the individual compounds.[1] The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound, Solamargine, and their combination against different parasites.

Parasite SpeciesCompound/MixtureIC50Host Cell (for intracellular parasites)Reference
Leishmania amazonensis (promastigotes)This compound7.8 µM-[1]
Solamargine6.2 µM-[1]
Equimolar Mixture1.1 µM -[1]
Leishmania mexicana (intracellular amastigotes)This compound36 µM (after 48h)Dendritic Cells[1]
Solamargine35 µM (after 48h)Dendritic Cells[1]
Topical Preparation (44.4% this compound, 45.1% Solamargine)10 µM (per mouse/day, in vivo)C57BL/6 mice[2][3][4][5]
Giardia lambliaThis compound103.7 µg/mL-[1]
Solamargine120.3 µg/mL-[1]
Equimolar Mixture13.2 µg/mL -[1]
Trypanosoma cruziSolamargine15.3 µg/mL-[1]

Experimental Protocols

The following are generalized methodologies based on the cited research for assessing the antiparasitic activity of this compound and Solamargine.

In Vitro Antileishmanial Activity Assay (Promastigotes):

  • Leishmania promastigotes are cultured in appropriate media (e.g., Schneider's insect medium) supplemented with fetal bovine serum.

  • The parasites are seeded into 96-well plates at a specific density.

  • Varying concentrations of this compound, Solamargine, and their mixture are added to the wells.

  • Plates are incubated for a defined period (e.g., 72 hours).

  • Parasite viability is assessed using a resazurin-based assay or by direct counting using a hemocytometer.

  • The IC50 values are calculated from the dose-response curves.[1]

In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes):

  • Host cells, such as macrophages or dendritic cells, are seeded in culture plates and allowed to adhere.

  • The cells are then infected with Leishmania promastigotes, which differentiate into amastigotes intracellularly.

  • After infection, the cells are treated with different concentrations of the compounds.

  • The plates are incubated for a specified time (e.g., 48 hours).[2]

  • The infection index is determined by staining the cells (e.g., with Giemsa) and counting the number of infected cells and the number of amastigotes per cell under a microscope.[7]

  • The therapeutic index can be calculated by comparing the IC50 against the parasite to the cytotoxicity against the host cells.[2]

In Vivo Topical Treatment of Cutaneous Leishmaniasis:

  • An animal model, such as C57BL/6 mice, is infected with Leishmania mexicana in a specific site (e.g., the ear).

  • Once lesions develop, a standardized topical preparation containing a mixture of this compound and Solamargine is applied daily.[2][3][4]

  • Lesion size is measured regularly to monitor the progression of the infection.

  • At the end of the treatment period, the parasite burden in the lesions is quantified.[2][3][4]

Mechanism of Action and Signaling Pathways

The antiparasitic effect of this compound and Solamargine is multifaceted, involving direct cytotoxicity to the parasite and modulation of the host immune response. The proposed mechanisms include interference with sterol biosynthesis and membrane stability of the parasite.[2] In host cells, these glycoalkaloids trigger different immunochemical pathways.

Solamargine has been shown to induce apoptosis in both macrophages and dendritic cells, while this compound induces apoptosis only in dendritic cells.[2] Furthermore, these compounds can influence the production of key signaling molecules. For instance, Solamargine can reduce nitric oxide (NO) production in macrophages and dendritic cells that have been stimulated with LPS and IFN-γ.[2] Both this compound and Solamargine can induce the expression of the transcription factors NF-κB and AP-1.[1] In dendritic cells, Solamargine treatment can lead to an increase in IL-6 production.[2]

Below are diagrams illustrating the experimental workflow for in vitro testing and the proposed signaling pathways affected by this compound and Solamargine in host immune cells.

experimental_workflow cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay p1 Culture Leishmania promastigotes p2 Seed in 96-well plates p1->p2 p3 Add this compound, Solamargine, or Mixture p2->p3 p4 Incubate (e.g., 72h) p3->p4 p5 Assess Viability (e.g., Resazurin assay) p4->p5 p6 Calculate IC50 p5->p6 a1 Culture host cells (macrophages/dendritic cells) a2 Infect with Leishmania promastigotes a1->a2 a3 Add this compound, Solamargine, or Mixture a2->a3 a4 Incubate (e.g., 48h) a3->a4 a5 Stain and determine Infection Index a4->a5 a6 Calculate IC50 a5->a6 signaling_pathway cluster_host_cell Host Immune Cell Response This compound This compound nfkb_ap1 NF-κB / AP-1 Expression This compound->nfkb_ap1 apoptosis_dc Apoptosis (Dendritic Cells) This compound->apoptosis_dc solamargine Solamargine solamargine->nfkb_ap1 solamargine->apoptosis_dc apoptosis_mac Apoptosis (Macrophages) solamargine->apoptosis_mac no_reduction Reduced NO Production solamargine->no_reduction il6_increase Increased IL-6 Production (Dendritic Cells) solamargine->il6_increase

References

Safety Operating Guide

Proper Disposal of Solasonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like solasonine are paramount for ensuring laboratory safety and environmental protection. Adherence to established protocols for waste management is not only a regulatory requirement but also a cornerstone of responsible research. This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring that laboratory waste is handled in a manner that minimizes risk and complies with safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and its solutions should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or aerosols.

Disposal Procedures: A Step-by-Step Approach

This compound waste should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash receptacles. The primary method for the disposal of this compound involves chemical degradation through acid hydrolysis, which breaks down the glycoalkaloid into its less toxic aglycone, solasodine.

This protocol details the chemical degradation of this compound waste in a laboratory setting.

Materials:

  • This compound waste (solid or in solution)

  • Hydrochloric acid (HCl), concentrated

  • Methanol

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • pH indicator strips

  • Appropriate glass beaker or flask

  • Stir plate and stir bar

  • Heating mantle or water bath

  • Fume hood

Procedure:

  • Preparation: In a chemical fume hood, place the beaker or flask containing the this compound waste on a stir plate. If the waste is solid, dissolve it in a minimal amount of methanol.

  • Acidification: While stirring, slowly add a 2 M solution of hydrochloric acid in methanol to the this compound waste. Aim for a final acid concentration of approximately 1 N.

  • Hydrolysis: Gently heat the mixture to 60-70°C using a heating mantle or water bath. Allow the reaction to proceed for at least 2 hours to ensure complete hydrolysis of the glycosidic bonds.

  • Neutralization: After cooling to room temperature, slowly add sodium bicarbonate to the solution to neutralize the acid. Continuously monitor the pH with indicator strips until it reaches a neutral range (pH 6-8). Be cautious as neutralization will produce gas (CO₂).

  • Disposal: The resulting neutralized solution, containing the aglycone and sugars, should be collected in a designated hazardous waste container for halogenated organic waste. This container must be properly labeled and disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Quantitative Data for Disposal Protocol

For clarity and ease of comparison, the following table summarizes the key quantitative parameters for the acid hydrolysis of this compound waste.

ParameterValueNotes
Reagent Hydrochloric Acid (HCl) in MethanolA 2 M stock solution is recommended for controlled addition.
Final Acid Concentration Approximately 1 NSufficient to catalyze the hydrolysis of the glycosidic bonds.
Reaction Temperature 60-70°CGentle heating accelerates the hydrolysis reaction. Avoid boiling.
Reaction Time Minimum of 2 hoursEnsures complete degradation of the this compound.
Neutralizing Agent Sodium Bicarbonate (NaHCO₃)Added slowly to control effervescence. Other bases like sodium hydroxide can be used, but require more careful addition.
Final pH 6-8Ensures the waste is safe for collection and storage before final disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Solasonine_Disposal_Workflow start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Form (Solid or Liquid) dissolve If Solid, Dissolve in Minimal Methanol assess_waste->dissolve Solid hydrolysis Perform Acid Hydrolysis: - Add 1N Methanolic HCl - Heat to 60-70°C for 2 hours assess_waste->hydrolysis Liquid fume_hood Work in a Chemical Fume Hood ppe->fume_hood fume_hood->assess_waste dissolve->hydrolysis cool Cool to Room Temperature hydrolysis->cool neutralize Neutralize with Sodium Bicarbonate to pH 6-8 cool->neutralize collect Collect in Labeled Hazardous Waste Container (Halogenated Organic Waste) neutralize->collect contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect->contact_ehs end End: Waste Disposed contact_ehs->end

This compound Waste Disposal Workflow

By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding the principles of responsible chemical management.

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Solasonine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Guidelines for Solasonine

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

This compound, a glycoalkaloid found in plants of the Solanum genus, is a poisonous chemical compound at high concentrations.[1] It is categorized as harmful if swallowed and requires careful handling to prevent accidental exposure.[1] The following guidelines detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to be implemented in all laboratory settings where this compound is used.

Hazard and Toxicity Profile

Understanding the hazard profile of this compound is the first step in safe handling. Key toxicological data is summarized below.

Hazard Classification & Toxicity DataValueReference
GHS Hazard Statement H302: Harmful if swallowed[1]
GHS Pictogram GHS07: Exclamation mark[1]
Signal Word Warning[1]
Primary Route of Exposure Ingestion[2]
Local Effects Irritant
Systemic Effects Gastrointestinal distress, neurological disorders[3]
Acute Oral Toxicity (related compound: α-solanine, rat) LD50: 590 mg/kg[3]
Intraperitoneal Toxicity (related compound: α-solanine, mouse) LD50: 30 to 42 mg/kg[3]

Note: Specific Permissible Exposure Limits (PEL) for this compound have not been established. All handling should be conducted with the aim of minimizing any potential exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times.

1. Hand Protection:

  • Glove Type: Chemical-resistant nitrile gloves are required. Ensure gloves are of a suitable thickness (e.g., 15 mil) for handling chemicals.[4][5]

  • Glove Inspection: Always inspect gloves for tears or punctures before use.

  • Double Gloving: For procedures with a higher risk of splashing, consider wearing two pairs of nitrile gloves.

  • Immediate Disposal: Dispose of gloves immediately if contamination is suspected.

2. Eye and Face Protection:

  • Primary Protection: Safety glasses with side shields are the minimum requirement.

  • Enhanced Protection: For tasks involving potential splashes or aerosol generation, a full-face shield must be worn in addition to safety glasses.[6]

3. Body Protection:

  • Laboratory Coat: A standard laboratory coat must be worn and fully buttoned.

  • Chemical-Resistant Apron: When handling larger quantities of this compound or during procedures with a high risk of spills, a chemical-resistant apron should be worn over the lab coat.

4. Respiratory Protection:

  • Under Normal Conditions: If handling small quantities of solid this compound in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required.

  • Risk of Aerosolization: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with a particulate filter must be used.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Review SDS and Protocols B Don Personal Protective Equipment (PPE) A->B C Work in a Designated Area (e.g., Fume Hood) B->C Proceed to Handling D Weigh and Prepare this compound Solution C->D E Decontaminate Work Surfaces D->E Complete Handling F Properly Label and Store Unused this compound E->F G Segregate this compound Waste F->G Prepare for Disposal H Dispose of Waste in Labeled Hazardous Waste Container G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.

Detailed Handling and Disposal Procedures

Pre-Handling Checklist:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Assemble PPE: Ensure all required PPE is readily available and in good condition.

  • Prepare Workspace: Designate a clean and uncluttered area for handling, preferably within a certified chemical fume hood.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.

Step-by-Step Handling Protocol:

  • Don PPE: Put on all required personal protective equipment as outlined above.

  • Weighing: If working with solid this compound, handle it in a manner that minimizes dust generation. Use a chemical fume hood or a balance enclosure.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[1] Always use mechanical pipetting aids; never pipette by mouth.

  • Post-Handling Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Storage: Store this compound in a well-sealed, clearly labeled container in a cool, dry, and secure location.

Waste Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and absorbent paper, must be treated as hazardous waste.

  • Waste Containers: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and "this compound."

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed container. Do not mix with other incompatible waste streams.

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Disposal Compliance: All this compound waste must be disposed of in accordance with local, regional, national, and international regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[7][8]

  • Final Steps: After completing all work and waste disposal, remove and properly dispose of all single-use PPE. Wash hands thoroughly with soap and water.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.